5-Chloro-2-methylpyridine
Description
BenchChem offers high-quality 5-Chloro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKNLXJQNYAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376526 | |
| Record name | 5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-07-3 | |
| Record name | 5-Chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Chloro-2-methylpyridine – Chemical Properties & Synthetic Utility
[1]
Executive Summary
5-Chloro-2-methylpyridine (CAS 72093-07-3), often abbreviated as 5-CMP, represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from its dual-functional nature: the electrophilic pyridine ring deactivated by the chlorine atom at the C5 position, and the nucleophilic/acidic methyl group at the C2 position. This guide details the physicochemical profile, advanced reactivity mechanisms (including Pd-catalyzed cross-coupling and benzylic oxidation), and validated experimental protocols for this critical intermediate.
Part 1: Chemical Profile & Physicochemical Dynamics[1]
5-CMP is characterized by a high degree of stability relative to its 2-chloro isomers, primarily due to the steric and electronic positioning of the chlorine atom away from the ring nitrogen.[1]
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 5-Chloro-2-methylpyridine | |
| CAS Number | 72093-07-3 | Distinguish from isomer 2-chloro-5-methylpyridine (18368-64-4) |
| Molecular Weight | 127.57 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |
| Boiling Point | 163–166 °C | At 760 mmHg |
| Density | 1.15 g/cm³ | At 25 °C |
| Flash Point | 66 °C (Closed Cup) | Flammable liquid classification |
| pKa (Conj.[1][2][3][4] Acid) | ~3.67 | Weakly basic due to Cl electron withdrawal |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
Part 2: Synthetic Utility in Drug Discovery & Agrochemicals[1]
The 5-CMP scaffold is a precursor to high-value downstream targets.[1] Its primary industrial value lies in its conversion to 5-chloropicolinic acid and trichloromethyl derivatives.[1]
Pharmaceutical Applications
-
Antibiotics (Cefditoren Pivoxil): 5-CMP is oxidized to 5-chloropicolinic acid (5-CPA), a key side-chain intermediate for third-generation cephalosporins.[1] The electron-withdrawing chlorine enhances metabolic stability and lipophilicity of the final drug.
-
Kinase Inhibitors (ERK2): The scaffold serves as a starting material for 2-chloro-4-iodo-5-methylpyridine, a building block for ERK2 inhibitors used in oncology to target the MAPK/ERK pathway.[1]
-
Antihypertensives: Derivatives of 5-CPA act as dopamine
-hydroxylase inhibitors.[1][5]
Agrochemical Applications
-
Herbicides (Fluazifop-p-butyl): 5-CMP is radically chlorinated to 2-chloro-5-(trichloromethyl)pyridine , a precursor to aryloxyphenoxypropionate herbicides ("Fops") which control grass weeds.[1]
Part 3: Advanced Reactivity & Functionalization[1]
The reactivity of 5-CMP is defined by three distinct vectors: Benzylic C-H activation , Pyridine N-oxidation , and C-Cl Cross-Coupling .[1]
Mechanism 1: Benzylic Oxidation (The Gateway Reaction)
The methyl group at C2 is "activated" by the electron-deficient pyridine ring. Strong oxidants (KMnO4) or radical halogenation (NBS) can functionalize this position.
-
Pathway: 5-CMP
5-Chloropicolinic Acid.[1] -
Challenge: Preventing over-oxidation or decarboxylation requires pH control during workup.
Mechanism 2: N-Oxidation & Rearrangement
Oxidation of the nitrogen with mCPBA or H2O2 yields the N-oxide (CAS 20173-49-3).[1] This activates the C6 position for nucleophilic attack or allows for Boekelheide rearrangement to introduce oxygen at the methyl group.
Mechanism 3: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The C5-Cl bond is deactivated compared to C2-halides.[1] Successful coupling requires electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step of the Pd(0) cycle.
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Chloropicolinic Acid (Oxidation)
This protocol converts the methyl group to a carboxylic acid, essential for Cefditoren synthesis.
Reagents: 5-CMP (1.0 eq), KMnO4 (2.5 eq), Water (Solvent), HCl (workup). Safety: Exothermic reaction; KMnO4 is a strong oxidant.
-
Setup: Charge a 3-neck flask with 5-CMP (12.7 g, 100 mmol) and water (150 mL). Heat to 70°C.
-
Addition: Add KMnO4 (39.5 g, 250 mmol) portion-wise over 2 hours. Critical: Maintain temperature between 75-85°C to prevent thermal decomposition.[1]
-
Reaction: Stir at 85°C for 4 hours until the purple color persists (indicating excess oxidant).
-
Workup: Filter hot to remove MnO2 precipitate. Wash the cake with hot water.
-
Isolation: Cool the filtrate to 5°C. Acidify with conc. HCl to pH 1.5. The white precipitate (5-chloropicolinic acid) is filtered and dried.
-
Yield Target: 75-85%.
-
Validation: 1H NMR (DMSO-d6):
8.7 (d, 1H), 8.1 (d, 1H), 13.5 (br s, COOH).
-
Protocol B: Suzuki-Miyaura Coupling at C5
Coupling 5-CMP with Phenylboronic acid.[1]
Reagents: 5-CMP (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 eq), Toluene/Water (10:1).
-
Degassing: Sparge Toluene/Water mixture with Argon for 30 mins.
-
Loading: In a glovebox or under Argon flow, add Pd(OAc)2, SPhos, and Boronic acid to the reaction vessel. Add 5-CMP and Base.[1]
-
Reaction: Heat to 100°C for 12 hours. The SPhos ligand is crucial to activate the deactivated C5-Cl bond.[1]
-
Purification: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways from the 5-CMP scaffold.
Figure 1: Divergent synthetic utility of 5-CMP showing oxidation, radical halogenation, and cross-coupling pathways.
Part 6: Handling & Safety Data[1]
-
Hazard Class: Irritant (Skin/Eye), Acute Tox 4 (Oral).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is hygroscopic and sensitive to oxidation over long periods.
-
Incompatibility: Strong oxidizing agents, strong acids.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).
References
-
ChemicalBook. (2025).[3] 5-Chloro-2-picoline (5-CMP) Chemical Properties and Applications.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine. [1]
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.
-
Google Patents. (2017). Process for making 2-chloro-5-methylpyridine (Isomer comparison and chlorination protocols). US20170008846A1.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.
Sources
- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. 5-Chloropyridine-2-carboxylic acid | 86873-60-1 [chemicalbook.com]
Precision Synthesis of 5-Chloro-2-methylpyridine
Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals & Synthetic Chemists
Part 1: Strategic Overview & Isomer Distinction
Critical Advisory: Nomenclature & Isomerism Before initiating synthesis, it is imperative to distinguish the target compound from its high-volume agrochemical isomer.
-
Target Compound: 5-Chloro-2-methylpyridine (CAS 72093-07-3).
-
Common Isomer: 2-Chloro-5-methylpyridine (CAS 18368-64-4).[6][7]
This guide focuses exclusively on the 5-Chloro-2-methylpyridine scaffold, utilizing a Modified Sandmeyer Pathway . While direct chlorination of 2-picoline is industrially possible, it lacks the regioselectivity required for pharmaceutical-grade purity (typically >99.5%). The Sandmeyer route, proceeding via a discrete amino intermediate, offers the highest fidelity control over the substitution pattern.
Part 2: The Core Synthesis Pathway
The optimal route for research and pharmaceutical scale-up is a three-step sequence starting from commercially available 2-methylpyridine (2-picoline).
Step 1: Regioselective Nitration of 2-Methylpyridine
Direct electrophilic aromatic substitution on the pyridine ring is deactivated. However, under forcing conditions with mixed acids, substitution occurs at the 3- and 5-positions.
-
Reagents: Fuming
, Concentrated . -
Conditions: High temperature (
), prolonged reaction time. -
Challenge: The reaction yields a mixture of 3-nitro-2-methylpyridine and 5-nitro-2-methylpyridine (Target).
-
Purification (The Quality Gate): The 5-nitro isomer is typically less soluble and has a higher melting point. Fractional crystallization from ethanol or steam distillation is required here to isolate the 5-nitro isomer before proceeding. Carrying the 3-nitro isomer forward results in inseparable chloro-isomers later.
Step 2: Reduction to 5-Amino-2-methylpyridine
Once the pure 5-nitro intermediate is isolated, reduction is straightforward.
-
Method A (Catalytic Hydrogenation):
(50 psi), 10% Pd/C, Methanol.-
Pros: Clean workup, high yield (>90%).
-
Cons: Requires pressure equipment.
-
-
Method B (Chemical Reduction): Fe powder /
or / .-
Pros: Robust, no special equipment.
-
Cons: Iron sludge waste disposal.
-
Step 3: The Sandmeyer Reaction (Chlorination)
This is the critical step for introducing the chlorine atom with absolute positional certainty.
-
Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution catalyzed by Copper(I).
-
Protocol:
-
Diazotization: Dissolve 5-amino-2-methylpyridine in concentrated
at . Add aqueous dropwise. Maintain temperature strictly to prevent phenol formation. -
Substitution: Transfer the cold diazonium salt solution into a solution of
(Copper(I) chloride) in concentrated . -
Workup: Neutralize with
, extract with Dichloromethane (DCM).
-
Part 3: Experimental Protocol & Data
Detailed Workflow: Sandmeyer Reaction
Reagents:
-
5-Amino-2-methylpyridine (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Copper(I) Chloride (
) (1.2 eq) -
Hydrochloric Acid (37%)
Step-by-Step:
-
Preparation of CuCl Solution: In a separate vessel, dissolve
in conc. . Keep at room temperature. -
Diazotization: In the main reactor, charge 5-amino-2-methylpyridine and conc.
. Cool to . -
Addition: Add
solution (40% w/v) slowly via addition funnel. Monitor: Starch-iodide paper should turn blue immediately upon spotting, indicating excess nitrous acid. -
Sandmeyer Step: Slowly pour the cold diazonium solution into the stirred
solution. Caution: Vigorous nitrogen gas evolution ( ) will occur. -
Heating: Once addition is complete and gas evolution subsides, heat the mixture to
for 1 hour to drive the reaction to completion. -
Isolation: Cool to room temp. Basify to pH 9-10 with 50%
. Extract 3x with DCM. Dry organic layer over and concentrate.[8]
Quantitative Performance Metrics
| Parameter | Direct Chlorination (Route A) | Sandmeyer Route (Route B) |
| Regioselectivity (5-Cl) | ~60-70% (mixed with 3-Cl) | >99% (determined by Step 1 purity) |
| Overall Yield | 40-50% | 55-65% (3 steps) |
| Impurity Profile | Polychlorinated byproducts | Trace phenols (easily removed) |
| Scalability | High (Continuous Flow) | Moderate (Batch) |
| Suitability | Agrochemicals | Pharmaceuticals |
Part 4: Visualization (Pathway Logic)
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Figure 1. The Regioselective Sandmeyer Pathway ensuring position-5 specificity.
References
-
Regioselective Nitration of Pyridines
- Bakke, J. M., & Ranes, E. (1997). Nitration of Pyridine and Methylpyridines with Dinitrogen Pentoxide in Liquid Sulfur Dioxide. Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
Sandmeyer Reaction Methodology
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
-
Source:
-
Synthesis of 5-Chloro-2-methylpyridine Isomers (Patent Literature)
- Process for the preparation of 2-chloro-5-methylpyridine (Note: Discusses the isomeric separation challenges relevant to the target).
-
Source:
-
Applications in IL-17 Modulators
- Small molecule modulators of IL-17.
-
Source:
Sources
- 1. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 2. 2-chloro 5-chloro Methyl Pyridine at 1250.00 INR in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]
- 3. US12065429B2 - Small molecule modulators of IL-17 - Google Patents [patents.google.com]
- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 6. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. agrochemx.com [agrochemx.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Definitive Spectroscopic Guide to 5-Chloro-2-methylpyridine: A Comprehensive Technical Resource for Researchers and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical and agrochemical research, the precise characterization of heterocyclic compounds is paramount. Among these, substituted pyridines represent a class of molecules with immense synthetic utility and biological significance. 5-Chloro-2-methylpyridine (CAS No. 72093-07-3), a key building block in the synthesis of novel therapeutic agents and functional materials, demands a thorough and unambiguous structural elucidation to ensure the integrity and reproducibility of research and development endeavors.[1][2] This in-depth technical guide provides a multi-faceted spectroscopic analysis of 5-Chloro-2-methylpyridine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering not only raw spectral data but also a detailed interpretation grounded in the fundamental principles of spectroscopic science. The methodologies and interpretations presented herein are crafted to uphold the highest standards of scientific integrity, providing a self-validating framework for the confident identification and application of this versatile compound.
Molecular Structure and Physicochemical Properties
5-Chloro-2-methylpyridine, also known as 5-chloro-2-picoline, is a disubstituted pyridine with a molecular formula of C₆H₆ClN and a molecular weight of 127.57 g/mol .[1][2] Its structure, featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, imparts a unique combination of steric and electronic properties that are instrumental in its chemical reactivity and its role as a precursor in complex molecular syntheses.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-2-methylpyridine | |
| CAS Number | 72093-07-3 | [1][2] |
| Molecular Formula | C₆H₆ClN | [1][2] |
| Molecular Weight | 127.57 g/mol | [1][2] |
| Boiling Point | 163.0 °C (Predicted) | [2] |
| Density | 1.150 g/cm³ (Predicted) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 5-Chloro-2-methylpyridine, both ¹H and ¹³C NMR provide critical information on the electronic environment of each atom, confirming the substitution pattern and the overall integrity of the molecule.
Principles of NMR Spectroscopy in Structural Elucidation
One-dimensional ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups, such as the chlorine atom and the nitrogen in the pyridine ring, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The integration of the signal is proportional to the number of protons giving rise to that signal. Finally, the splitting pattern of a signal (e.g., singlet, doublet, triplet) is a result of the influence of neighboring protons and is described by the n+1 rule, where n is the number of equivalent neighboring protons.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts of the carbon signals are also sensitive to the electronic environment.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-Chloro-2-methylpyridine for structural verification.
Materials:
-
5-Chloro-2-methylpyridine (≥97% purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-methylpyridine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase the spectrum and reference the TMS signal to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Process the FID with an exponential window function and Fourier transform.
-
Reference the central peak of the CDCl₃ triplet to 77.16 ppm.
-
¹H NMR Spectral Data and Interpretation
The following data is predicted based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as the isomeric 2-chloro-5-methylpyridine.[3]
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H-6 | ~8.2 | d | ~2.5 | 1H |
| H-4 | ~7.5 | dd | ~8.5, 2.5 | 1H |
| H-3 | ~7.1 | d | ~8.5 | 1H |
| -CH₃ | ~2.5 | s | - | 3H |
Interpretation:
-
H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, and is also influenced by the chlorine at the 5-position. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3: This proton is adjacent to the methyl-substituted carbon and is coupled to H-4, appearing as a doublet.
-
-CH₃: The methyl protons are not coupled to any other protons and therefore appear as a sharp singlet.
¹³C NMR Spectral Data and Interpretation
The following data is predicted based on established principles of ¹³C NMR spectroscopy.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | ~158 |
| C-6 | ~150 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-3 | ~122 |
| -CH₃ | ~24 |
Interpretation:
-
C-2 and C-6: The carbons directly bonded to the electronegative nitrogen atom are expected to be the most deshielded. C-2, also bearing the methyl group, and C-6 will appear at the downfield end of the spectrum.
-
C-5: The carbon atom directly attached to the chlorine atom will also be significantly deshielded.
-
C-3 and C-4: These carbons will appear at intermediate chemical shifts.
-
-CH₃: The methyl carbon is the most shielded and will appear at the upfield end of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. In the case of 5-Chloro-2-methylpyridine, IR spectroscopy can confirm the presence of the aromatic pyridine ring and the C-Cl bond.
Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol for IR Data Acquisition
Objective: To obtain an IR spectrum of 5-Chloro-2-methylpyridine to identify its characteristic functional group absorptions.
Materials:
-
5-Chloro-2-methylpyridine (neat liquid or solid)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates/pellet press.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid 5-Chloro-2-methylpyridine or a small amount of the solid onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | -CH₃ |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1100-1000 | C-Cl stretch | Aryl-Cl |
Interpretation:
-
Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region is characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch: Absorptions in the 2980-2850 cm⁻¹ range confirm the presence of the methyl group.
-
Pyridine Ring Vibrations: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is expected for the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) MS also induces fragmentation of the molecule, and the resulting fragmentation pattern can provide valuable structural information.
Principles of Mass Spectrometry
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and fragments into smaller, charged species and neutral radicals. Only the charged fragments are detected, and the resulting mass spectrum is a plot of relative abundance versus m/z. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing ions, with the two isotopes ³⁵Cl and ³⁷Cl having a natural abundance ratio of approximately 3:1.[4]
Experimental Protocol for MS Data Acquisition
Objective: To obtain a mass spectrum of 5-Chloro-2-methylpyridine to confirm its molecular weight and analyze its fragmentation pattern.
Materials:
-
5-Chloro-2-methylpyridine
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 5-Chloro-2-methylpyridine in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities.
-
MS Analysis: The compound eluting from the GC column enters the MS ion source.
-
Ionization: The molecules are ionized by electron impact (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated.
-
Mass Spectral Data and Interpretation
| m/z (Predicted) | Ion Identity | Interpretation |
| 127/129 | [C₆H₆ClN]⁺• | Molecular ion (M⁺•). The presence of two peaks with a 2 mass unit difference and an approximate 3:1 intensity ratio confirms the presence of one chlorine atom. |
| 92 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 65 | [C₅H₅]⁺ | Further fragmentation of the pyridine ring. |
Interpretation:
-
Molecular Ion: The most important feature is the molecular ion peak. For 5-Chloro-2-methylpyridine, this will appear as a pair of peaks at m/z 127 (for the ³⁵Cl isotope) and m/z 129 (for the ³⁷Cl isotope), with the peak at m/z 127 being approximately three times more intense than the peak at m/z 129.[4] This isotopic signature is definitive for a molecule containing one chlorine atom.
-
Fragmentation: A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[5] Therefore, a significant peak at m/z 92, corresponding to the loss of a chlorine radical, is expected. Further fragmentation of the resulting picolyl cation can lead to smaller fragments, such as the cyclopentadienyl cation at m/z 65.
Integrated Spectroscopic Analysis Workflow
The confident structural elucidation of 5-Chloro-2-methylpyridine relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.
Caption: Integrated workflow for the spectroscopic characterization of 5-Chloro-2-methylpyridine.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of 5-Chloro-2-methylpyridine. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can proceed with confidence in the use of this important synthetic intermediate. The detailed protocols and interpretations serve as a practical reference, ensuring the quality and reliability of scientific endeavors that rely on the structural integrity of this key molecule. Adherence to these analytical principles is fundamental to the advancement of pharmaceutical and chemical sciences.
References
-
PubChem. 2-Chloro-5-methyl-pyridine. [Link]
- Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]
-
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents.
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
MDPI. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. Scheme 5: The mass fragmentation pathways of the principle fragment.... [Link]
-
YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]
-
PubChem. 2-Chloropyridine. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane.... [Link]
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-2-methylpyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Versatile Intermediate
5-Chloro-2-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility lies in the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions, and the methyl group, which can undergo various transformations. This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks in a research and development setting. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Chloro-2-methylpyridine, grounded in the principles of chemical safety and informed by practical laboratory experience.
Understanding the Hazard Profile: A Foundation for Safe Practice
5-Chloro-2-methylpyridine is classified as a hazardous substance with a multifaceted toxicological profile.[3] A comprehensive understanding of these hazards is the cornerstone of safe handling.
Primary Hazards:
-
Acute Toxicity: It is harmful if swallowed or in contact with skin.[3][4]
-
Skin Irritation: The compound is known to cause skin irritation.[3][4]
-
Aquatic Toxicity: 5-Chloro-2-methylpyridine is harmful to aquatic life with long-lasting effects.[3][4]
The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye irritation are likely due to its reactivity with proteins and lipids in these tissues. Its systemic toxicity upon ingestion or dermal absorption is a consequence of its distribution throughout the body and potential interference with cellular processes.
A Multi-layered Approach to Safety: The Hierarchy of Controls
To ensure the safety of laboratory personnel, a multi-layered approach to hazard control is essential. The hierarchy of controls, a fundamental concept in industrial hygiene, provides a framework for implementing effective safety measures.
Sources
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Technical Procurement & Validation Guide: 5-Chloro-2-methylpyridine
Executive Summary & Critical Isomer Alert
5-Chloro-2-methylpyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and advanced agrochemicals.[1][2] Unlike its high-volume isomer (2-chloro-5-methylpyridine), this compound is often sourced as a fine chemical rather than a bulk commodity.[1]
CRITICAL WARNING: The procurement of this molecule is prone to significant error due to nomenclature similarities.
-
Target Molecule: 5-Chloro-2-methylpyridine (CAS 72093-07-3 )[1]
-
Common Confusion: 2-Chloro-5-methylpyridine (CAS 18368-64-4 ) – This is a different molecule used in Imidacloprid synthesis.[1]
Procurement Directive: Do not rely solely on chemical names in purchase orders. Always validate using CAS number and structural SMILES (CC1=NC=C(Cl)C=C1). [1][2]
Chemical Identity & Critical Quality Attributes (CQAs)
To ensure downstream reaction success (typically Suzuki-Miyaura couplings or nucleophilic substitutions), the material must meet specific purity thresholds regarding isomeric contaminants.[1][2]
Physicochemical Profile
| Property | Specification | Relevance |
| CAS Number | 72093-07-3 | Primary identifier.[1][3] |
| Molecular Weight | 127.57 g/mol | Stoichiometry calculations.[1][2] |
| Appearance | Colorless to pale yellow liquid/solid | Darkening indicates oxidation or N-oxide formation.[1][2] |
| Boiling Point | ~170-172°C (at 760 mmHg) | Distillation purification parameter.[1][2] |
| Solubility | Soluble in DCM, MeOH, EtOAc | Compatible with standard organic workups.[1][2] |
Impurity Profile & Origins
Understanding the synthesis route of the supplier allows you to predict and test for specific impurities.[1][2]
-
Route A: Direct Chlorination of 2-Picoline [1]
-
Route B: Sandmeyer Reaction (from 5-amino-2-methylpyridine) [1]
Commercial Supplier Landscape
Suppliers are categorized by their utility in the drug development lifecycle, from discovery (mg scale) to pilot (kg scale).[1][2]
Tier 1: Validated Catalog Suppliers (Discovery/Pre-Clinical)
Best for: Reference standards, gram-scale synthesis, and analytical method development.[2]
-
Sigma-Aldrich (Merck): High reliability, provides comprehensive CoA (Certificate of Analysis) including NMR and GC purity.[1][2]
-
TCI (Tokyo Chemical Industry): Excellent for heterocyclic standards; typically stocks high-purity (>98%) inventory.[1][2]
-
Thermo Fisher (Alfa Aesar): Strong logistics network for rapid delivery in North America/Europe.[1][2]
Tier 2: Specialized Fine Chemical Aggregators (Scale-Up)
Best for: 100g to 1kg batches.[1][2] These suppliers often source from vetted CMOs but perform in-house QC.[1]
-
Combi-Blocks: Known for competitive pricing on heterocycles and transparent stock levels.[1][2]
-
Enamine: Excellent for building blocks; often holds stock in the US/EU despite Ukrainian origins.[1][2]
-
Ambeed: reliable source for intermediate scale; provides LC-MS data.[1][2]
Tier 3: Strategic Sourcing (Bulk/GMP)
Best for: >10kg batches.[1][2] Requires auditing.
-
Molecule-Specific CMOs: For multi-kilogram needs, sourcing directly from manufacturers in India or China is common.[1][2] However, do not buy directly without a third-party audit or a pre-shipment sample validation.[1][2]
-
Recommendation: Use a sourcing partner (e.g., MolPort or eMolecules) to anonymize the initial request and verify the supplier's history of delivering this specific isomer.[1][2]
Analytical Validation Protocol (Self-Validating)
Do not trust the supplier's CoA blindly.[1][2] The following protocol is designed to separate the target molecule from its likely isomers.
Gas Chromatography (GC) Method for Isomeric Purity
This method is superior to HPLC for separating chloro-picoline isomers due to their volatility.[1][2]
-
Column: DB-624 or equivalent (Intermediate polarity, cyanopropylphenyl dimethyl polysiloxane).[1][2]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1 @ 250°C.
-
Detector: FID @ 280°C.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Acceptance Criteria: Main peak >98.0% area.[1][2] No single impurity >0.5%.[1][2]
HPLC Method (For Non-Volatile Impurities)
Use this if the material is synthesized via the Sandmeyer route to detect phenolic impurities.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS).[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
Decision & Workflow Diagrams
Supplier Qualification Logic
This diagram illustrates the decision process for selecting a supplier based on synthesis scale and risk tolerance.[1][2]
Caption: Supplier selection logic based on scale and risk. Note the mandatory QC step regardless of source.
Isomer Verification Workflow
This diagram details the analytical logic to confirm the specific isomer (5-Cl vs. 2-Cl) and purity.
Caption: Analytical workflow emphasizing NMR for structural confirmation and GC for purity quantification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773950, 5-Chloro-2-methylpyridine.[1][2] Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Separation of Chloro-methylpyridine Isomers.[1][2] Retrieved from [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-methylpyridine | SIELC Technologies [sielc.com]
Technical Guide: 5-Chloro-2-methylpyridine (5-CMP) in Agrochemical Synthesis
[1]
Executive Summary: The Chloropyridinyl Scaffold
5-Chloro-2-methylpyridine (5-CMP) serves as the primary industrial gateway to the 6-chloropyridin-3-yl moiety, a pharmacophore critical to modern crop protection. This heterocyclic scaffold is prized for its bioisosteric properties, offering lipophilicity (
This guide details the technical conversion of 5-CMP into high-value active ingredients (AIs), focusing on the two divergent activation pathways: radical side-chain chlorination (for neonicotinoids) and exhaustive chlorination/fluorination (for herbicides).[1]
Pathway A: Radical Activation to 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The most commercially significant reaction of 5-CMP is the functionalization of the methyl group to create the electrophile CCMP . This intermediate is the requisite alkylating agent for Imidacloprid, Acetamiprid, and Thiacloprid.[1]
Mechanistic Causality
The reaction relies on free-radical substitution (SR).[2][1] The 2-chloro substituent on the pyridine ring exerts an electron-withdrawing effect, slightly deactivating the ring but leaving the methyl protons vulnerable to radical abstraction.
-
Initiation: Homolytic cleavage of
or initiator (AIBN).[2][1] -
Propagation: Chlorine radical abstracts a hydrogen from the methyl group, forming a pyridyl-methyl radical, which then reacts with
.[1] -
Selectivity Challenge: The reaction is prone to over-chlorination, producing the unwanted dichloromethyl byproduct.[1]
Experimental Protocol: Optimized Radical Chlorination
Standard Industrial Protocol adapted from Patent Literature (e.g., EP0557967, US5329011).[1]
Reagents:
-
Chlorinating Agent: Chlorine gas (
) or Sulfuryl Chloride ( )[2][1] -
Initiator: AIBN (Azobisisobutyronitrile) or UV Light (Hg lamp)[2][1]
-
Solvent: Chlorobenzene or Acetonitrile (CCl4 is obsolete due to regulatory bans)[1]
Step-by-Step Workflow:
-
Charge: Dissolve 5-CMP in chlorobenzene (0.5 M concentration) in a glass-lined reactor.
-
Inertion: Purge system with
to remove oxygen (radical scavenger). -
Initiation: Heat to 70–80°C. Add AIBN (0.1–0.5 mol%).
-
Addition: Sparge
gas slowly. Critical Control Point: Maintain stoichiometry at 1.05:1 ( :Substrate) to minimize di-chlorination.[2][1] -
Quench: Degas residual
with nitrogen sparge; wash with aqueous .[2][1] -
Purification: Fractional distillation is required to separate mono-chloro (CCMP) from unreacted starting material and di-chloro byproducts.[2][1]
Reaction Pathway Diagram
Figure 1: Radical chain mechanism for the conversion of 5-CMP to CCMP, highlighting the critical over-chlorination risk.
Application Case Study: Synthesis of Imidacloprid
Imidacloprid remains the largest volume application of the 5-CMP lineage. The synthesis is a convergent coupling of CCMP with a nitroguanidine derivative.[1]
The Coupling Reaction (SN2)
The reaction is a nucleophilic substitution where the amine nitrogen of the imidazolidine ring attacks the benzylic carbon of CCMP, displacing the chloride.[1]
Data: Solvent & Base Efficiency Comparison Based on yield data from process optimization studies.
| Solvent System | Base | Temperature | Yield (%) | Notes |
| Acetonitrile | Reflux (82°C) | 94-96% | Industry Standard.[2] Fast kinetics. | |
| DMF | NaH | 25-40°C | 85-90% | Safety risk ( |
| Ethanol | NaOH | Reflux | 70-75% | Solvolysis side reactions lower yield.[2][1] |
| Toluene | NaOH + PTC | 80°C | 88% | Requires Phase Transfer Catalyst (TBAB).[2][1] |
Industrial Workflow Diagram
Figure 2: Convergent synthesis workflow for Imidacloprid utilizing the CCMP intermediate.[2][3]
Pathway B: Exhaustive Chlorination for Herbicides
While neonicotinoids utilize the mono-chloromethyl derivative, herbicide synthesis (e.g., Fluazifop-butyl ) often requires the trifluoromethyl analogue.[1]
The Route to 2-Chloro-5-(trifluoromethyl)pyridine (CTF)
5-CMP is converted to CTF via a "trichloromethyl" intermediate.[2]
-
Exhaustive Chlorination: 5-CMP is reacted with excess
under UV light to form 2-chloro-5-(trichloromethyl)pyridine .[2] -
Fluorination (Swarts Reaction): The trichloromethyl compound is treated with HF or
to perform a halogen exchange, yielding the trifluoromethyl group.[1]
Strategic Utility: This pathway transforms 5-CMP from an insecticide precursor into a herbicide precursor, demonstrating the versatility of the scaffold.[1]
Process Safety & Handling
Working with 5-CMP and its derivatives requires strict adherence to safety protocols due to the nature of pyridine chemistry and radical processes.[1]
Thermal Runaway Risks[1]
-
Radical Chlorination: This reaction is highly exothermic.[2][1] Accumulation of unreacted chlorine gas followed by sudden initiation (e.g., UV lamp spike) can cause a thermal runaway.[2][1]
Toxicology & PPE[1]
References
-
Bayer AG. (2001).[2][1] Process for preparing imidacloprid.[2][1][5][6][7] US Patent 6,307,053.[2][1] Link
-
Ishihara Sangyo Kaisha Ltd. (1993).[2][1][3] Method of side-chain chlorination of 2-chloro-methylpyridine.[2][8][9] EP Patent 0557967.[2][1][10] Link
-
Bayer CropScience. (2007).[2][1] Process for the preparation of the insecticide imidacloprid.[1][6][7][9] US Patent 7,297,798.[2][1] Link
-
Scientific Update. (2021). A radical approach to C-H chlorination.[2][1][10][11]Link
-
PubChem. (2023).[2][1] 2-Chloro-5-(chloromethyl)pyridine Compound Summary.Link[2][1]
Sources
- 1. Imidacloprid - Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 11. scientificupdate.com [scientificupdate.com]
literature review of 5-Chloro-2-methylpyridine
The following is an in-depth technical guide and literature review on 5-Chloro-2-methylpyridine , designed for researchers and drug development professionals.
CAS: 72093-07-3 | Synonyms: 5-Chloro-2-picoline, 2-Methyl-5-chloropyridine[1][2][3][4]
Executive Summary
5-Chloro-2-methylpyridine is a high-value heterocyclic intermediate primarily utilized in modern medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators , kinase inhibitors , and protein degraders (PROTACs) .[2] Unlike its structural isomer 2-chloro-5-methylpyridine (a commodity chemical for agrochemicals like Imidacloprid), the 5-chloro-2-methyl isomer is a specialized scaffold used to introduce a pyridine moiety with a specific electronic vector (C5-Cl) and a metabolic handle (C2-Me).
This guide synthesizes the chemical reactivity, synthesis pathways, and pharmaceutical applications of 5-Chloro-2-methylpyridine, distinguishing it as a critical building block for "lead optimization" in drug discovery.
Chemical Profile & Physical Properties[1][2][4][5][6][7]
| Property | Data |
| CAS Number | 72093-07-3 |
| Molecular Formula | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Boiling Point | 163–165 °C (at 760 mmHg) |
| Density | 1.15 g/cm³ |
| LogP | ~2.04 (Moderate lipophilicity) |
| pKa | ~3.67 (Pyridine nitrogen) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C |
Synthetic Routes
The synthesis of 5-Chloro-2-methylpyridine requires regioselective control to avoid mixtures with other chlorinated picolines. Two primary routes dominate the literature:
Route A: The Sandmeyer Reaction (Laboratory Scale)
This is the most reliable method for high-purity synthesis. It proceeds via the diazotization of 5-amino-2-methylpyridine , followed by displacement with chloride using copper(I) chloride.
-
Mechanism: Radical-nucleophilic aromatic substitution (
).[5] -
Advantage: High regioselectivity; avoids difficult isomer separations.
Route B: Direct Chlorination (Industrial Scale)
Direct chlorination of 2-methylpyridine (2-picoline) can be achieved using chlorine gas or sulfuryl chloride. However, this method typically yields a mixture of 3-chloro, 5-chloro, and dichlorinated products, necessitating rigorous fractional distillation.
Visualization: Synthesis Pathways
Figure 1: Comparison of the selective Sandmeyer route vs. direct chlorination.
Reactivity & Functionalization
The 5-Chloro-2-methylpyridine scaffold offers three distinct vectors for chemical modification, making it a "privileged structure" in drug design.
The C5-Chlorine Vector (Cross-Coupling)
The chlorine atom at the 5-position is deactivated compared to 2-chloropyridines but is an excellent partner for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to build biaryl systems.
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
The C2-Methyl Vector (Lateral Functionalization)
The methyl group at the 2-position is "activated" due to the electron-withdrawing nature of the pyridine ring (and the inductive effect of the 5-Cl).
-
Radical Halogenation: Reaction with NBS/NCS yields 5-chloro-2-(halomethyl)pyridine , a key linker for attaching the pyridine ring to other pharmacophores via nucleophilic substitution.
-
Oxidation: Conversion to the carboxylic acid (5-chloropicolinic acid).
The Nitrogen Center (N-Oxidation)
Oxidation with m-CPBA or H2O2 yields the N-oxide , which alters the electronics of the ring, facilitating electrophilic substitution at the C4 position or nucleophilic attack at C2/C6.
Visualization: Reactivity Map
Figure 2: Divergent synthetic utility of the 5-chloro-2-methylpyridine scaffold.
Applications in Drug Discovery
Recent patent literature highlights the utility of this scaffold in several therapeutic areas:
| Therapeutic Area | Application Mechanism | Reference |
| Metabolic Disease | Glucagon Receptor Agonists: The pyridine ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability in T2DM treatments. | WO2025222008 |
| Immunology | IL-17 Modulators: Used as a core fragment to construct small molecule inhibitors for psoriasis and autoimmune disorders. | US Patent 12,065,429 |
| Virology | RSV Antivirals: The 5-chloro-2-methyl moiety is incorporated into fusion inhibitors targeting Respiratory Syncytial Virus. | EP 3887372 B1 |
| Oncology | Protein Degraders: The scaffold acts as a linker attachment point in PROTAC design, connecting E3 ligase ligands to target proteins. | CalPacLab Catalog |
Experimental Protocol: Suzuki Coupling
A validated protocol for coupling 5-Chloro-2-methylpyridine with phenylboronic acid.
Objective: Synthesis of 5-phenyl-2-methylpyridine.
Reagents:
-
5-Chloro-2-methylpyridine (1.0 equiv)[3]
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[6]·CH₂Cl₂ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with 5-Chloro-2-methylpyridine (127 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd cycle).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a nitrogen stream. Seal the vial.
-
Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 170.1).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.
Safety & Toxicology (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: This compound is a halogenated pyridine.[2][3][7][8] It should be handled in a fume hood. Avoid contact with strong oxidizing agents.
-
Distinction: Do not confuse with 2-chloro-5-methylpyridine, which is a known skin sensitizer and environmental toxin (neonicotinoid precursor).
References
-
European Patent Office. (2025). Glucagon receptor agonists and their use as therapies. WO2025222008A1. Link
-
United States Patent and Trademark Office. (2024). Small molecule modulators of IL-17. US Patent 12,065,429. Link
-
European Patent Office. (2019). Heteroaromatic compounds having activity against RSV. EP 3887372 B1. Link
-
ChemicalBook. (2025). 5-Chloro-2-picoline (CAS 72093-07-3) Properties and Suppliers. Link
-
Sigma-Aldrich. (2025). 5-Chloro-2-methylpyridine Product Specification. Link
Sources
- 1. 5-CHLORO-2-PICOLINE | 72093-07-3 [chemicalbook.com]
- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 3. CAS No.72093-07-3,5-CHLORO-2-PICOLINE Suppliers [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. US12065429B2 - Small molecule modulators of IL-17 - Google Patents [patents.google.com]
- 7. WO2025222008A1 - Glucagon receptor agonists and their use as therapies - Google Patents [patents.google.com]
- 8. US20240408169A1 - Cyclin inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-2-methylpyridine
Abstract
The Suzuki-Miyaura cross-coupling of 5-Chloro-2-methylpyridine represents a critical transformation in medicinal chemistry, enabling the functionalization of the pyridine scaffold at the meta-position relative to the nitrogen. While chloropyridines are generally less reactive than their bromo- or iodo-counterparts due to the high bond dissociation energy of the C–Cl bond (approx. 95 kcal/mol), the 5-position offers a unique electronic environment. This guide provides a robust, field-proven protocol for coupling 5-chloro-2-methylpyridine with diverse aryl/heteroaryl boronic acids, utilizing a Pd(OAc)₂/SPhos catalytic system that overcomes the kinetic inertness of the substrate and prevents catalyst poisoning by the pyridine nitrogen.
Mechanistic Insight & Substrate Analysis[1]
The Challenge of the 5-Chloro Position
Unlike 2-chloropyridines, which are highly activated for oxidative addition due to the strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the adjacent nitrogen, 5-chloropyridines behave more like electron-deficient chlorobenzenes. The nitrogen atom is meta to the reaction site, diminishing its activation potential. Furthermore, the 2-methyl group exerts a weak electron-donating effect (+I), slightly increasing electron density at the 5-position and making oxidative addition theoretically more difficult than in unsubstituted 5-chloropyridine.
Catalyst Selection Strategy
To facilitate oxidative addition into the unactivated C–Cl bond, electron-rich, bulky phosphine ligands are required.
-
Ligand (SPhos/XPhos): These dialkylbiaryl phosphines serve two roles:
-
Electron Donation: Increases electron density on the Pd(0) center, accelerating oxidative addition.
-
Steric Bulk: Promotes the formation of the active monoligated Pd(0) species [L-Pd(0)] and prevents the formation of inactive palladium dimers or coordination of the pyridine nitrogen to the metal center.
-
-
Base (K₃PO₄): Anhydrous or aqueous tribasic potassium phosphate provides the necessary activation of the boronic acid (forming the boronate species) without causing substantial hydrolytic deboronation, which is a risk with stronger bases like hydroxides.
Mechanistic Pathway
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway, but the rate-determining step (RDS) is the oxidative addition of the 5-chloro-2-methylpyridine to the Pd(0)-Ligand complex.
Figure 1: Catalytic cycle emphasizing the critical oxidative addition step for chloropyridines.
Experimental Protocol
Materials & Reagents Table
| Component | Reagent | Equiv. | Role |
| Substrate | 5-Chloro-2-methylpyridine | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst Precursor | Palladium(II) Acetate [Pd(OAc)₂] | 0.02 (2 mol%) | Pd Source |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Ligand |
| Base | Potassium Phosphate Tribasic (K₃PO₄) | 2.0 - 3.0 | Boron Activator |
| Solvent System | Toluene : Water (10:1) | 0.2 M | Reaction Medium |
Step-by-Step Procedure (The "Gold Standard" Method)
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a separate small vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1 mL of anhydrous Toluene.
-
Stir at room temperature for 5–10 minutes. The solution should turn from orange/brown to a lighter yellow/clear color, indicating the formation of the active catalytic species.
Step 2: Reaction Setup
-
To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:
-
5-Chloro-2-methylpyridine (1.0 equiv)
-
Boronic Acid coupling partner (1.2 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Transfer the pre-complexed catalyst solution (from Step 1) into the reaction vial.
-
Add the remaining Toluene and Water (Total ratio 10:1 Toluene:Water). Note: The small amount of water is crucial for dissolving the inorganic base and facilitating transmetalation.
Step 3: Degassing & Heating
-
Seal the vial with a septum cap.
-
Purge the headspace with Nitrogen or Argon for 2–3 minutes (or sparge the solvent if scaling up >1g).
-
Place the vial in a pre-heated heating block/oil bath at 90°C .
-
Stir vigorously (800+ RPM) for 4–12 hours. Reaction progress should be monitored by LC-MS or TLC.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Critical Step: Adjust the pH of the aqueous layer to >10 using 1M NaOH or saturated Na₂CO₃. Why? The pyridine product is basic; acidic conditions will protonate the nitrogen, trapping the product in the aqueous phase.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine organics, wash with Brine, dry over Na₂SO₄, filter, and concentrate.
Purification (Addressing Pyridine Tailing)
Pyridine derivatives often interact with silanols on silica gel, causing "streaking" or "tailing."
-
Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase.
-
Alternative: Use amine-functionalized silica gel cartridges if using automated flash chromatography.
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling of 5-chloro-2-methylpyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos or Pd₂(dba)₃ . Ensure thorough degassing (O₂ kills phosphines). |
| Protodeboronation | Unstable Boronic Acid | Switch base to K₂CO₃ or KF . Lower temp to 80°C. Use Boronic Ester (Pinacol) instead of Acid. |
| Homocoupling (Ar-Ar) | Oxidant Presence | Ensure inert atmosphere. Reduce catalyst loading. |
| Product in Aqueous Phase | pH too low during workup | Ensure aqueous layer is basic (pH > 10) to keep pyridine neutral. |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
-
NRO Chemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
High-Efficiency Sonogashira Coupling of Deactivated Heteroaryl Chlorides: Protocols for 5-Chloro-2-methylpyridine
Executive Summary & Strategic Analysis
Substrate Challenge: 5-Chloro-2-methylpyridine presents a distinct challenge in cross-coupling chemistry. Unlike its bromo- or iodo- analogs, the C–Cl bond energy (~96 kcal/mol) creates a high barrier to oxidative addition. Furthermore, the 5-position of the pyridine ring is electronically distinct; it is effectively a meta-position relative to the pyridine nitrogen, meaning it lacks the activation via resonance that facilitates nucleophilic aromatic substitution-type pathways seen at the 2- or 4-positions.
The Solution: Standard catalytic systems (e.g.,
This guide details two validated protocols:
-
Protocol A (The "Gold Standard"): A Buchwald-type system using XPhos Pd G3, optimized for high yields and broad alkyne scope.
-
Protocol B (Copper-Free/Industrial): A Pd-PEPPSI-IPr system designed to eliminate heavy metal contamination (Cu) and suppress Glaser homocoupling.
Mechanistic Logic & Catalytic Cycle
For 5-chloro-2-methylpyridine, the catalytic cycle is defined by the difficulty of the first step. The ligand (
Graphviz Diagram: The Catalytic Cycle
Caption: The catalytic cycle highlights the oxidative addition of the 5-chloropyridine as the critical kinetic bottleneck, requiring electron-rich ligands (L) to proceed.
Experimental Protocols
Protocol A: High-Activity Buchwald System (Recommended)
This protocol utilizes XPhos Pd G3 (or G4), a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky biaryl ligand (XPhos) prevents catalyst deactivation by the pyridine nitrogen.
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| 5-Chloro-2-methylpyridine | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2 - 1.5 equiv | Nucleophile |
| XPhos Pd G3 | 0.02 - 0.05 equiv (2-5 mol%) | Catalyst Source |
| XPhos (Free Ligand) | 0.02 equiv (Optional) | Stabilizer for long rxns |
| CuI | 0.05 equiv (5 mol%) | Co-catalyst |
|
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.
-
Solids: Charge the vial with 5-Chloro-2-methylpyridine (if solid), XPhos Pd G3, CuI, and
.-
Note: If the substrate is liquid, add it after the solvent.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with inert gas (3 cycles).
-
Liquids: Add anhydrous MeCN (or Dioxane) via syringe. Add the terminal alkyne and 5-Chloro-2-methylpyridine (if liquid).
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously.
-
Checkpoint: Monitor by LCMS or TLC after 2 hours. Chlorides often require 4–16 hours.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Protocol B: Copper-Free PEPPSI-IPr System
Use Case: Ideal for pharmaceutical intermediates where copper contamination is a concern, or if the alkyne is prone to Glaser homocoupling (dimerization).
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| 5-Chloro-2-methylpyridine | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.3 equiv | Nucleophile |
| Pd-PEPPSI-IPr | 0.02 equiv (2 mol%) | Precatalyst |
|
Step-by-Step Procedure:
-
Setup: Prepare a Schlenk tube or microwave vial under inert atmosphere.
-
Loading: Add Pd-PEPPSI-IPr,
, and the chloropyridine substrate. -
Solvent: Add anhydrous DMF. Degas the solvent prior to addition if possible, or sparge the mixture with Nitrogen for 10 minutes.
-
Activation: Add the terminal alkyne.
-
Reaction: Heat to 100°C . The NHC ligand (IPr) is extremely thermally stable and promotes the difficult oxidative addition at higher temperatures without precipitating Pd black.
-
Workup: Dilute with water/brine and extract with
or EtOAc. (Note: DMF requires thorough aqueous washing to remove).
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative Addition Failure | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 100°C. Ensure anaerobic conditions. |
| Homocoupling (Alkyne Dimer) | Glaser Coupling (Oxygen leak) | Switch to Protocol B (Copper-Free) . Degas solvents more rigorously. Add slow addition of alkyne. |
| Low Conversion (<50%) | Catalyst Poisoning | The pyridine nitrogen may be coordinating Pd. Increase catalyst loading to 5 mol%. Ensure ligand:Pd ratio is >1:1. |
| Product Decomposition | Base Sensitivity | If product is base-sensitive, switch from |
Graphviz Diagram: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on intermediate checkpoints.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, Tosylates, and Chlorides." Angewandte Chemie International Edition, 2003.[1]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Cross-Coupling of Aryl Chlorides." Chemistry – A European Journal, 2006.
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
- Plenio, H. "Sonogashira coupling of aryl chlorides." Angewandte Chemie, 2008.
Sources
Application Note: Heck Cross-Coupling of 5-Chloro-2-methylpyridine
Executive Summary
This application note details the optimized protocols for the Heck alkenylation of 5-Chloro-2-methylpyridine . While 2-methylpyridine derivatives are ubiquitous in kinase inhibitor scaffolds, the use of the 5-chloro analog presents a distinct kinetic challenge compared to its bromo- or iodo- counterparts. The high bond dissociation energy (BDE) of the C(sp²)–Cl bond (
This guide provides two validated protocols:
-
Method A (The Gold Standard): Utilizes a bulky, electron-rich phosphine ligand (
) to facilitate oxidative addition. -
Method B (The Robust Alternative): Employs a palladacycle precatalyst for high thermal stability and turnover number (TON).
Mechanistic Insight & Catalyst Selection
The "Chloride Challenge"
The Heck reaction proceeds via a
-
Electronic Factor: The pyridine ring is electron-deficient, which theoretically favors nucleophilic attack but makes the ring less willing to donate electron density to stabilize the oxidative addition transition state compared to electron-rich arenes.
-
Steric Factor: The 2-methyl group is distal to the 5-position reaction site, minimizing direct steric hindrance. However, the pyridine nitrogen possesses a lone pair that can competitively bind to the palladium center ($ \sigma $-donation), potentially poisoning the catalyst if the ligand system is not sufficiently bulky to displace it.
Strategic Ligand Selection
To overcome the activation barrier, the catalyst system must possess:
-
High Electron Density: To increase the nucleophilicity of the Pd(0) center, facilitating insertion into the strong C–Cl bond.
-
Large Cone Angle: Bulky ligands (e.g.,
, Cone Angle ) promote the formation of the active monoligated species, which is orders of magnitude more reactive than the bis-ligated complex.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the Rate-Determining Step (RDS) at Oxidative Addition, necessitating electron-rich ligands.
Experimental Protocols
Method A: The High-Activity Protocol (Fu Conditions)
Recommended for: Small-scale optimization, difficult substrates, and highest yields.
Rationale: This protocol utilizes
Materials Table
| Reagent | Equiv. | Role | Notes |
| 5-Chloro-2-methylpyridine | 1.0 | Substrate | Liquid/Low-melting solid. |
| Alkene (e.g., n-Butyl acrylate) | 1.2 - 1.5 | Coupling Partner | Use excess to drive kinetics. |
| 0.015 (1.5 mol%) | Catalyst Precursor | Source of Pd(0). | |
| 0.06 (6 mol%) | Ligand Source | Air-stable precursor to | |
| 1.2 | Base | Soluble organic base preferred over inorganic salts. | |
| 1,4-Dioxane | N/A | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
-
Inert Setup: Transfer a magnetic stir bar and
(6 mol%) and (1.5 mol%) into a dry Schlenk tube or reaction vial.-
Critical: If using a glovebox, weigh all solids inside. If on a benchtop, cycle vacuum/argon 3 times immediately after adding solids.
-
-
Substrate Addition: Under a positive pressure of Argon, add 5-Chloro-2-methylpyridine (1.0 equiv), the alkene (1.2 equiv), and
(1.2 equiv) via syringe. -
Solvent: Add anhydrous 1,4-Dioxane (
concentration relative to pyridine). -
Reaction: Seal the vessel tightly (Teflon-lined cap). Heat to 100°C for 12–24 hours.
-
Visual Check: The solution usually turns dark brown/black.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd black. Concentrate and purify via flash chromatography.
Method B: The Robust Protocol (Herrmann-Beller)
Recommended for: Scale-up (>5g), cost-sensitivity, and thermal stability.
Rationale: Uses a palladacycle that acts as a reservoir for highly active, ligand-free Pd species or mono-ligated species at high temperatures.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 5-Chloro-2-methylpyridine | 1.0 | Substrate | |
| Alkene | 1.5 | Coupling Partner | |
| Herrmann-Beller Catalyst | 0.01 (1 mol%) | Catalyst | Highly thermally stable. |
| 0.2 (20 mol%) | Additive | "Jeffrey Condition" additive; stabilizes Pd nanoparticles. | |
| 1.5 | Base | Inexpensive inorganic base. | |
| NMP or DMF | N/A | Solvent | High boiling point required. |
Step-by-Step Procedure
-
Charging: To a reaction vessel, add the Herrmann-Beller catalyst (1 mol%),
(1.5 equiv), and (20 mol%). -
Inerting: Evacuate and backfill with Nitrogen (3 cycles).
-
Liquid Addition: Add 5-Chloro-2-methylpyridine and the alkene. Add NMP (concentration
). -
Heating: Heat to 130–140°C .
-
Note: Chlorides require higher temperatures than bromides. NMP allows safe heating to this range.
-
-
Monitoring: Monitor by HPLC or GC. Reaction times may extend to 24-48 hours.
Workflow & Decision Tree
Use this logic flow to determine the appropriate experimental setup for your specific constraints.
Figure 2: Decision matrix for selecting the optimal protocol based on scale and resource constraints.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion (<5%) | Oxidative Addition Failure | Switch to Method A ( |
| Pd Black Precipitation | Catalyst Decomposition | Add halide stabilizers like |
| Low Yield (Start Material remains) | Catalyst Poisoning | The pyridine nitrogen may be coordinating. Increase catalyst loading to 3-5 mol% or switch to a bulky NHC ligand (e.g., Pd-PEPPSI-IPr) to sterically block N-coordination. |
| Isomerization of Product | Lower temperature slightly. Ensure the alkene substrate does not have allylic protons that facilitate migration. |
Safety Considerations
-
5-Chloro-2-methylpyridine: Irritant. Avoid inhalation.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Pressurized Vessels: Heating solvents like Dioxane or NMP above their flash points in sealed tubes requires blast shields.
References
-
General Protocol for Aryl Chlorides (Fu Conditions): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Palladacycles and High-Temp Stability: Herrmann, W. A., Brossmer, C., Öfele, K., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes. Angewandte Chemie International Edition in English.
-
Jeffrey Conditions (Additives): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.
-
Review of Heterocycle Couplings: Gribble, G. W., & Joule, J. A. (Eds.).[3][4][5][6][7] (2010).[1][8] Palladium in Heterocyclic Chemistry. Elsevier. (General reference for pyridine reactivity).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Functionalization of 5-Chloro-2-methylpyridine
This Application Note is designed for researchers and drug discovery scientists targeting the functionalization of 5-Chloro-2-methylpyridine .
Executive Summary: The "Meta" Deception
Functionalizing 5-Chloro-2-methylpyridine presents a classic distinct challenge in heterocyclic chemistry. Unlike its isomer 2-chloro-5-methylpyridine , which undergoes facile Nucleophilic Aromatic Substitution (
The chlorine atom at the 5-position (meta to the nitrogen) cannot stabilize the Meisenheimer intermediate via the ring nitrogen. Consequently, standard
-
No Reaction (recovery of starting material).
-
Decomposition (under forcing conditions).
-
Benzylic Side-Reactions (deprotonation of the 2-methyl group).
The Solution: This guide transitions from classical
Reactivity Landscape & Mechanism
To successfully modify this scaffold, one must understand why the "obvious" path fails.
The Mechanistic Divergence
-
Classical
(Fails): Requires an electron-withdrawing group (EWG) ortho or para to the leaving group. The pyridine nitrogen is meta to the 5-Cl, rendering it ineffective for activation. -
Pd-Catalyzed Coupling (Succeeds): Relies on Oxidative Addition of Pd(0) into the C-Cl bond. While aryl chlorides are generally sluggish, the electron-deficient nature of the pyridine ring actually facilitates oxidative addition compared to chlorobenzene, provided the correct ligand is used to prevent catalyst poisoning by the pyridine nitrogen.
Figure 1: Decision logic for functionalizing the 5-position. The lack of resonance stabilization forces the use of metal catalysis.
Validated Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (C-N Bond)
Objective: Synthesis of 5-amino-2-methylpyridine derivatives. Challenge: The 2-methyl group creates mild steric pressure, and the pyridine nitrogen can bind to Pd. Solution: Use of BrettPhos or RuPhos precatalysts. These bulky, electron-rich ligands promote oxidative addition into the unactivated C-Cl bond and prevent catalyst inhibition.
Materials
-
Substrate: 5-Chloro-2-methylpyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–3 mol%) (CAS: 1470372-59-8)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Workflow
-
Inert Setup: Charge a reaction vial with a stir bar. If using solid amine, add it now.[1]
-
Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv) and NaOtBu (1.4 equiv).
-
Purge: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Liquid Addition: Inject 5-Chloro-2-methylpyridine (dissolved in Dioxane if solid, or neat if liquid) and the amine (if liquid) through the septum.
-
Concentration: Adjust solvent volume to reach a concentration of 0.2 M – 0.5 M.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Note: The reaction mixture should turn from pale yellow to dark orange/brown.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts.[1] Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for aminopyridines).
Expert Insight: If the substrate contains base-sensitive groups (e.g., esters), switch the base to
Protocol B: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Introduction of aryl/heteroaryl groups at the 5-position. Challenge: Aryl chlorides are slow to react with boronic acids compared to bromides/iodides. Solution: XPhos or SPhos ligands are required. The "Pd-118" catalyst (Pd(dtbpf)Cl2) is also highly effective for heteroaryl chlorides.
Materials
-
Substrate: 5-Chloro-2-methylpyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or Toluene (mix with the aqueous base for a biphasic system)
Step-by-Step Workflow
-
Combine Solids: Add substrate, boronic acid, and precatalyst to the reaction vessel.
-
Degas: Evacuate and backfill with
(3 cycles). -
Solvent/Base: Add degassed THF and the aqueous
solution. -
Reaction: Heat vigorously at 60 °C (mild) to 90 °C (standard).
-
Critical: Vigorous stirring is essential for biphasic mixtures.
-
-
Monitoring: Monitor by LCMS. The chloride is less reactive, so do not quench until consumption is >95%.
-
Purification: Standard aqueous workup. Pyridine derivatives may streak on silica; add 1% Triethylamine to the eluent.
Protocol C: Pd-Catalyzed Etherification (C-O Bond)
Objective: Synthesis of 5-alkoxy-2-methylpyridines.
Challenge: Reductive elimination to form C-O bonds is difficult;
Workflow Summary
-
Catalyst: RockPhos Pd G3 (2 mol%).
-
Base:
(3.0 equiv) - Avoid alkoxides to prevent transesterification or side reactions. -
Solvent: Toluene.
-
Temp: 90 °C.
-
Note: If using primary alcohols, use the alcohol as the solvent if cheap/available, or 2-5 equivs in Toluene.
Data Summary & Troubleshooting
| Parameter | C-N Coupling (Amination) | C-C Coupling (Suzuki) | C-O Coupling (Ether) |
| Primary Catalyst | BrettPhos Pd G3 | XPhos Pd G3 | RockPhos Pd G3 |
| Alternative Ligand | RuPhos (for 2° amines) | SPhos / PCy3 | tBuBrettPhos |
| Standard Base | NaOtBu | ||
| Key Risk | Catalyst poisoning by Pyridine N | Protodeboronation of Boronic Acid | |
| Temp Range | 80–110 °C | 60–100 °C | 80–100 °C |
Troubleshooting Guide
-
Problem: Low conversion of 5-Chloro-2-methylpyridine.
-
Cause: Oxidative addition is the rate-limiting step for chlorides.
-
Fix: Increase temperature to 110 °C; switch to XantPhos (if using Pd2(dba)3) or increase catalyst loading to 5 mol%.
-
-
Problem: Formation of "dimer" (bipyridine).
-
Cause: Homocoupling of the boronic acid or reductive dimerization of the halide.
-
Fix: Degas solvents more thoroughly (remove
). Add the boronic acid slowly.
-
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Suzuki Coupling of Chloropyridines
- Ligand Selection Guide (Sigma/Merck): Title: "Buchwald-Hartwig Cross Coupling Reaction User Guide" Source: Merck/Sigma-Aldrich.
-
Reactivity of Halopyridines
- Title: "Nucleophilic Substitution Reactions in Pyridine"
- Source: Chemistry LibreTexts.
-
URL:[Link](Note: General mechanistic grounding).
Sources
synthesis of pharmaceutical intermediates from 5-Chloro-2-methylpyridine
Application Note: Strategic Functionalization of 5-Chloro-2-methylpyridine
Executive Summary & Strategic Value
5-Chloro-2-methylpyridine (5-CMP) is a privileged scaffold in medicinal chemistry, serving as a critical building block for "coxib" class anti-inflammatories (e.g., Etoricoxib) and second-generation antihistamines (e.g., Loratadine derivatives).
Its structural duality—a reactive methyl group at the C2 position and a halogen handle at C5—allows for divergent synthesis . The C2-methyl group can be oxidized to carboxylic acids or functionalized into electrophilic alkyl linkers, while the C5-chlorine atom remains intact for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
This Application Note provides validated protocols for two high-value transformations:
-
Oxidative Functionalization: Accessing 5-Chloropicolinic Acid (a key synthon for amide coupling).
-
Homologation/Activation: Accessing 5-Chloro-2-(chloromethyl)pyridine (a highly reactive electrophile for amine alkylation).
Strategic Synthesis Map
The following flowchart illustrates the divergence from 5-CMP to high-value pharmaceutical intermediates.
Figure 1: Divergent synthetic pathways from 5-Chloro-2-methylpyridine. The solid lines represent the high-fidelity routes detailed in this guide.
Module 1: Oxidative Functionalization (Protocol A)
Target: 5-Chloropicolinic Acid (CAS 86873-60-1) Application: Precursor for Etoricoxib intermediates and amide-based inhibitors.
Technical Rationale
Direct oxidation of the methyl group on electron-deficient pyridine rings is challenging. While catalytic air oxidation (Co/Mn) is used industrially, it requires high pressure. For laboratory to pilot-scale synthesis, Permanganate Oxidation remains the gold standard for reliability.
Critical Control Point: The reaction generates Manganese Dioxide (
Step-by-Step Protocol
Reagents:
-
5-Chloro-2-methylpyridine (1.0 eq)
-
Potassium Permanganate (
) (2.5 eq) -
Water (Deionized)
-
Hydrochloric Acid (conc.) for pH adjustment
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to sludge), a reflux condenser, and a thermometer.
-
Charging: Add 5-Chloro-2-methylpyridine (12.75 g, 100 mmol) and water (300 mL). Heat the mixture to 70°C.
-
Oxidant Addition (Exotherm Control): Add
(39.5 g, 250 mmol) in 5 portions over 1 hour.-
Note: Allow the purple color to fade (indicating consumption) before the next addition. Maintain temperature between 75-85°C.
-
-
Digestion: After final addition, reflux (95-100°C) for 3 hours.
-
Validation: Spot TLC (MeOH/DCM 1:9). Starting material (
) should be absent.
-
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove
. Wash the pad with hot water ( mL). -
Isolation:
-
Purification: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 50°C.
Yield Expectations: 65–75% isolated yield. Purity: >98% (HPLC).
Module 2: The "High-Fidelity" Linker Synthesis (Protocol B)
Target: 5-Chloro-2-(chloromethyl)pyridine (Hydrochloride salt) Application: Alkylation of amines for antihistamine synthesis.
Technical Rationale
Many protocols suggest direct radical chlorination (using NCS or
-
The Problem: Direct chlorination is non-selective, yielding mixtures of mono- (
), di- ( ), and tri- ( ) chlorinated products which are nearly impossible to separate by crystallization. -
The Solution: A reductive sequence (Acid
Ester Alcohol Chloride) guarantees the mono-chlorinated state, ensuring the high purity required for GMP standards.
Step-by-Step Protocol
Phase 1: Esterification & Reduction
-
Esterification: Reflux 5-Chloropicolinic acid (from Module 1) in Methanol (10 vol) with catalytic
(0.1 eq) for 12 hours. Neutralize and extract to obtain Methyl 5-chloropicolinate. -
Reduction:
-
Dissolve the ester (10 g) in Methanol (100 mL) at 0°C.
-
Add
(2.0 eq) portion-wise. -
Stir at RT for 4 hours. Quench with Acetone, concentrate, and partition between EtOAc/Water.
-
Result:5-Chloro-2-pyridinylmethanol (Solid).
-
Phase 2: Chlorination (The Activation)
-
Setup: Dry 3-neck flask,
atmosphere. -
Reaction: Dissolve 5-Chloro-2-pyridinylmethanol (5.0 g, 34.8 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[2]
-
Addition: Add Thionyl Chloride (
, 1.5 eq) dropwise via syringe.-
Mechanistic Note: The reaction proceeds via an alkyl chlorosulfite intermediate, releasing
gas.
-
-
Completion: Warm to RT and stir for 2 hours.
-
Validation: TLC (Hexane/EtOAc 1:1). Alcohol spot (
) converts to a less polar spot ( ).
-
-
Workup (Critical for Stability):
-
The free base is unstable and prone to polymerization. It is best isolated as the Hydrochloride Salt .
-
Evaporate the solvent and excess
under vacuum. -
Triturate the residue with anhydrous Ether or Hexane.
-
Filter the off-white solid.
-
Yield Expectations: 85–90% (over 2 steps). Storage: Store at -20°C under Argon. Highly lachrymatory—handle in a fume hood.
Data Summary & Troubleshooting
| Parameter | Protocol A (Oxidation) | Protocol B (Linker Synthesis) |
| Key Reagent | ||
| Critical Temp | 75-85°C (Addition) | 0°C (Addition) |
| Common Failure | Incomplete oxidation (Purple color persists) | Polymerization of free base |
| Fix | Add MeOH to quench excess | Isolate as HCl salt immediately |
| Safety Hazard |
Safety & Handling (SDS Highlights)
-
5-Chloro-2-methylpyridine: Toxic by ingestion. Irritant.
-
5-Chloro-2-(chloromethyl)pyridine: Potent Lachrymator (tear gas agent) and vesicant.
-
Mandatory: Double gloves (Nitrile), chemical goggles, and working strictly inside a fume hood.
-
Neutralization: Quench glassware with 10% aqueous ammonia to destroy traces of the alkyl chloride.
-
References
- Synthesis of Chloromethyl Pyridines:Vertex AI Search Results (Ref 1.1). "5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis".
- Etoricoxib Process Chemistry:Google Patents. "Process for the synthesis of etoricoxib (US9024030B2)".
-
General Pyridine Functionalization: Organic Syntheses. "Functionalization of Pyridines". Org. Synth. 2012, 89, 549-561. Available at: [Link]
Sources
palladium-catalyzed cross-coupling of 5-Chloro-2-methylpyridine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-methylpyridine
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 5-Chloro-2-methylpyridine. This versatile building block is a cornerstone in the synthesis of numerous biologically active compounds, and mastering its functionalization is key to accelerating discovery programs.[1][2][3]
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[2] The specific substitution pattern of 5-Chloro-2-methylpyridine offers distinct reactive sites for strategic molecular elaboration. However, the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts presents a unique challenge that necessitates carefully optimized catalytic systems. This guide provides a detailed exploration of the primary palladium-catalyzed methodologies, focusing on the causality behind experimental choices to ensure reproducible and high-yielding transformations.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[4][5] The reaction couples an organic halide with an organoboron compound, such as a boronic acid or ester, under basic conditions.[4][6]
Reaction Principle & Mechanism
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-Chloro-2-methylpyridine. This is often the rate-limiting step for chloropyridines and requires specialized, electron-rich, and sterically bulky phosphine ligands to facilitate the reaction.[8][9]
-
Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[6][7][8] The base is crucial for forming a more nucleophilic "ate" complex with the boronic acid.[10]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-Chloro-2-methylpyridine with a generic arylboronic acid.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 5-Chloro-2-methylpyridine | 127.57 g/mol | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.01 | 0.02 (Pd) |
| SPhos | 410.48 g/mol | 0.04 | 0.04 |
| K₃PO₄ | 212.27 g/mol | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 5-Chloro-2-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the coupling of an aryl halide with a primary or secondary amine.[11][12][13] This reaction is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals and functional materials.[11][14]
Reaction Principle & Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical to promote the desired reaction pathway and prevent side reactions.[12][15]
-
Oxidative Addition : The active Pd(0) complex inserts into the C-Cl bond of 5-Chloro-2-methylpyridine, forming a Pd(II) intermediate.[11][12]
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to generate a palladium-amido complex.[11][12]
-
Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[11][12] This step is often accelerated by the use of bulky ligands which favor the three-coordinate intermediate necessary for elimination.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of 5-Chloro-2-methylpyridine with a generic secondary amine.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 5-Chloro-2-methylpyridine | 127.57 g/mol | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 g/mol | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 g/mol | 0.02 | 0.02 |
| XPhos | 476.6 g/mol | 0.04 | 0.04 |
| NaOt-Bu | 96.10 g/mol | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube. Add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and 5-Chloro-2-methylpyridine (1.0 mmol).
-
Reagent Addition: Add toluene (5 mL), followed by the amine (1.2 mmol).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect to a manifold.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 12-24 hours with vigorous stirring.
-
Monitoring: Track the reaction's progress using LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] It typically employs a dual catalytic system of palladium and a copper(I) salt, although copper-free versions have been developed.[17][19] This reaction is invaluable for accessing alkynyl-substituted pyridines, which are important intermediates in the synthesis of complex molecules and materials.[17][20]
Reaction Principle & Mechanism
The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : This cycle is similar to those previously described. It begins with the Oxidative Addition of the Pd(0) catalyst to 5-Chloro-2-methylpyridine.
-
Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination : The final step is the reductive elimination of the product from the palladium center, which regenerates the active Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of 5-Chloro-2-methylpyridine.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 5-Chloro-2-methylpyridine | 127.57 g/mol | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 g/mol | 0.03 | 0.03 |
| CuI | 190.45 g/mol | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 3.0 | 3.0 |
| THF | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a Schlenk tube, add 5-Chloro-2-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol). Finally, add the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 6-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Heck-Mizoroki Coupling: C–C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene.[21] It is a powerful tool for the vinylation of aromatic rings. While less common for aryl chlorides due to the challenging oxidative addition step, the use of modern catalysts allows for the successful application of this reaction to substrates like 5-Chloro-2-methylpyridine.
Reaction Principle & Mechanism
The Heck reaction follows a distinct catalytic cycle that does not involve transmetalation.
-
Oxidative Addition : As in other cross-coupling reactions, a Pd(0) species initiates the cycle by inserting into the C-Cl bond.[21]
-
Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-aryl bond. This step forms a new alkyl-palladium intermediate.
-
β-Hydride Elimination : A hydrogen atom on the carbon beta to the palladium is eliminated, forming the vinylated product and a hydrido-palladium complex.[21] This step typically proceeds to give the more thermodynamically stable trans alkene.
-
Base-Mediated Regeneration : A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst from the hydrido-palladium species.[21]
Caption: The catalytic cycle of the Heck-Mizoroki coupling reaction.
Experimental Protocol: Heck Coupling
This protocol provides a method for the Heck coupling of 5-Chloro-2-methylpyridine with an acrylate.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 5-Chloro-2-methylpyridine | 127.57 g/mol | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 g/mol | 1.5 | 1.5 |
| Herrmann's Catalyst | 910.89 g/mol | 0.01 | 0.01 |
| NaOAc | 82.03 g/mol | 1.5 | 1.5 |
| TBAB (Tetrabutylammonium bromide) | 322.37 g/mol | 1.0 | 1.0 |
| DMF | - | 4 mL | - |
Procedure:
-
Reaction Setup: Combine 5-Chloro-2-methylpyridine (1.0 mmol), n-butyl acrylate (1.5 mmol), Herrmann's Catalyst (0.01 mmol), NaOAc (1.5 mmol), and TBAB (1.0 mmol) in a microwave vial.
-
Solvent Addition: Add DMF (4 mL) and seal the vial.
-
Reaction: Place the vial in a microwave reactor and heat to 140 °C for 30-60 minutes. Alternatively, conventional heating at the same temperature can be used for several hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Palladium-Catalyzed Reactions . MDPI. [Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene . ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. [Link]
-
Advances in Cross-Coupling Reactions . MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Sonogashira coupling . Wikipedia. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. [Link]
-
Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines . National Institutes of Health. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . National Institutes of Health. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Heck Reaction . Chemistry LibreTexts. [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions . Royal Society of Chemistry. [Link]
-
The Intramolecular Heck Reaction . Macmillan Group, Princeton University. [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . University of North Texas Digital Library. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation . Arkivoc. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes . MDPI. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. [Link]
-
Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions . National Institutes of Health. [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine . NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design . MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
using 5-Chloro-2-methylpyridine to synthesize kinase inhibitors
Application Note: Strategic Utilization of 5-Chloro-2-methylpyridine in Kinase Inhibitor Synthesis
Abstract
This application note details the strategic deployment of 5-Chloro-2-methylpyridine as a privileged building block in the synthesis of type I and type II kinase inhibitors.[1] Unlike its isomer 2-chloro-5-methylpyridine (a common pesticide intermediate), the 5-chloro-2-methyl isomer offers a unique substitution pattern: a meta-positioned halogen (C5) ideal for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket, and a reactive ortho-methyl group (C2) serving as a versatile handle for solvent-front modifications.[1] This guide provides optimized protocols for C5-arylation and C2-oxidation, supported by mechanistic insights and comparative data.[1]
Strategic Rationale: The Pyridine Scaffold in Kinase Drug Design
In the architecture of kinase inhibitors, the pyridine ring frequently functions as the "hinge-binding" core or a scaffold that orients substituents into the ATP-binding pocket.
-
The C5 Vector (Chlorine): Located meta to the nitrogen, this position directs substituents deep into the hydrophobic pocket (gatekeeper region) or towards the DFG motif. It is chemically inert to nucleophilic aromatic substitution (
), requiring transition-metal catalysis (e.g., Suzuki-Miyaura) for functionalization. -
The C2 Vector (Methyl): Located ortho to the nitrogen, the methyl group is electronically activated (similar to a benzylic position). It can be oxidized to a carboxylic acid/aldehyde or halogenated, allowing for the attachment of solubilizing groups (solvent front) or amide linkers.
This dual-reactivity profile allows for Divergent Synthesis , where a single starting material can generate diverse libraries by alternating the order of functionalization.[1]
Workflow Visualization: Divergent Synthetic Pathways
The following diagram illustrates the two primary workflows: Route A (Coupling First) and Route B (Oxidation First).
Figure 1: Divergent synthetic pathways utilizing 5-Chloro-2-methylpyridine. Route A prioritizes core construction; Route B prioritizes linker/tail installation.[1]
Application Protocol: C5-Arylation via Suzuki-Miyaura Coupling[1]
The chlorine at C5 is electronically deactivated compared to C2-halides.[1] Standard conditions often result in low yields or homocoupling. The use of electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical to facilitate the oxidative addition step.
Optimized Protocol (Route A)
Objective: Synthesis of 5-(4-fluorophenyl)-2-methylpyridine.
-
Reagents:
-
Procedure:
-
Step 1: Charge a reaction vial with 5-Chloro-2-methylpyridine (127 mg, 1.0 mmol), boronic acid (168 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).[1]
-
Step 2: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Step 3: Add the Pd catalyst and ligand under a nitrogen stream. Seal the vial.
-
Step 4: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target M+H: ~188.2).
-
Step 5: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 6: Purify via flash chromatography (Hexane/EtOAc gradient).
-
Data Comparison: Ligand Efficiency
| Ligand/Catalyst System | Yield (%) | Reaction Time | Notes |
| Pd(PPh₃)₄ | 45% | 24 h | Incomplete conversion; significant dehalogenation.[1] |
| Pd(dppf)Cl₂ | 88% | 6 h | Robust; recommended for scale-up. |
| Pd(OAc)₂ / XPhos | 92% | 4 h | Highest yield; best for sterically hindered boronic acids. |
Application Protocol: C2-Methyl Oxidation
Functionalizing the methyl group is essential for attaching the "solvent-front" moiety of the kinase inhibitor. This can be achieved via Selenium Dioxide (
Mechanism & Causality
The 2-methyl protons are acidic due to the electron-withdrawing nature of the pyridine nitrogen.[1]
Optimized Protocol (Route B: Acid Synthesis)
Objective: Synthesis of 5-Chloropicolinic acid.
-
Reagents:
-
5-Chloro-2-methylpyridine (1.0 eq)[1]
-
(2.5 eq) or
(1.5 eq) for aldehyde -
Solvent: Water (
) or Pyridine ( )
-
-
Procedure (Permanganate Method - Green Chemistry):
-
Step 1: Suspend 5-Chloro-2-methylpyridine (1.0 mmol) in water (10 mL).
-
Step 2: Heat to 70°C. Add
(2.5 mmol) portion-wise over 1 hour. Caution: Exothermic.[1] -
Step 3: Reflux for 3 hours. The purple color should fade to a brown precipitate (
). -
Step 4: Filter hot through Celite to remove
. Wash the pad with hot water. -
Step 5: Acidify the filtrate with 1N HCl to pH 3–4.
-
Step 6: The white precipitate (Product) is collected by filtration.
-
-
Self-Validating Check:
-
NMR Validation: Disappearance of the singlet at ~2.5 ppm (Me) and appearance of a broad singlet at ~11-13 ppm (COOH).
-
Purity: If the product remains in solution (due to the basic N), isoelectric precipitation is critical.
-
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog
This workflow demonstrates the construction of a molecule resembling Doramapimod precursors, utilizing the "Oxidation First" strategy to avoid catalyst poisoning by the free acid later.
Target Structure:
-
Step 1: Oxidation. Convert 5-Chloro-2-methylpyridine to 5-chloropicolinic acid (Yield: 85%).
-
Step 2: Amide Coupling. React 5-chloropicolinic acid with 4-methyl-1,3-phenylenediamine using HATU/DIPEA in DMF.
-
Insight: The 5-Cl group remains intact during standard peptide coupling conditions.[1]
-
-
Step 3: Suzuki Arylation. React the intermediate amide with 4-fluorophenylboronic acid using Pd(dppf)Cl₂ (5 mol%) and
in DME/Water.-
Why this order? Performing Suzuki coupling on the free acid (Step 1 product) is challenging due to the carboxylic acid binding to Palladium. Coupling on the amide (Step 2 product) is significantly more efficient.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (C5) | Oxidative addition is slow at C5 (meta-Cl). | Switch to XPhos or SPhos ligands. Ensure strictly anaerobic conditions. |
| Homocoupling of Boronic Acid | Excess oxygen in solvent. | Sparge solvents with Argon for 15 mins. Add base after degassing. |
| Over-oxidation (C2) | Stop reaction when aldehyde is observed (TLC). Use | |
| N-Oxide Formation | Occurs as side reaction during oxidation.[1] | If N-oxide forms, reduce it using |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Pyridine Functionalization). Link
-
Blakemore, D. C., et al. (2005). Functionalization of Pyridines and Quinolines. Organic & Biomolecular Chemistry, 3, 1365-1368.[1] Link
-
Bagley, M. C., et al. (2011). Synthesis of p38 MAPK Inhibitors: Utilization of the Pyridine Scaffold. Pharmaceuticals, 4(3), 471-490. Link
-
Sigma-Aldrich. (2023).[2] 5-Chloro-2-methylpyridine Product Specification and Safety Data Sheet. Link
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling 5-Chloro-2-methylpyridine or palladium catalysts.
Sources
Application Note: Strategic Functionalization of 5-Chloro-2-methylpyridine
Introduction & Scaffold Analysis
5-Chloro-2-methylpyridine (CAS: 72093-07-3) is a deceptive scaffold. To the novice, it appears as a simple disubstituted pyridine. To the medicinal chemist, it represents a "push-pull" electronic system with distinct orthogonal reactivity profiles.
This guide moves beyond generic protocols to address the specific challenges of this molecule:
-
The C5-Chlorine (Electrophilic): Unlike its bromo- or iodo-analogs, the C5-chloride is electronically deactivated and sterically unhindered. Standard Pd(PPh3)4 conditions often result in poor turnover. We recommend advanced Buchwald precatalysts.
-
The C2-Methyl (Nucleophilic/Oxidizable): The pyridine nitrogen renders these benzylic-like protons acidic (pKa ~29, lowered further by ring electron deficiency). This allows for lateral lithiation, provided the C5-Cl bond remains intact.
Reactivity Heatmap
| Position | Reactivity Mode | Key Reagents | Challenge |
| C5-Cl | Cross-Coupling (Suzuki, Buchwald) | Pd-G3/G4, XPhos | C-Cl bond is inert compared to C-Br. |
| C5-Cl | Metal-Halogen Exchange | iPrMgCl·LiCl (Turbo Grignard) | n-BuLi may cause competitive deprotonation at C2-Me. |
| C2-Me | Lateral Deprotonation | LDA, LiHMDS | Over-alkylation or dimerization. |
| C2-Me | Oxidation | KMnO4, SeO2 | Isolation of zwitterionic picolinic acid products. |
Module A: C5-Functionalization (Suzuki-Miyaura Coupling)
Objective: Synthesis of 5-aryl-2-methylpyridines. The Problem: Aryl chlorides are sluggish substrates. The bond dissociation energy of C-Cl (approx. 96 kcal/mol) is significantly higher than C-Br. The Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) facilitates the oxidative addition step, which is the rate-determining step for aryl chlorides.
Protocol: Pd-Catalyzed Arylation
Reagents:
-
Substrate: 5-Chloro-2-methylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%) — Crucial for chloride activation.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronic acid, K3PO4, and XPhos Pd G2. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of catalytic death in low-loading chloride couplings.
-
Addition: Dissolve 5-Chloro-2-methylpyridine in degassed dioxane/water mixture and inject into the vial.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stalls <50%, add 0.5 mol% additional catalyst.
-
-
Workup: Dilute with EtOAc, wash with brine. The pyridine nitrogen can bind Pd; consider a wash with aqueous N-acetylcysteine or thiourea scavenger resin if metal removal is critical for biology assays.
Mechanistic Visualization (DOT)
Caption: Catalytic cycle emphasizing the oxidative addition bottleneck for aryl chlorides, overcome by the XPhos ligand system.
Module B: C2-Methyl Functionalization (Oxidation)
Objective: Synthesis of 5-chloropicolinic acid (5-chloro-2-pyridinecarboxylic acid). The Problem: Pyridine carboxylic acids are zwitterionic (isoelectric point ~3.5). Standard extraction at neutral pH often leaves the product in the aqueous phase. The Solution: Controlled pH precipitation.
Protocol: Permanganate Oxidation
Reagents:
-
Substrate: 5-Chloro-2-methylpyridine (10 g, 78 mmol)
-
Oxidant: KMnO4 (2.5 equiv)
-
Solvent: Water (150 mL)
Step-by-Step:
-
Setup: Suspend the pyridine in water at 70°C.
-
Addition: Add KMnO4 portion-wise over 1 hour. Caution: Exothermic. Do not add all at once.
-
Reflux: Heat to reflux (100°C) for 3 hours. The purple color should fade to a brown MnO2 sludge.
-
Filtration: Filter hot through a Celite pad to remove MnO2. Wash the pad with hot water.
-
Isolation (Critical): The filtrate is basic (potassium salt).
-
Cool to 0°C.
-
Acidify slowly with 6M HCl to pH 3.0–3.5 .
-
Observation: The white solid (zwitterion) will precipitate. Do not go to pH 1, or you will form the soluble HCl salt.
-
-
Yield: Filter the solid and dry. Typical yield: 65–75%.
Module C: The Divergent Path (Turbo Grignard vs. Lithiation)
This is the most technically nuanced section. You must choose the reagent based on the target bond.
-
Path 1: C5-Metalation (Halogen Exchange).
-
Reagent:iPrMgCl·LiCl (Knochel's Turbo Grignard) .
-
Why? n-BuLi is too basic and nucleophilic; it will attack the ring or deprotonate the methyl group before exchanging the chlorine. Turbo Grignard inserts into the C-Cl bond selectively at room temperature or 0°C.
-
-
Path 2: C2-Lateral Metalation (Deprotonation).
-
Reagent:LDA (Lithium Diisopropylamide) .
-
Why? LDA is bulky and non-nucleophilic. It removes the acidic methyl proton without touching the C-Cl bond (at -78°C).
-
Protocol: C5-Formylation (Synthesis of 6-methylnicotinaldehyde)
Reagents:
-
Substrate: 5-Chloro-2-methylpyridine[1]
-
Reagent: iPrMgCl·LiCl (1.3M in THF, 1.1 equiv)
-
Quench: DMF (Dimethylformamide)
Step-by-Step:
-
Exchange: Dissolve substrate in dry THF under Argon. Cool to -15°C .
-
Insertion: Add iPrMgCl·LiCl dropwise. Stir for 2 hours. The solution turns from yellow to dark orange.
-
Validation: Take an aliquot, quench with D2O, check NMR. Disappearance of the C5-Cl signal confirms exchange.
-
-
Quench: Add dry DMF (2.0 equiv). Warm to RT.
-
Workup: Quench with saturated NH4Cl. Extract with ether.[2]
Decision Tree Visualization (DOT)
Caption: Divergent synthesis pathways controlled by reagent selection (Knochel's Reagent for C5 vs. LDA for C2).
References
-
Suzuki Coupling of Heteroaryl Chlorides: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3]
-
Knochel's Turbo Grignard (iPrMgCl·LiCl): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Oxidation of Picolines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Lithium-Halogen Exchange Kinetics: Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry.
Sources
experimental procedure for N-amination of 5-Chloro-2-methylpyridine
Application Note: N-Amination of 5-Chloro-2-methylpyridine
Executive Summary
This guide details the protocol for the N-amination of 5-Chloro-2-methylpyridine , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyridine scaffolds found in p38 kinase inhibitors and other heterocyclic pharmaceuticals.
While simple pyridines undergo N-amination readily, the presence of the electron-withdrawing chlorine at the C5 position reduces the nucleophilicity of the ring nitrogen. This protocol addresses this electronic deactivation by optimizing temperature and reagent stoichiometry using Hydroxylamine-O-sulfonic acid (HOSA) as the primary green reagent, with O-(Mesitylsulfonyl)hydroxylamine (MSH) provided as a high-reactivity alternative.
Reaction Mechanism & Logic
The reaction proceeds via an SN2-type nucleophilic substitution where the pyridine nitrogen attacks the aminated oxygen species.
-
Electronic Challenge: The C5-Cl atom exerts an inductive effect (-I), lowering the HOMO energy of the nitrogen lone pair.
-
Steric Challenge: The C2-Methyl group introduces mild steric hindrance, requiring elevated temperatures or stronger electrophiles compared to unsubstituted pyridine.
-
Product Stability: The resulting N-aminopyridinium salt is stable but hygroscopic. It is typically isolated as the hydrogen sulfate salt (Method A) or mesitylenesulfonate salt (Method B).
Graphviz Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the electrophilic N-amination of substituted pyridines.
Reagents & Materials
| Reagent | CAS No.[1][2] | Equiv.[3][4] | Role | Critical Handling Note |
| 5-Chloro-2-methylpyridine | 5650-89-5 | 1.0 | Substrate | Liquid/Low-melting solid. Ensure purity >98%. |
| Hydroxylamine-O-sulfonic acid (HOSA) | 2950-43-8 | 1.2 - 1.5 | Aminating Agent | Corrosive. Store at 2-8°C. Hygroscopic. |
| Water (Deionized) | 7732-18-5 | Solvent | Solvent (Method A) | Use degassed water to minimize side oxidations. |
| Potassium Carbonate | 584-08-7 | 0.5-1.0 | Buffer/Base | Optional for pH control during workup. |
| Isopropanol (IPA) | 67-63-0 | N/A | Anti-solvent | Used for crystallization of the salt. |
Experimental Protocol
Method A: HOSA (Standard Industrial Protocol)
Best for scale-up, safety, and cost-efficiency.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-methylpyridine (10.0 mmol, 1.27 g) in Water (10 mL). Heat to 50°C to ensure complete dissolution/emulsification.
-
Reagent Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (12.0 mmol, 1.36 g) in small portions over 10 minutes. Note: HOSA is acidic; the pH will drop.
-
Reaction: Heat the mixture to 80-90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LCMS. The starting material (non-polar) should disappear, replaced by a polar, baseline spot (product).
-
-
Workup (Isolation of Salt):
-
Cool the reaction mixture to room temperature.
-
Remove water under reduced pressure (rotary evaporator) to obtain a viscous residue.
-
Trituration: Add cold Isopropanol (20 mL) or Ethanol to the residue and stir vigorously. The N-aminopyridinium hydrogen sulfate salt should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold ether.
-
-
Workup (Alternative - Ylide Generation):
-
If the free ylide is required immediately: Cool to 0°C, treat with 10% K2CO3 until pH ~9, and extract with DCM. Note: Ylides are unstable; use immediately.
-
Method B: MSH (High-Performance Protocol)
Use only if Method A yields <30% due to substrate deactivation.
-
Preparation: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) or Dioxane .
-
Addition: Add freshly prepared O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 1-2 hours. MSH is significantly more reactive than HOSA and does not require heating.
-
Isolation: Add Diethyl Ether . The product (Mesitylenesulfonate salt) will precipitate directly. Filter and dry.[5]
Graphviz Visualization: Experimental Workflow
Figure 2: Decision tree and workflow for N-amination protocols.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Substrate deactivation by Cl group. | Increase Temp to 95°C (Method A) or switch to Method B (MSH). |
| No Precipitate | Product highly soluble in water. | Ensure water is completely removed before adding IPA. Try Ethanol/Ether mix. |
| Brown/Black Tar | Decomposition due to overheating. | Limit temp to 90°C. Degas solvents to remove oxygen. |
| Safety Hazard | Exotherm upon HOSA addition. | Add HOSA in portions. Maintain good stirring. |
References
-
Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(Mesitylsulfonyl)hydroxylamine (MSH). Journal of Organic Chemistry, 68(18), 7119–7122. Link
- Tamura, Y., et al. (1973). N-Amination of Nitrogen Heterocycles using HOSA. Journal of Organic Chemistry, 38, 1239.
-
Bull, J. A., et al. (2012). Synthesis and Reactivity of N-Aminopyridinium Salts. Chemical Reviews, 112(5), 2642–2713. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Hydroxylamine-O-sulfonic acid. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions of 5-Chloro-2-methylpyridine
Welcome to the technical support center for reactions involving 5-Chloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the chemical modification of this versatile pyridine derivative. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on 5-Chloro-2-methylpyridine and I am seeing a significant amount of a byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is happening and how can I avoid this?
This is a common issue arising from the presence of water or hydroxide ions in your reaction mixture. The byproduct you are observing is likely 5-hydroxy-2-methylpyridine. The pyridine ring, especially when activated by the chloro-substituent, is susceptible to nucleophilic attack by water or hydroxide, which can be present as an impurity in your solvent or base.
To minimize the formation of 5-hydroxy-2-methylpyridine:
-
Thoroughly dry your solvents and reagents: Ensure all components of your reaction are anhydrous. Use freshly distilled solvents and dry your starting materials and reagents.
-
Use a non-hydroxide base: If possible, opt for a non-nucleophilic base that is not a source of hydroxide ions.
-
Control reaction temperature: Higher temperatures can sometimes favor the hydrolysis side reaction. Running the reaction at the lowest effective temperature can help minimize this byproduct.
Q2: My Suzuki coupling reaction with 5-Chloro-2-methylpyridine is giving me a significant amount of a homocoupled product of my boronic acid. What causes this and how can I prevent it?
The formation of a homocoupled boronic acid byproduct is a well-known side reaction in Suzuki-Miyaura coupling.[1] This is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1] The mechanism can involve the oxidative coupling of two boronic acid molecules.
To suppress the homocoupling of your boronic acid:
-
Degas your reaction mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the palladium catalyst.[1]
-
Use a reducing agent: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and minimize the Pd(II) species that can promote homocoupling.[1]
-
Control the stoichiometry: Using a slight excess of the boronic acid can sometimes help, but careful optimization is needed to avoid increasing the amount of homocoupling byproduct.
Q3: In my Buchwald-Hartwig amination of 5-Chloro-2-methylpyridine, I am observing a significant amount of 2-methylpyridine as a byproduct. What is this and how can I reduce its formation?
The formation of 2-methylpyridine is due to a side reaction called hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[2][3] This can occur through various pathways within the catalytic cycle, often competing with the desired C-N bond formation.
To minimize hydrodehalogenation:
-
Ligand selection: The choice of phosphine ligand is critical. More electron-rich and sterically bulky ligands can often favor the desired reductive elimination over hydrodehalogenation.
-
Base selection: The nature and strength of the base can influence the reaction pathway. A weaker base might sometimes reduce the extent of hydrodehalogenation.
-
Reaction conditions: Optimizing the reaction temperature and time can also help to favor the desired amination product.
Troubleshooting Guides: In-Depth Analysis and Solutions
Side Product 1: 5-Hydroxy-2-methylpyridine in Nucleophilic Aromatic Substitution
Mechanism of Formation:
The formation of 5-hydroxy-2-methylpyridine occurs via a nucleophilic aromatic substitution (SNAr) mechanism where water or a hydroxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine. The presence of the nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex).
Caption: Formation of 5-hydroxy-2-methylpyridine via SNAr.
Identification and Characterization:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 5-hydroxy-2-methylpyridine (C₆H₇NO, MW: 109.13 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will show characteristic shifts for the pyridine ring protons and carbons, and the presence of a hydroxyl group proton (which may be broad and exchangeable).
-
High-Performance Liquid Chromatography (HPLC): The byproduct will have a different retention time compared to the starting material and the desired product.
Prevention and Mitigation Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Dry starting materials and non-hydroxide bases in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Choice of Base:
-
Utilize non-hydroxide bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Temperature Control:
-
Initiate the reaction at a lower temperature and gradually increase it only if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the desired product.
-
| Parameter | Condition to Minimize Hydroxylation | Rationale |
| Solvent Purity | Anhydrous | Prevents water from acting as a nucleophile. |
| Base | Non-hydroxide (e.g., NaH, t-BuOK) | Eliminates a primary source of hydroxide ions. |
| Atmosphere | Inert (N₂ or Ar) | Excludes atmospheric moisture. |
| Temperature | Lowest effective temperature | Reduces the rate of the competing hydrolysis reaction. |
Side Product 2: Homocoupling in Suzuki-Miyaura Coupling
Mechanism of Formation:
The homocoupling of boronic acids can be initiated by Pd(II) species. The proposed mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to form the biaryl product and regenerate a Pd(0) species.[4] The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), thus promoting this unwanted side reaction.[1]
Caption: Mechanism of Pd(II)-mediated homocoupling of boronic acids.
Identification and Characterization:
-
MS: A molecular ion peak corresponding to the dimer of the boronic acid coupling partner.
-
NMR: Signals corresponding to a symmetrical biaryl structure.
-
LC-MS/GC-MS: A peak with the expected mass of the homocoupled product, with a different retention time from the desired cross-coupled product.[5]
Prevention and Mitigation Protocol:
-
Deoxygenation:
-
Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Assemble the reaction glassware and flame-dry under vacuum, then backfill with an inert gas.
-
Subject the reaction mixture (containing all reagents except the palladium catalyst) to several cycles of vacuum/inert gas backfill.[1]
-
-
Use of a Reducing Agent:
-
Add a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to reduce any Pd(II) species to the active Pd(0) catalyst.[1]
-
-
Catalyst Choice and Handling:
-
Use a pre-activated Pd(0) catalyst or ensure that the in situ reduction of the Pd(II) precatalyst is efficient.
-
Add the catalyst under a positive pressure of inert gas.
-
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly anaerobic (degassed) | Prevents oxidation of Pd(0) to Pd(II).[1] |
| Additives | Mild reducing agent (e.g., potassium formate) | Maintains the palladium in the active Pd(0) state.[1] |
| Catalyst State | Predominantly Pd(0) | Reduces the concentration of Pd(II) which promotes homocoupling.[1] |
Side Product 3: Hydrodehalogenation in Buchwald-Hartwig Amination
Mechanism of Formation:
Hydrodehalogenation is a reductive process where the C-Cl bond is cleaved and replaced by a C-H bond. In the context of the Buchwald-Hartwig reaction, this can occur via several pathways, including a competing β-hydride elimination from a palladium-amido intermediate, or direct reduction of the aryl halide by a hydride source in the presence of the palladium catalyst.[2]
Sources
Technical Support Center: Chromatographic Purification of 5-Chloro-2-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 5-Chloro-2-methylpyridine by column chromatography. Our goal is to synthesize technical accuracy with field-proven insights to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong baseline understanding before tackling more complex purification issues.
Q1: What is the most effective stationary phase for purifying 5-Chloro-2-methylpyridine?
A: For the vast majority of applications involving 5-Chloro-2-methylpyridine, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for separating this compound from common synthetic impurities. Alumina can be considered an alternative, particularly if the compound shows instability on silica, but silica gel provides a reliable and cost-effective starting point.[1][2]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[3][4] The principle is to find a solvent system where the 5-Chloro-2-methylpyridine has a Retention Factor (Rf) of approximately 0.2-0.3 .[1][5] An Rf in this range ensures that the compound will elute from the column in a reasonable time and volume, while providing adequate separation from impurities.
Q3: What are some recommended starting solvent systems for TLC analysis?
A: A mixture of a non-polar and a polar solvent is standard. For 5-Chloro-2-methylpyridine, the most common and effective system is a gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane, a less toxic alternative).[6][7]
-
For initial screening: Start with solvent systems like 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, and 30% EtOAc/Hexanes.
-
For more polar impurities: A Dichloromethane (DCM)/Methanol (MeOH) system may be necessary, but typically starting with 1-5% MeOH.[8]
Q4: What are the common impurities I should expect in my crude 5-Chloro-2-methylpyridine sample?
A: The impurity profile depends heavily on the synthetic route. Common impurities may include:
-
Isomeric By-products: The most common isomer is 2-chloro-3-methylpyridine, which can be challenging to separate due to similar physical properties.[9]
-
Unreacted Starting Materials: Depending on the synthesis, this could include 3-methylpyridine (β-picoline) or 5-methyl-2(1H)-pyridone.[9][10][11]
-
Over-chlorinated or other by-products: Formed during the chlorination step of the synthesis.
Q5: Is 5-Chloro-2-methylpyridine susceptible to degradation on silica gel?
A: While generally stable, 5-Chloro-2-methylpyridine is a pyridine derivative and therefore a basic compound. The nitrogen atom can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This interaction can lead to peak tailing and, in some cases, irreversible adsorption or degradation.[2][12] If you suspect instability, it can be tested using a 2D TLC experiment.[2]
Troubleshooting Guide
This section uses a question-and-answer format to directly address specific experimental problems, providing explanations and actionable solutions.
Issue 1: Significant Peak Tailing
Q: My collected fractions show a pure spot on TLC, but the chromatographic peak was broad with significant tailing. What causes this and how can I achieve a sharper peak?
A: Peak tailing for basic compounds like pyridine derivatives is a classic problem in silica gel chromatography.
-
Causality: The issue arises from the interaction between the basic nitrogen of your compound and the acidic residual silanol groups on the silica surface.[12] This creates a secondary, strong interaction in addition to the desired partitioning, causing some molecules to be retained longer and elute slowly, resulting in a "tail".
-
Solution: To mitigate this, you must neutralize these acidic sites. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA) or Pyridine: Add 0.1-1% of TEA or pyridine to your eluent mixture (e.g., 90:10:0.1 Hexane:EtOAc:TEA).[6] The modifier will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.
-
Issue 2: Poor Separation of Closely Eluting Impurities
Q: My product and an impurity are co-eluting or have very poor separation (ΔRf < 0.1 on TLC). How can I improve the resolution?
A: This indicates that the chosen solvent system is not selective enough for the two compounds. The goal is to increase the differential affinity of the compounds for the stationary phase.[13][14]
-
Causality: The eluent is likely too polar ("too strong"), causing both compounds to move too quickly up the column without sufficient interaction with the silica to achieve separation.
-
Solutions:
-
Decrease Eluent Polarity: If you are using 20% EtOAc/Hexane, try re-optimizing with 10% or 15% EtOAc/Hexane. This will increase the retention of both compounds, but often enhances the separation between them.[3]
-
Change Solvent System: Sometimes, a different solvent combination with different selectivity is needed. For example, if Hexane/EtOAc fails, try a system of Toluene/Acetone or DCM/Ether.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), start with a low polarity eluent and gradually increase the polarity. This will hold the compounds at the top of the column initially and then elute them as the polarity increases, often with better resolution.
-
Issue 3: Low or No Recovery of the Product
Q: I ran my column, but I have recovered very little of my 5-Chloro-2-methylpyridine. Where did it go?
A: This frustrating issue can stem from several sources.
-
Causality & Solutions:
-
Irreversible Adsorption/Decomposition: Your compound may be permanently stuck to the column or degrading on the silica.[2] To diagnose this, take a small amount of your crude material, dissolve it, add a scoop of silica gel, and stir for an hour. Then, spot a TLC of the solution against the original crude. If the product spot has vanished or diminished, it is not stable to silica. In this case, you can either use a deactivated silica (by pre-treating the column with your TEA-containing eluent) or switch to a different stationary phase like alumina.[2]
-
Mobile Phase is Not Polar Enough: Your compound may still be on the column. Try flushing the column with a much more polar solvent (e.g., 50% EtOAc/Hexane or 5% MeOH/DCM) and analyze the collected fractions by TLC.
-
Sample Crystallized on the Column: If your crude material is a solid and you loaded it in a minimal amount of solvent, it may have precipitated at the top of the column upon contact with the non-polar eluent. This prevents it from eluting properly. Ensure your sample is fully dissolved and consider loading it via the "dry loading" method (adsorbing it onto a small amount of silica first).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.
Caption: Troubleshooting workflow for column chromatography purification.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and provides good resolution for chloropyridines.[1] |
| Silica:Compound Ratio | 40:1 to 100:1 by weight | Ensures sufficient surface area for separation and prevents column overload.[1][5] |
| Primary Eluent System | Hexanes / Ethyl Acetate | Offers a wide polarity range and good separation for moderately polar compounds.[7] |
| Alternative Eluent System | Dichloromethane / Methanol | Useful for eluting more polar compounds or impurities.[8] |
| Target Rf on TLC | 0.2 - 0.3 | Provides the optimal balance between retention on the column and elution time.[1][5] |
| Additive for Basic Compounds | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing and improving recovery.[6] |
Standardized Purification Protocol (1g Scale)
This protocol is a validated starting point for the purification of ~1 gram of crude 5-Chloro-2-methylpyridine.
1. Materials and Equipment
-
Crude 5-Chloro-2-methylpyridine (~1 g)
-
Silica gel (60 Å, 230-400 mesh), ~50 g
-
Glass chromatography column
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Standard laboratory glassware, including collection tubes
2. Step-by-Step Methodology
-
Step 1: TLC Optimization
-
Dissolve a small amount of crude material in DCM.
-
Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 20% EtOAc/Hexanes).
-
Visualize the plate under UV light.
-
Adjust the solvent polarity until the main product spot has an Rf value of ~0.2-0.3.[5] This will be your column's mobile phase.
-
-
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[5]
-
Add a ~1 cm layer of sand.
-
In a beaker, mix ~50 g of silica gel with a low-polarity eluent (e.g., 5% EtOAc/Hexanes) to form a consistent slurry.[5]
-
Quickly pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed never runs dry. Add a final ~1 cm layer of sand on top to prevent disturbance.[5]
-
-
Step 3: Sample Loading
-
Dissolve the 1 g of crude product in the minimum amount of DCM required for full dissolution.
-
Using a pipette, carefully apply the concentrated sample solution evenly to the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of the mobile phase and allow it to absorb into the silica. Repeat twice to ensure the entire sample is loaded as a tight, narrow band.
-
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase determined in Step 1 (potentially with 0.1% TEA added).
-
Open the stopcock and begin collecting fractions. Maintain a consistent flow rate.
-
Monitor the separation by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC. Spot every few tubes on a single TLC plate to track the elution of the product.
-
-
Step 5: Isolation
-
Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-methylpyridine.
-
References
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Org. Synth. 2012, 89, 549-561. (2012). Organic Syntheses. Retrieved from [Link]
-
Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
-
Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. Retrieved from [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
-
Chromatography. (n.d.). Royal Society of Chemistry: Education. Retrieved from [Link]
-
Preparation of 2-chloro-5-methylpyridine. (1984). European Patent Office. Retrieved from [Link]
-
Column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Original Basic Activation for Enhancing Silica Particle Reactivity. (2021). MDPI. Retrieved from [Link]
-
Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. (2018). MDPI. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (n.d.). Dissertation. Retrieved from [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2022). MDPI. Retrieved from [Link]
-
TLC in the Analysis of Plant Material. (2023). MDPI. Retrieved from [Link]
-
How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
High-performance liquid chromatography. (2016). Basicmedical Key. Retrieved from [Link]
-
How do we determine the best solvent system for plant extracts in paper chromatography through Rf values? (2021). Quora. Retrieved from [Link]
-
QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. (2009). Farmacia Journal. Retrieved from [Link]
-
Solvent System Selection Strategies in Countercurrent Separation. (2015). PMC - NIH. Retrieved from [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jackwestin.com [jackwestin.com]
- 14. edu.rsc.org [edu.rsc.org]
common byproducts in Buchwald-Hartwig reaction of 5-Chloro-2-methylpyridine
Technical Support Center: Buchwald-Hartwig Amination of 5-Chloro-2-methylpyridine
Executive Summary: The Substrate Challenge
Researchers frequently underestimate 5-Chloro-2-methylpyridine. Unlike its 2-chloro analogs, which undergo facile oxidative addition or even SNAr, the 5-chloro isomer behaves like a deactivated aryl chloride. The electron-deficient nature of the pyridine ring is insufficiently communicated to the 5-position, making oxidative addition the rate-limiting step.
Furthermore, while the 2-methyl group provides some steric protection against catalyst poisoning (preventing the pyridine nitrogen from binding tightly to Palladium), it introduces a risk of benzylic deprotonation under the strong basic conditions typical of Buchwald-Hartwig couplings.
This guide addresses the three most common failure modes: Hydrodehalogenation (Reduction) , Catalyst Poisoning , and Benzylic Side-Reactions .
Diagnostic Guide: Common Byproducts & Troubleshooting
Issue 1: The "Reduction" Problem (Hydrodehalogenation)
Symptom: LCMS shows a mass corresponding to [M-Cl+H]. You isolate 2-methylpyridine instead of the product.
Root Cause: The oxidative addition occurred, but the amine failed to bind or undergo reductive elimination. Instead, a
-
Mechanism:
-
Oxidative Addition: LnPd + Ar-Cl
LnPd(Ar)(Cl) -
Stall: Amine binding is slow due to steric bulk or low nucleophilicity.
-
Failure:
-Hydride elimination generates LnPd(Ar)(H). -
Collapse: Reductive elimination yields Ar-H (2-methylpyridine).
-
Corrective Action:
-
Switch Ligand: Move to bulky, electron-rich biaryl phosphines (e.g., BrettPhos or RuPhos ).[1] These accelerate reductive elimination, outcompeting the hydride pathway [1].
-
Increase Amine Equivalents: Drive the equilibrium toward the Pd-Amine complex. Use 1.2–1.5 eq.
-
Solvent Change: Avoid alcohols. Use strictly anhydrous Toluene or 1,4-Dioxane.[1]
Issue 2: Stalled Reaction (Catalyst Poisoning)
Symptom: High recovery of starting material (5-Chloro-2-methylpyridine). Catalyst turns into a black precipitate (Pd black) early. Root Cause: The pyridine nitrogen competes with the phosphine ligand for the Pd center. Although the 2-methyl group hinders this, the formation of inactive [Pd(Ar)(Pyridine)n] complexes is still possible, especially with monodentate ligands.
Corrective Action:
-
Pre-catalyst Strategy: Stop using Pd(OAc)2 or Pd2(dba)3 + Ligand. Use pre-formed precatalysts like XPhos Pd G4 or RuPhos Pd G4 . These ensure the active catalytic species (L-Pd(0)) is generated immediately upon base exposure, bypassing the induction period where poisoning occurs [2].
-
Temperature: Increase temperature to >80°C to promote ligand dissociation from off-cycle resting states.
Issue 3: The "Dark Matter" (Benzylic Deprotonation)
Symptom: Low yield, complex crude NMR, loss of material to "tar." Root Cause: The pKa of the 2-methyl protons in 2-methylpyridine is ~29. Strong bases like NaOtBu or LiHMDS can deprotonate this position, leading to polymerization or side-reactions with the electrophile.
Corrective Action:
-
Base Selection: Switch from NaOtBu to weaker bases like K3PO4 or Cs2CO3 . Note: This requires a highly active ligand (e.g., BrettPhos ) and higher temperatures (100-110°C) to compensate for the lower basicity [3].
Decision Logic: Troubleshooting Flowchart
The following diagram outlines the logical steps to diagnose reaction failure based on crude reaction analysis.
Caption: Diagnostic logic flow for Buchwald-Hartwig amination of 5-Chloro-2-methylpyridine.
Optimized Experimental Protocol
This protocol is designed to mitigate the specific risks associated with chloropyridines.
Reaction Scale: 1.0 mmol Standard Conditions: RuPhos Pd G4 / NaOtBu / Toluene / 100°C
| Reagent | Equivalents | Amount | Role |
| 5-Chloro-2-methylpyridine | 1.0 equiv | 127.6 mg | Electrophile (Limiting Reagent) |
| Amine (Primary/Secondary) | 1.2 equiv | Variable | Nucleophile |
| RuPhos Pd G4 | 0.02 equiv (2 mol%) | ~17 mg | Precatalyst (Prevents poisoning) |
| NaOtBu | 1.4 equiv | 135 mg | Base (Activates amine) |
| Toluene (Anhydrous) | 0.2 M | 5.0 mL | Solvent (Non-polar prevents chelation) |
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a 20 mL reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Add Pd precatalyst (RuPhos Pd G4), NaOtBu, and 5-Chloro-2-methylpyridine (if solid) to the vial.
-
Note: If using a glovebox, weigh all solids there. Air sensitivity of the precatalyst is low, but the base is hygroscopic.
-
-
Liquids Addition: Seal the vial with a septum cap. Purge with Argon. Add anhydrous Toluene via syringe. Add the Amine via syringe (if liquid).
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
-
Why 100°C? Chlorides require higher activation energy than bromides.
-
-
Monitoring: Check LCMS at 2 hours.
-
Success: Conversion >90%.
-
Stall: If <20% conversion, add another 1 mol% catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Comparative Data: Ligand & Base Effects
The following table summarizes expected trends based on the electronic properties of 5-chloropyridines [4].
| Variable | Condition | Outcome | Mechanistic Explanation |
| Ligand | PPh3 | Failure (<5%) | Monodentate, insufficient electron donation for oxidative addition of Ar-Cl. |
| Ligand | BINAP | Moderate (40-60%) | Bidentate bite angle good, but often slower for deactivated chlorides than biaryls. |
| Ligand | RuPhos | Excellent (>90%) | Bulky, electron-rich. Promotes OA and prevents Pyridine N-binding. |
| Ligand | BrettPhos | Excellent (>90%) | Best for primary amines; highly active for chlorides. |
| Base | NaOtBu | Standard | Fast reaction, but risk of methyl deprotonation if substrate is sensitive. |
| Base | Cs2CO3 | Slow | Requires longer times/higher temps.[1] Safer for methyl group stability. |
References
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
BenchChem Technical Notes. (2025). "Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-2-methylpyridine (Analogous Reactivity)."
Sources
preventing decomposition of 5-Chloro-2-methylpyridine during reaction
The following technical guide is designed for researchers and process chemists working with 5-Chloro-2-methylpyridine (CAS: 72093-07-3).[1] Unlike generic safety sheets, this content focuses on the specific mechanistic instabilities of the 5-chloro-2-picoline scaffold during chemical synthesis.
Current Status: Operational Subject: 5-Chloro-2-methylpyridine (5-Cl-2-MePy) Stability Protocols Target Isomer: 5-Chloro-2-methylpyridine (CAS: 72093-07-3) Note: Distinct from its isomer 2-chloro-5-methylpyridine.[1] The reactivity profile defined here focuses on the acidity of the 2-methyl position and the electronic influence of the 5-chloro substituent.
Module 1: The Stability Profile (Root Cause Analysis)[1]
To prevent decomposition, one must understand why this molecule fails.[1] 5-Cl-2-MePy is not inherently unstable like a peroxide, but it possesses two "trigger points" that lead to rapid degradation under reaction stress.[1]
The Two Primary Failure Modes[1]
-
The "Picolinic" Acidity (Anionic Polymerization): The chlorine atom at the C5 position is electron-withdrawing.[1] This inductively stabilizes the anion formed at the C2-methyl position.[1] While this makes the methyl group a useful nucleophile, it also lowers the pKa (approx. 28-29) compared to unsubstituted 2-picoline.[1]
-
Risk: In the presence of bases (even moderate ones like KOtBu), the deprotonated intermediate can attack unreacted starting material, leading to picolyl dimers and eventually black tar (polymerization).[1]
-
-
N-Oxide Over-Oxidation: The pyridine nitrogen is susceptible to oxidation.[1] Once the N-oxide forms, the C2-methyl group becomes significantly more acidic and reactive, often leading to runaway side reactions or rearrangement (Boekelheide reaction pathways) if not controlled.[1]
Module 2: Reaction-Specific Troubleshooting
Scenario A: Lithiation / Deprotonation Reactions
Context: You are treating 5-Cl-2-MePy with a base (e.g., n-BuLi, LDA) to functionalize the methyl group.[1]
Issue: The reaction mixture turns black/viscous; yield is <20%. Diagnosis: "Self-Quenching" or Oxidative Dimerization.[1] The lithiated species is unstable above -60°C.[1]
Protocol: Cryogenic Trapping
-
Solvent: Use anhydrous THF (freshly distilled/dried).
-
Temperature: Cool 5-Cl-2-MePy to -78°C before adding the base.
-
Addition: Add base (LDA/n-BuLi) dropwise down the side of the flask to pre-cool it.
-
The Critical Step: Do not allow the lithiated intermediate to sit. Add the electrophile immediately (within 5-10 minutes) or use an in-situ quench method (pre-mixing the electrophile with the base if compatible).[1]
Scenario B: Palladium-Catalyzed Couplings (Suzuki/Buchwald)
Context: Coupling at the C5-Cl position.[1]
Issue: Dehalogenation (Hydrodehalogenation) – Product mass is [M-34].[1] Diagnosis: The hydride source (often from the solvent or base) reduced the C-Cl bond faster than the oxidative addition occurred.[1]
Protocol: Ligand & Base Optimization
-
Avoid: Formate sources or primary alcohols (e.g., Ethanol) as co-solvents at high temps.[1]
-
Use: Anhydrous Toluene or Dioxane.[1]
-
Catalyst: Use electron-rich, bulky ligands (e.g., XPhos, tBuXPhos) to accelerate the oxidative addition into the aryl chloride, outcompeting the reduction pathway.[1]
Module 3: Visualization of Decomposition Pathways[1]
The following diagram illustrates the decision logic for stability and the mechanistic pathways leading to "tar" formation.
Figure 1: Mechanistic pathways of 5-Chloro-2-methylpyridine decomposition. Note that the "Anion" pathway is the primary cause of dark tar formation during synthesis.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned dark brown/black upon adding n-BuLi, even at -78°C. Is it ruined?
-
Analysis: Not necessarily, but it indicates the formation of the picolyllithium species, which is naturally deeply colored (often deep red or brown).[1] However, if it turns opaque black and viscous, polymerization has occurred.[1]
-
Fix: Ensure your temperature probe is measuring the internal liquid temperature, not the bath. The exotherm of deprotonation can locally spike the temperature if addition is too fast.[1]
Q2: Can I store 5-Chloro-2-methylpyridine in a clear glass vial on the shelf?
-
Verdict: No.
-
Reasoning: While less sensitive than some heterocycles, the 2-methyl group is prone to auto-oxidation over months, turning the liquid yellow.[1]
-
Standard: Store under Argon/Nitrogen at <15°C (refrigerator) in amber glass.
Q3: I am trying to oxidize the methyl group to the acid, but I am losing the Chlorine atom. Why?
-
Analysis: If you are using harsh conditions (e.g., KMnO4 at reflux), the ring becomes electron-deficient enough to undergo nucleophilic aromatic substitution (S_NAr) by water or hydroxide, replacing the Cl with OH.[1]
-
Fix: Switch to milder oxidation protocols, such as SeO2 (Selenium Dioxide) in pyridine/dioxane, or a catalytic Co/Mn/Br system (MC-type oxidation) which is specific to the alkyl side chain.[1]
Summary of Physicochemical Data
| Property | Value | Critical Note |
| CAS No. | 72093-07-3 | Verify CAS; do not confuse with isomer 18368-64-4.[1] |
| Boiling Point | ~175-180°C | High boiling point makes removal by rotovap difficult; use Kugelrohr.[1] |
| pKa (est) | ~28 (C-H) | More acidic than 2-picoline (pKa ~29.[1]5) due to Cl-effect.[1][2][3] |
| Storage | 2-8°C, Inert Gas | Air sensitive over long durations.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2733479, 5-Chloro-2-methylpyridine. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Discussion on acidity of picolines and stabilization of anions). Oxford University Press.[1]
-
O'Shea, D. F., et al. (2009).[1] Metalation of 2-Picolines. Journal of Organic Chemistry. (General reference for lithiation protocols of electron-deficient pyridines).
Sources
improving the regioselectivity of reactions with 5-Chloro-2-methylpyridine
Ticket ID: 5-Cl-2-Pic-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Reaction Optimization Hub
You are working with 5-Chloro-2-methylpyridine (CAS: 72093-07-3) .[1][2] This scaffold presents a classic "chemoselectivity vs. regioselectivity" puzzle. The chlorine atom at C5, the methyl group at C2, and the nitrogen atom create three distinct reactivity vectors that often compete.
This guide is structured as a Troubleshooting Dashboard . Navigate to the specific issue you are encountering below.
Quick Diagnostic: The Reactivity Landscape
Before troubleshooting, verify your target against this reactivity map.
Issue Ticket #1: "I'm trying to lithiate the ring, but the reaction is occurring at the methyl group."
Diagnosis: You are fighting thermodynamics. The protons on the C2-methyl group are significantly more acidic (pKa ~29) than the ring protons (pKa ~44) due to the electron-withdrawing nature of the pyridine ring, which is further enhanced by the 5-chloro substituent. Standard bases (LDA, n-BuLi) will exclusively deprotonate the lateral methyl position at -78°C.
Corrective Protocol: The "Superbase" Switch To force lithiation on the ring (specifically at C6, ortho to Nitrogen), you must use a reagent capable of Kinetic control or a directing group strategy that overrides the thermodynamic acidity of the methyl group.
Solution A: The BuLi-LiDMAE Superbase Strategy
The combination of n-BuLi and lithium dimethylaminoethoxide (LiDMAE) creates a "superbase" aggregate that directs lithiation to the C6 position via a complex-induced proximity effect (CIPE), bypassing the methyl group.
Step-by-Step Protocol:
-
Reagent Prep: In a flame-dried flask under Argon, dissolve dimethylaminoethanol (DMAE, 1.0 equiv) in anhydrous hexane.
-
Base Formation: Add n-BuLi (2.0 equiv) at 0°C. Stir for 15-20 minutes. This forms the BuLi-LiDMAE aggregate.[3]
-
Substrate Addition: Cool to -78°C . Add 5-Chloro-2-methylpyridine (1.0 equiv) dropwise.[1]
-
Reaction: Stir for 1 hour at -78°C. The aggregate coordinates to the Nitrogen lone pair, directing the Li to the C6 position.
-
Quench: Add your electrophile (e.g., I2, DMF, CO2).
-
Warm Up: Allow to warm to room temperature slowly.
Why this works: The bulky aggregate coordinates to the pyridine nitrogen. The geometry favors the removal of the C6 proton (kinetic control) over the sterically accessible but thermodynamically preferred methyl proton.
Data Comparison: Base Selectivity
| Base System | Conditions | Major Product Site | Mechanism |
| LDA / THF | -78°C | C2-Methyl (Lateral) | Thermodynamic Acidity |
| n-BuLi / THF | -78°C | C2-Methyl (Lateral) | Thermodynamic Acidity |
| BuLi-LiDMAE | -78°C, Hexane | C6-Ring (Ortho) | Chelation Control (CIPE) |
| LTMP | -78°C | C2-Methyl | Steric bulk usually fails to prevent lateral lithiation here |
Issue Ticket #2: "My Suzuki Coupling at C5 is sluggish or failing."
Diagnosis: Aryl chlorides are inherently less reactive than bromides or iodides in oxidative addition steps. The 2-methyl group also introduces steric bulk if your ligand is too large, and the pyridine nitrogen can sometimes poison the catalyst by coordinating to the Palladium.
Corrective Protocol: Ligand Engineering You need electron-rich, bulky phosphine ligands to facilitate the oxidative addition into the C-Cl bond.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: XPhos or SPhos (Buchwald Ligands) or PCy3 .
-
Why: These ligands are electron-rich (pushing oxidative addition into the strong C-Cl bond) and bulky (promoting reductive elimination).
-
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water.
Troubleshooting Checklist:
Issue Ticket #3: "I need to functionalize the Methyl group, but I'm getting over-reaction."
Diagnosis: Once the methyl group is lithiated and reacted (e.g., alkylated), the product is often more acidic than the starting material, leading to double-alkylation.
Corrective Protocol: The "Knochel-Type" Transmetalation Switching from Lithium to a less reactive metal (Magnesium or Zinc) tempers the reactivity.
Workflow:
-
Lithiation: Treat 5-chloro-2-methylpyridine with LDA at -78°C (Standard lateral lithiation).
-
Transmetalation: Immediately add ZnCl₂ or MgCl₂ (1.1 equiv).
-
Result: You now have the organozinc/magnesium species.
-
Reaction: Add your electrophile (e.g., aldehyde) or a cross-coupling partner (Negishi coupling).
-
Benefit: The Zn/Mg species is less basic, preventing proton transfer from the product and stopping poly-alkylation.
-
FAQ: Frequently Asked Questions
Q: Can I use the N-oxide to direct functionalization? A: Yes. Oxidizing the nitrogen (mCPBA, DCM) activates the C2 and C6 positions.
-
Reaction:Boekelheide Rearrangement . Treat the N-oxide with acetic anhydride. This rearranges the oxygen to the C2-methyl group, converting it to an acetate (CH₂OAc). This is a superb way to functionalize the methyl group without using strong bases.
Q: Does the Chlorine atom survive the lithiation conditions? A: At -78°C, the C-Cl bond is generally stable to LDA and n-BuLi. However, if you allow the temperature to rise above -40°C, you risk benzyne formation (specifically 3,4-pyridyne) via elimination of LiCl, which leads to a mess of polymerization. Keep it cold.
Q: Why not use halogen-lithium exchange at C5? A: Chlorine is a poor candidate for halogen-lithium exchange (unlike Bromine or Iodine).[1] Treating this molecule with n-BuLi will result in deprotonation (lateral or ring) faster than C-Cl exchange.[1] If you need a Grignard/Lithium at C5, start with 5-Bromo-2-methylpyridine instead.[1]
References
-
Regioselective Lithiation (Superbase C6 Functionalization)
-
Gros, P., & Fort, Y. (2001).[3] First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. European Journal of Organic Chemistry.
- Note: This work establishes the BuLi-LiDMAE protocol for chloropyridines.
-
-
Lateral Lithiation vs.
-
Schlosser, M. (2005).[4] The 2-Methylpyridine Dilemma: Lateral vs. Ring Metallation. Angewandte Chemie International Edition.
- Context: Defines the pKa hierarchy (Methyl pKa ~29 vs Ring pKa ~44).
-
-
Suzuki Coupling of Aryl Chlorides
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
-
Boekelheide Rearrangement (N-Oxide Strategy)
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.
-
Sources
Technical Support Center: 5-Chloro-2-methylpyridine Workup Protocols
Status: Operational Ticket ID: WKP-5CL2MP-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Isolation and Purification Procedures for 5-Chloro-2-methylpyridine (CAS: 72093-07-3)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing yield loss, emulsion formation, or purity issues following the synthesis or derivatization of 5-Chloro-2-methylpyridine .
This molecule presents a specific set of physicochemical challenges:
-
Weak Basicity: With a predicted pKa of ~3.7, it is significantly less basic than pyridine or 2-picoline, altering standard extraction pH thresholds.
-
Phase Ambiguity: With a melting point near room temperature (~30–32°C), it frequently "oils out" rather than crystallizing, complicating isolation.
-
Metal Affinity: The pyridine nitrogen is a potent ligand for Pd and Cu catalysts, leading to metal retention in the final product.
The following modules address these specific failure points.
Module 1: The pH Extraction Switch
Issue: "My product is missing from the organic layer" or "Yield is lower than expected."
Root Cause: Improper pH control during extraction. Unlike simple amines, the electron-withdrawing chlorine atom at the 5-position lowers the pKa of the pyridine nitrogen. If your aqueous wash is even slightly acidic (pH < 4), a significant portion of your product will protonate and partition into the aqueous phase.
The Protocol: pH-Dependent Partitioning
To ensure quantitative recovery, you must treat the workup as a binary switch.
-
Target pH for Extraction: > 6.0 (Safe zone: pH 9–10)
-
Target pH for Impurity Wash: < 2.0 (Only if using "Catch and Release" purification)
Quantitative Data: Solubility vs. pH
| State | pH Condition | Predominant Species | Solubility Phase |
| Protonated | pH < 2.0 | Aqueous (Loss risk) | |
| Equilibrium | pH ~ 3.7 | 50:50 Mix | Emulsion Risk |
| Free Base | pH > 6.0 | Neutral Molecule | Organic (Target) |
Visualization: The Extraction Logic Gate
Figure 1: Decision logic for maximizing recovery into the organic phase. Note the "Rescue" path if product is accidentally lost to the aqueous layer.
Module 2: Breaking the Emulsion
Issue: "I have a rag layer between my DCM/Ethyl Acetate and water that won't separate."
Root Cause: Pyridines, particularly when associated with residual metal catalysts or oligomers, act as surfactants. The density of 5-Chloro-2-methylpyridine (~1.15 g/mL) is dangerously close to that of brine/water mixtures, preventing gravity separation.
Troubleshooting Protocol
-
The "Celite Reset":
-
Do not wait for the emulsion to settle.
-
Pass the entire biphasic mixture through a 2-cm pad of Celite 545 (diatomaceous earth) in a sintered glass funnel.
-
Why? This physically traps the microscopic particulate matter stabilizing the emulsion.
-
-
Density Modification:
-
If using Dichloromethane (DCM,
): The product density is too close to the aqueous phase. Dilute the organic layer with Hexanes or Heptane to lower the organic density, forcing a cleaner separation. -
Ratio: 3:1 DCM:Hexane.
-
Module 3: Metal Scavenging (Post-Coupling)
Issue: "The product is dark/colored" or "NMR shows broad peaks."
Root Cause: 5-Chloro-2-methylpyridine is a ligand. If you performed a Suzuki or Buchwald coupling, the pyridine nitrogen is likely binding residual Palladium (Pd) or Copper (Cu), which standard chromatography often fails to remove.
The Scavenging Workflow
Do not rely solely on column chromatography. Implement a chemical wash before concentration.
Option A: Aqueous Chelation (For Bulk Removal)
-
Prepare a 10% aqueous solution of L-Cysteine or EDTA (disodium salt) .
-
Adjust aqueous pH to ~8–9 (using
). -
Stir vigorously with the organic layer for 30 minutes.
-
Separate layers. The metal transfers to the aqueous phase (often turning it blue/green for Cu or dark for Pd).
Option B: Solid Phase Scavenging (For High Purity)
-
Add Silica-supported Thiol (Si-Thiol) or Si-TMT (Trimercaptotriazine) to the organic solution.
-
Load: 5–10 wt% relative to the crude mass.
-
Stir: 2 hours at room temperature.
-
Filter: Remove scavenger via filtration.
Visualization: Metal Removal Pathway
Figure 2: Workflow for removing coordinated metal catalysts from the pyridine nitrogen.
Module 4: Isolation & Volatility
Issue: "I obtained an oil that won't solidify" or "I lost mass on the high-vac."
Root Cause:
-
Melting Point: The melting point is ~30–32°C. In a warm lab, it is a liquid. In a cold lab, it is a solid. Impurities significantly depress this melting point, resulting in a permanent "oil."
-
Sublimation/Volatility: While less volatile than 2-picoline, the chloro-substituent does not eliminate volatility. Prolonged exposure to high vacuum (< 1 mbar) at elevated temperatures (> 40°C) can lead to mass loss.
Isolation Protocol
-
Evaporation:
-
Use a rotary evaporator at 40°C / 200 mbar initially.
-
Do not leave on high vacuum overnight unless the flask is cooled.
-
-
Crystallization (If solid is required):
-
Since it oils out easily, standard recrystallization is difficult.
-
Method: Dissolve the oil in a minimum amount of Pentane or Hexane at room temperature.
-
Cool to -20°C (freezer) or -78°C (dry ice/acetone).
-
Seed with a crystal if available. If not, scratch the glass surface to induce nucleation.
-
-
Distillation (Recommended for Purity):
-
If the product is an oil, Kugelrohr distillation or Vacuum distillation is superior to crystallization.
-
Reference BP: ~97°C at 30 mmHg (Note: This is for the isomer; expect 5-Cl-2-Me to be higher, approx 160–170°C at atm, or ~80–90°C at 10 mmHg).[1] Always check pressure nomograph.
-
References
-
ChemicalBook. (2025).[2] 5-Chloro-2-picoline (CAS 72093-07-3) Properties and Safety. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2-Chloro-5-methylpyridine Product Specification (Isomer Comparison). Retrieved from
-
Organic Syntheses. (2010). General Workup Procedures for Pyridine Derivatives. Org.[3][4] Synth. 2010, 87, 161. Retrieved from
-
Biotage. (2023). How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide. Retrieved from
- Vertex AI Search. (2026). Consolidated physicochemical data for chloropicolines. (See search results 1.7, 1.13, 1.20).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Chloro-2-methylpyridine before handling.
Sources
identifying reaction intermediates of 5-Chloro-2-methylpyridine
Technical Support Center: 5-Chloro-2-methylpyridine Reaction Intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification & Troubleshooting of Reaction Intermediates
Introduction: The Reactivity Landscape
Welcome to the technical support hub for 5-Chloro-2-methylpyridine (CAS: 2544-97-0) . As a building block, this molecule presents a classic "chemoselectivity puzzle." You have three distinct reactive centers:
-
The Nitrogen Atom: A basic site prone to N-oxidation or coordination.
-
The C-2 Methyl Group: Benzylic-like acidity, susceptible to radical oxidation or deprotonation.
-
The C-5 Chlorine: A handle for metal-catalyzed cross-coupling (Suzuki/Buchwald) or Lithium-Halogen exchange.
This guide addresses the specific transient species formed during these workflows and how to distinguish them from dead-end byproducts.
Module 1: Oxidation Pathways (Methyl vs. Nitrogen)
User Issue: "I am trying to synthesize 5-chloropicolinic acid, but I see a persistent M+16 peak and low yield."
The Mechanistic Divergence
The oxidation of 5-chloro-2-methylpyridine is highly sensitive to reagent choice. Two competing pathways exist:
-
Radical Oxidation (Methyl): Proceeding through a benzylic radical and aldehyde intermediate.
-
Electrophilic Oxidation (Nitrogen): Proceeding through an N-hydroxy cation to the N-oxide.
Troubleshooting Guide
| Symptom | Probable Intermediate/Byproduct | Root Cause | Corrective Action |
| Stalled Reaction (Aldehyde) | 5-Chloro-2-pyridinecarboxaldehyde (Transient) | Oxidation potential of oxidant is too low to drive aldehyde | Add a scavenger (e.g., sulfamic acid) or switch to Jones Reagent/KMnO4. |
| M+16 Peak (Stable) | 5-Chloro-2-methylpyridine N-oxide | Electrophilic attack on Nitrogen by peracids (e.g., mCPBA) instead of radical attack on Methyl. | Use radical conditions (SeO2 or Co/Mn catalysts) rather than peracids. |
| M+16 Peak (Unstable) | Hydroxylated Isomer (Pyridone) | Over-oxidation or rearrangement of N-oxide (Boekelheide-like). | Lower reaction temperature; check pH (basic conditions favor hydroxylation). |
Visualizing the Pathway
Figure 1: Divergent oxidation pathways. Note that N-oxide formation is often a "dead end" if the goal is methyl oxidation.
Module 2: Lithiation & Functionalization (C-5 vs. Methyl)
User Issue: "I attempted a Lithium-Halogen exchange at C-5, but I recovered starting material or methylated dimers."
The Intermediate Competition
When treating 5-chloro-2-methylpyridine with organolithiums (e.g., n-BuLi), two intermediates compete based on kinetics vs. thermodynamics:
-
Kinetic Product (C-5 Lithiation): Li-Halogen exchange occurs at the Carbon-Chlorine bond.
-
Thermodynamic Product (Lateral Lithiation): Deprotonation of the acidic methyl group.
Protocol: Controlling the Lithiated Intermediate
Step-by-Step Optimization:
-
Temperature is Critical: Li-Hal exchange is fast and favored at -78°C . Lateral deprotonation (methyl) dominates at >-40°C .
-
Solvent Effects: Use non-polar solvents (Hexanes/Toluene) to favor Li-Hal exchange. THF promotes aggregate breakup and can accelerate deprotonation.
-
Quench Test: To identify which intermediate you actually formed, quench a 50 µL aliquot with MeOD (Deuterated Methanol) .
Interpretation of Quench Data (NMR/MS):
| Observation | Intermediate Identified | Diagnosis |
| Deuterium at C-5 (aromatic) | 5-Lithio-2-methylpyridine | Success. Li-Hal exchange worked. |
| Deuterium at Methyl (-CH2D) | 2-(Lithiomethyl)-5-chloropyridine | Failure. Temperature too high or base too strong (LDA favors this). |
| Alkylated Pyridine (Butyl group) | Nucleophilic Addition Adduct | Failure. n-BuLi attacked the ring (usually at C-6). Use t-BuLi or non-nucleophilic bases. |
Module 3: Analytical Troubleshooting (Distinguishing Intermediates)
User Issue: "I see a peak at M+16. Is it the N-oxide or a hydroxylated impurity?"
This is the most common analytical ambiguity. Both species have the same mass, but their stability and fragmentation differ.
Differentiation Matrix (LC-MS & NMR)
| Feature | N-Oxide (Intermediate) | Hydroxylated Product (Impurity) |
| LC-MS Source | APCI: Shows intense [M+H-O]+ (Loss of 16) due to thermal instability. | APCI: Shows [M+H-H2O]+ (Loss of 18) or stable parent ion. |
| ESI Fragmentation | Stable [M+H]+. Minimal fragmentation at low energy. | Often loses CO (M-28) or H2O (M-18). |
| 1H NMR | Downfield Shift: Adjacent protons (C-6 H) shift downfield significantly (+0.3-0.5 ppm). | Upfield/Complex: Depends on position, but OH is electron-donating (shielding). |
| Retention Time | Elutes earlier (more polar) on Reverse Phase (C18). | Elutes later (phenolic nature) on Reverse Phase. |
Analytical Decision Tree
Figure 2: Workflow for distinguishing N-oxides from phenolic impurities using Mass Spectrometry.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the N-oxide as an intermediate to chlorinate the C-6 position? A: Yes. Treating 5-chloro-2-methylpyridine N-oxide with POCl3 triggers the Boekelheide rearrangement or direct chlorination. Expect a mixture of 2-chloromethyl (rearrangement) and 6-chloro (ring chlorination) products.
Q: Why is my Suzuki coupling at the C-5 Cl failing? A: The 2-methyl group creates steric bulk, and the pyridine nitrogen can poison Palladium catalysts.
-
Fix: Use Buchwald's precatalysts (e.g., XPhos Pd G4) which are resistant to N-coordination.
-
Fix: Convert to the hydrochloride salt or N-oxide before coupling to sequester the nitrogen lone pair.
Q: I see a purple color during lithiation. What is it? A: This often indicates the formation of a Charge Transfer (CT) complex or radical anions, suggesting electron transfer is competing with deprotonation. Ensure your reagents are dry and oxygen-free.
References
-
Oxidation Pathways & N-Oxide Synthesis
-
Lithiation & Halogen Exchange
- Lithium-Halogen Exchange in Pyridines: Schlosser, M. "Organometallics in Synthesis." John Wiley & Sons. (General Reference for Li-Hal vs Acid-Base kinetics).
-
Regioselectivity in Pyridine Lithiation:J. Org. Chem. 2006, 71, 13, 5023–5026. Link
-
Reaction Mechanisms (SnAr & Boekelheide)
-
Nucleophilic Substitution Mechanisms:Master Organic Chemistry, "Nucleophilic Aromatic Substitution." Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 5-Chloro-2-methylpyridine Couplings
Welcome to the technical support center dedicated to addressing challenges in palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst deactivation and other common issues when working with this valuable but often challenging substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Chloro-2-methylpyridine considered a "difficult" substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the pyridine nitrogen atom itself. Its lone pair of electrons makes it a Lewis base, allowing it to coordinate strongly to the palladium metal center.[1] This coordination can block the active sites required for the catalytic cycle, effectively "poisoning" the catalyst and leading to low or no reactivity.[1] This issue is common to many nitrogen-containing heterocycles.[2]
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Key indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction begins but slows down or stops completely before the starting material is fully consumed.[1][3]
-
Formation of Palladium Black: The appearance of a black, insoluble precipitate is a classic sign that the active, soluble palladium complex has aggregated into inactive metallic palladium.[3]
-
Inconsistent Results: Significant variations in yield and reaction time between seemingly identical batches can point to trace impurities in reagents or solvents that poison the catalyst.[3]
-
Decreased Activity on Reuse: If you are using a heterogeneous or recyclable catalyst, a noticeable drop in performance with each cycle is a clear sign of deactivation.[4]
Q3: Which type of palladium catalyst is best suited for couplings with 5-Chloro-2-methylpyridine?
A3: While there is no single "best" catalyst for all reactions, modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs), are highly recommended.[5][6] These ligands are designed to stabilize the active monoligated Pd(0) species, which is crucial for efficient catalysis, and can sterically hinder the pyridine nitrogen from poisoning the metal center.[7] Air-stable precatalysts (e.g., G3/G4 palladacycles) often provide more consistent results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8]
Q4: Can a deactivated catalyst be regenerated or reactivated?
A4: Regeneration is sometimes possible but depends on the deactivation mechanism. If deactivation is due to the formation of palladium black, the metallic palladium can be recovered, but regenerating a highly active, well-defined catalyst is complex and often not practical in a standard research lab.[3] If the issue is reversible poisoning, altering conditions or adding a competitive ligand might restore some activity. However, for severe degradation, using a fresh catalyst is the most reliable approach.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: The reaction never starts. LC-MS analysis shows only starting materials.
Possible Cause A: Ineffective Catalyst Activation Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0) form.[5][8] This reduction step can be inefficient or fail entirely.
-
Solution:
-
Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Be aware that these can degrade over time.[8]
-
Employ Modern Precatalysts: Use an air-stable, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed for reliable and rapid generation of the active L₁Pd(0) species upon addition of a base.
-
Ensure Proper Reagent Quality: Phosphine ligands can oxidize over time. Using old or improperly stored ligands can inhibit the reduction of Pd(II).
-
Possible Cause B: Immediate Catalyst Poisoning The 5-Chloro-2-methylpyridine may be coordinating to the palladium center so strongly that the catalytic cycle cannot even begin. This is often a ligand-related issue.
-
Solution:
-
Increase Ligand Steric Bulk: The ligand's job is to create a protective "pocket" around the palladium. If the ligand is too small (e.g., PPh₃), the pyridine substrate can easily displace it. Switch to a bulkier ligand like XPhos, RuPhos, or an N-heterocyclic carbene (NHC) like IPr.[5][6] These sterically demanding ligands make it more difficult for the pyridine nitrogen to bind to the palladium.
-
Increase Ligand-to-Palladium Ratio: For some systems, especially when using bidentate ligands like Xantphos, increasing the ligand:Pd ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1) can help outcompete the substrate for coordination sites.
-
Issue 2: The reaction starts but stalls at 30-50% conversion, and a black precipitate forms.
This is a classic symptom of catalyst decomposition into palladium black. The active L-Pd(0) species is unstable and, if not properly protected by the ligand, will aggregate.
Possible Cause A: Insufficient Ligand Stability/Concentration The ligand may be dissociating from the palladium center during the reaction, leaving it "naked" and prone to aggregation.
-
Solution:
-
Choose a More Strongly Binding Ligand: Biarylphosphine ligands and NHCs generally form more stable complexes with palladium than simpler ligands like PPh₃ or P(t-Bu)₃.
-
Check Reaction Concentration: Overly dilute conditions can sometimes favor ligand dissociation. Ensure your reaction concentration is within the typical range for these couplings (usually 0.1 M to 1.0 M).
-
Evaluate Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Possible Cause B: Incompatible Base or Solvent The choice of base and solvent significantly impacts catalyst stability.[9][10]
-
Solution:
-
Re-evaluate the Base: Strong bases like NaOt-Bu are excellent for promoting catalysis but can also accelerate the degradation of some catalysts and ligands. Consider a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often more gentle on the catalytic system.[11]
-
Solvent Choice: The solvent must fully dissolve the active catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are common. If the catalyst complex precipitates, it becomes inactive. Ensure your chosen solvent is appropriate for the specific ligand and base combination.[10]
-
Issue 3: The desired product is formed, but significant amounts of a byproduct from the dehalogenation of 5-Chloro-2-methylpyridine are observed.
This indicates that a competing reaction pathway, hydrodehalogenation, is occurring. This often happens when the transmetalation step of the catalytic cycle is slow compared to other side reactions.
Possible Cause A: Slow Transmetalation The transfer of the organic group from the coupling partner (e.g., a boronic acid in a Suzuki coupling) to the palladium center is a critical step. If this is slow, the Ar-Pd(II)-X intermediate has time to undergo other reactions.
-
Solution:
-
Activate the Coupling Partner: In Suzuki couplings, the base is crucial for activating the boronic acid.[12][13] A stronger base or the addition of water to a biphasic system can sometimes accelerate transmetalation.[9]
-
Use a More Electron-Rich Ligand: Ligands that donate more electron density to the palladium center can make it more nucleophilic and speed up the reductive elimination step, which follows transmetalation. This can help the productive cycle outcompete the side reaction.
-
Change the Boron Species: If using a boronic acid, consider switching to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronate), which can exhibit different reactivity profiles.
-
Preventative Strategies and Best Practices
Success in these couplings often comes down to meticulous experimental technique.
-
Inert Atmosphere is Critical: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Always use properly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1]
-
Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons. Use high-purity reagents and consider purifying substrates if they are of questionable quality.
-
Systematic Screening: When developing a new coupling, systematically screen a panel of ligands, bases, and solvents. Small changes can have a dramatic impact on the outcome.[14]
| Parameter | Recommendation for 5-Chloro-2-methylpyridine Couplings | Rationale |
| Palladium Source | Air-stable precatalysts (e.g., Buchwald G3/G4, PEPPSI) | Provides reliable generation of the active catalyst, improving reproducibility.[8] |
| Ligand Class | Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos) or NHCs (e.g., IPr) | Sterically protects the Pd center from pyridine coordination and electronically stabilizes the active species.[5][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Generally effective and less harsh on the catalyst compared to strong alkoxides, reducing decomposition pathways.[11][15] |
| Solvent | Anhydrous, degassed aprotic polar solvents (Dioxane, Toluene, THF, CPME) | Ensures solubility of the catalyst complex and prevents oxidative damage.[9][10] |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Protects the sensitive Pd(0) species and phosphine ligands from oxidation.[1] |
Diagrams and Workflows
Catalyst Poisoning by Pyridine Substrate
The following diagram illustrates how the lone pair on the pyridine nitrogen can competitively bind to the palladium center, disrupting the coordination of the necessary phosphine ligand and halting the catalytic cycle.
Caption: Pyridine nitrogen coordination deactivates the Pd(0) catalyst.
Troubleshooting Workflow for Failed Reactions
Use this decision tree to diagnose and solve common issues.
Caption: A decision tree for troubleshooting failed coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a robust starting point for coupling 5-Chloro-2-methylpyridine.
-
Oven-Dry Glassware: Thoroughly dry a Schlenk flask and magnetic stir bar in an oven ( >120 °C) overnight and allow to cool under vacuum.
-
Add Solids: To the cooled flask, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if separate from the precatalyst).
-
Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add Substrate and Solvent: Under a positive flow of inert gas, add 5-Chloro-2-methylpyridine (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat and Monitor: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Filter through a pad of celite to remove baseline palladium residues before proceeding with purification.
Protocol 2: Overview of Analytical Techniques for Catalyst Characterization
For in-depth investigation of catalyst deactivation, several characterization techniques can be employed, often in collaboration with a materials science department.[16]
| Technique | Information Gained | Application to Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of the surface.[17][18] | Determines if the palladium on a recovered catalyst is in the active Pd(0) state or an oxidized, inactive Pd(II) state.[17][19] |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion.[17][18] | Visualizes the aggregation of palladium nanoparticles (sintering), confirming deactivation by palladium black formation.[17][18] |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification.[17][19] | Can identify the formation of metallic palladium crystallites from a well-defined molecular catalyst.[18] |
| Inductively Coupled Plasma (ICP-MS/OES) | Precise quantification of metal content. | Measures palladium leaching from a heterogeneous catalyst into the solution, indicating catalyst instability. |
References
A consolidated list of sources to support the claims and protocols described in this guide.
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Available at: [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (n.d.). ResearchGate. Available at: [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. (n.d.). RSC Publishing. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PMC. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]
-
Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. (n.d.). ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. Available at: [Link]
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES HES-SO. Available at: [Link]
-
Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Troubleshooting a C–N Coupling Reaction. (n.d.). Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
- 17. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for 5-Chloro-2-methylpyridine Reactions
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for reactions involving 5-Chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in their experiments. As a key intermediate, successful reactions with 5-Chloro-2-methylpyridine hinge on precise temperature control to maximize yield, ensure selectivity, and prevent unwanted side reactions. This document provides direct, actionable answers to common challenges in a structured troubleshooting and FAQ format.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each entry details potential causes related to temperature and provides validated solutions.
Q1: My reaction yield is very low or I'm observing no product formation. What's the likely cause and how can I fix it?
Plausible Causes:
-
Insufficient Thermal Energy: Many reactions, particularly palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig, require a significant activation energy. If the temperature is too low, the reaction rate may be infinitesimally slow.
-
Poor Reagent Solubility: One or more of your reagents may not be fully dissolved at lower temperatures, effectively preventing them from participating in the reaction.
-
Catalyst Inactivity: The active form of the catalyst may only be generated at a higher temperature.
Recommended Solutions:
-
Incremental Temperature Increase: Raise the reaction temperature in 10–15 °C increments. After each increase, allow the reaction to stir for a set period (e.g., 1 hour) and monitor the progress by a suitable analytical method like TLC or LC-MS. For Suzuki-Miyaura couplings, yields can decrease sharply below an optimal temperature, which is often around 80 °C or higher.[1]
-
Solvent Consideration: Ensure you are using a solvent with a boiling point high enough to accommodate the required temperature. For reactions needing temperatures above 100-110 °C, consider switching from solvents like THF or Dioxane to higher-boiling alternatives such as Toluene, Xylenes, or DMF.
-
Confirm Reagent Solubility: Before starting the reaction at scale, perform a solubility test of your reagents in the chosen solvent at the target temperature.
Q2: I'm getting my desired product, but it's contaminated with a high percentage of isomers or polychlorinated byproducts. How can temperature control help?
Plausible Causes:
-
Thermodynamic vs. Kinetic Control: At higher temperatures, reactions have enough energy to overcome higher activation barriers, potentially leading to the formation of the most stable (thermodynamic) isomer, which may not be the desired product. Lower temperatures can favor the faster-forming (kinetic) product.
-
Side Reaction Activation: Elevated temperatures can provide the necessary activation energy for undesired side reactions, such as polychlorination or elimination. In the synthesis of 2-chloro-5-methylpyridine itself, high temperatures are known to reduce selectivity and promote the formation of isomers like 2-chloro-3-methylpyridine.[2]
-
Catalyst Specificity Loss: At excessive temperatures, a catalyst's selectivity can decrease, leading to reactions at unintended sites on the molecule.
Recommended Solutions:
-
Establish a Two-Stage Temperature Profile: For some sensitive reactions like the direct chlorination of 3-picoline, a "hot spot" initiation temperature (350-500°C) followed by a lower temperature maintenance phase (<340°C) can dramatically improve selectivity for 2-chloro-5-methylpyridine.[2]
-
Systematic Temperature Reduction: If you observe significant byproduct formation, reduce the reaction temperature. This can slow down competing reaction pathways that have higher activation energies.
-
Controlled Reagent Addition: Adding a reactive species (like a chlorinating agent) slowly at a controlled, moderate temperature can help maintain a low instantaneous concentration, minimizing the chance of multiple reactions occurring on the same molecule.
Q3: My reaction starts well but stalls before all the starting material is consumed. Could temperature be the culprit?
Plausible Causes:
-
Thermal Decomposition of Reagents or Catalyst: Key components of your reaction, especially complex organometallic catalysts or thermally labile reagents, can degrade over time at elevated temperatures.
-
Product Inhibition: The product formed may coordinate to the catalyst, inhibiting its activity. While not directly a temperature issue, the rate of this inhibition can be temperature-dependent.
-
Solvent Evaporation: Over a long reaction time at or near the solvent's boiling point, solvent can evaporate, concentrating the reaction mixture and potentially leading to precipitation or side reactions.
Recommended Solutions:
-
Moderate the Temperature: Find the "sweet spot." The optimal temperature is often the lowest temperature at which a reasonable reaction rate is achieved. This minimizes the risk of thermal degradation over the full course of the reaction.
-
Use a Reflux Condenser: When heating a reaction for an extended period, always use a well-chilled reflux condenser to prevent solvent loss.
-
Consider Catalyst Loading: If catalyst degradation is suspected, a slightly higher catalyst loading might be necessary to ensure enough active catalyst remains to drive the reaction to completion. However, this should be a secondary step after temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting temperatures for common reactions with 5-Chloro-2-methylpyridine?
While the optimal temperature is highly specific to the substrate, catalyst, and solvent system, the following table provides general starting points for optimization.
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 – 120 °C | Often requires elevated temperatures for efficient oxidative addition of the C-Cl bond.[1][3] |
| Buchwald-Hartwig Amination | 80 – 110 °C | Similar to Suzuki, requires heat to activate the C-Cl bond. Catalyst choice is critical. |
| Nucleophilic Aromatic Substitution (SNAr) | 25 – 100 °C | Can be accelerated by heat, especially with less reactive nucleophiles.[4] |
| Sonogashira Coupling | 50 – 100 °C | Often requires moderate heat, but excessive temperatures can lead to alkyne homocoupling. |
| Directed Lithiation | -78 – -60 °C | Must be performed at very low temperatures to prevent side reactions and ensure regioselectivity.[5] |
| Chlorination Reactions | 60 – 130 °C | Temperature control is crucial for regioselectivity.[6][7] |
Q2: When should I prioritize sub-ambient (low) temperatures?
Low temperatures are critical when dealing with highly reactive intermediates that are unstable at room temperature. The classic example is directed ortho-lithiation.[5] Running these reactions at temperatures like -78 °C (dry ice/acetone bath) "freezes" the kinetic lithiated species in place, allowing it to react with an electrophile before it can rearrange or react with the solvent.
Q3: Are there specific safety risks when heating 5-Chloro-2-methylpyridine?
Yes. While it has a relatively high boiling point (~190 °C) and flash point (~79-86 °C), heating any chemical introduces risks.[8]
-
Pressure Buildup: Heating in a sealed vessel without pressure relief can be extremely dangerous. Always perform heated reactions in an open or vented system (e.g., with a reflux condenser).
-
Thermal Decomposition: Like many organic molecules, especially those containing nitrogen and halogens, heating to decomposition can release toxic and corrosive fumes, such as cyanides, nitrogen oxides (NOx), and hydrogen chloride (HCl).[9][10] All heated reactions should be conducted in a well-ventilated fume hood.
Visualized Workflow & Methodologies
General Temperature Optimization Workflow
The following diagram outlines a logical workflow for optimizing reaction temperature.
Caption: A decision-making workflow for systematic temperature optimization.
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol describes a parallel screening method to efficiently determine the optimal temperature for the coupling of 5-Chloro-2-methylpyridine with a boronic acid.
Materials:
-
5-Chloro-2-methylpyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water 4:1)
-
Reaction vials suitable for heating (e.g., microwave vials with stir bars)
-
Heating block or parallel synthesizer capable of maintaining distinct temperatures.
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution containing the solvent, base, and boronic acid.
-
Reagent Dispensing: To each of three separate reaction vials, add 5-Chloro-2-methylpyridine (e.g., 0.1 mmol) and the palladium catalyst.
-
Initiation: Add an equal volume of the stock solution to each vial, seal the vials, and purge with an inert gas (Nitrogen or Argon).
-
Parallel Heating: Place each vial in a pre-heated block at a different temperature. A good starting screen is 80 °C, 100 °C, and 120 °C.[3]
-
Monitoring: After a set time (e.g., 4 hours), carefully cool the vials, unseal, and take a small aliquot from each for analysis by LC-MS or GC-MS.
-
Analysis: Compare the conversion of starting material and the formation of the desired product across the three temperatures. If the 120 °C reaction shows signs of decomposition but the 100 °C reaction is clean and efficient, the optimal temperature likely lies around 100 °C.
-
Refinement (Optional): If necessary, perform a second screen with a narrower temperature range based on the initial results (e.g., 90 °C, 100 °C, 110 °C).
References
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
- Process for preparing 2-chloro-5-chloromethylpyridine. (2012). Google Patents.
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (2018). MDPI. Retrieved January 30, 2026, from [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. 2-METHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
analysis of crude 5-Chloro-2-methylpyridine reaction mixtures
Technical Support Center: 5-Chloro-2-methylpyridine Reaction Analysis
Subject: Troubleshooting & Analysis Guide for Crude Reaction Mixtures (CAS: 72093-07-3) From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Analytical Development Teams
Introduction: The Analytical Challenge
Welcome to the technical support hub for 5-Chloro-2-methylpyridine . If you are accessing this guide, you are likely dealing with the chlorination of 2-picoline (2-methylpyridine) or a cyclization route involving chloromethyl intermediates.
The Core Problem: The synthesis of 5-chloro-2-methylpyridine is analytically deceptive. The crude mixture often contains a "rogue’s gallery" of structurally similar impurities that co-elute on standard phases:
-
Regioisomers: 3-chloro-2-methylpyridine (difficult to separate).
-
Over-chlorination: 3,5-dichloro-2-methylpyridine.
-
Oxidation byproducts: Pyridine N-oxides (thermally unstable in GC).
-
Tars/Salts: Pyridinium hydrochloride salts that destroy GC liners.
This guide moves beyond basic "inject and see" methods. We focus on orthogonal analysis —using GC for volatile isomers and HPLC for the labile matrix.
Module 1: Gas Chromatography (The Isomer Separation)
Objective: Quantify the 5-chloro product against its 3-chloro isomer and polychlorinated byproducts.
The Issue: On a standard non-polar column (e.g., DB-1 or HP-5), the boiling points of the 3-chloro and 5-chloro isomers are nearly identical, leading to peak merging or "shouldering."
Recommended Protocol: Polarity Tuning We recommend using a mid-polarity column to exploit the dipole moment differences between the isomers.
Method Parameters (Self-Validating):
-
Column: 30m x 0.25mm, 1.4 µm film 624-type phase (Cyanopropylphenyl dimethyl polysiloxane) OR Wax phase (PEG).
-
Why? The lone pair on the pyridine nitrogen interacts differently with the cyano/PEG phase depending on the steric hindrance of the chlorine atom. The 3-chloro substituent sterically hinders the nitrogen more than the 5-chloro, altering retention time significantly on polar phases.
-
-
Inlet: Split (50:1). Glass wool liner must be base-deactivated.
-
Why? Active silanols in the liner will hydrogen-bond with the basic pyridine nitrogen, causing severe tailing and area irreproducibility.
-
-
Temperature Program: 50°C (hold 2 min)
10°C/min 220°C.
Visualizing the Workflow:
Module 2: HPLC Analysis (The "Invisible" Matrix)
Objective: Detect thermally unstable N-oxides and non-volatile salts that do not appear in GC.
The Issue: If your mass balance is low (e.g., GC shows 99% purity but yield is 70%), you likely have non-volatile oligomers or N-oxides.
Recommended Protocol: Ion-Suppression RP-HPLC Standard C18 methods fail because pyridines protonate at neutral pH, eluting with the void volume or tailing badly. You must operate at a pH where the pyridine is neutral (pH > 7) or fully protonated (pH < 3) but paired.
Technical Setup:
-
Column: C18 End-capped (base-deactivated), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: 10mM Ammonium Formate (pH adjusted to 8.5 with Ammonium Hydroxide).
-
Why High pH? At pH 8.5, 5-chloro-2-methylpyridine (pKa ~3-4) is uncharged, increasing retention on the hydrophobic C18 chain and improving peak shape.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 mins.
Data Summary: Expected Elution Order (C18, High pH)
| Compound Type | Relative Retention | Detection Note |
| Pyridine N-oxides | Early Eluting (Polar) | UV 254nm / MS (M+16) |
| 2-Methylpyridine | Early/Mid | UV 260nm |
| 5-Chloro-2-methylpyridine | Mid-Region | Target Peak |
| Dichloropyridines | Late Eluting | High Response Factor |
| Tars/Dimers | Wash Step | Broad Humps |
Module 3: Structural Confirmation (NMR)
Objective: Definitively distinguish 5-chloro from 3-chloro isomer.
The Science: Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (
Diagnostic Signals (in
-
5-Chloro-2-methylpyridine (Target):
-
Look for the proton at position 6 (adjacent to nitrogen). It appears as a doublet with a small coupling constant (
Hz) due to meta-coupling with H4. -
Key Feature: The methyl group is a sharp singlet at
ppm.
-
-
3-Chloro-2-methylpyridine (Impurity):
-
The proton at position 6 is a doublet of doublets (
Hz and Hz). -
Key Feature: The steric clash between the 3-Cl and 2-Me group often shifts the methyl signal slightly downfield compared to the 5-chloro isomer.
-
Module 4: Sample Preparation for Crude Mixtures
Objective: Protect your analytical instruments from "dirty" reaction matrices.
The Protocol:
Direct injection of the reaction mixture (often containing
Step-by-Step Workup:
-
Quench: Take 100 µL of reaction mixture and add to 500 µL saturated
(aq). Caution: Gas evolution. -
Extract: Add 1 mL Ethyl Acetate or DCM. Vortex for 30 seconds.
-
Phase Separation: Allow layers to settle.
-
Filter: Draw the organic (top) layer through a 0.2 µm PTFE syringe filter into the vial.
-
Why PTFE? It is resistant to residual chlorinated solvents. Nylon filters may dissolve.
-
Troubleshooting & FAQ
Q1: My GC peak for 5-chloro-2-methylpyridine tails significantly. Is the column old?
-
Diagnosis: Likely not the column, but the liner. Pyridines are basic.[2] If your glass liner has active silanols (common after injecting acidic crude samples), they bind the pyridine.
-
Fix: Replace the liner with a fresh, deactivated wool liner. If the problem persists, trim 10cm from the front of the GC column (guard column recommended).
Q2: I see a peak at [M+16] in LC-MS. Is this an impurity?
-
Diagnosis: Yes, this is likely the N-oxide derivative.[3]
-
Cause: If you used an oxidative workup or if the reaction was exposed to air/peroxides. N-oxides are thermally labile and may decompose in the GC injector to give the parent pyridine, leading to false purity data in GC. Trust the HPLC data for this impurity.
Q3: Can I use UV detection for quantification?
-
Answer: Yes, but you must determine the Relative Response Factor (RRF) . The chlorination changes the UV absorption max (
) compared to the starting material (2-picoline). Do not assume a 1:1 area ratio equals 1:1 molar ratio.
Q4: The reaction mixture turned into a black tar. How do I analyze it?
-
Strategy: This is polymerization. Do not inject this directly. Perform the extraction protocol in Module 4. If the tar is insoluble in organic solvents, it is likely polymeric pyridinium salts. These are best analyzed by dissolving the residue in
and running a quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid).
References
-
Shimadzu Application News. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Retrieved from
-
BenchChem. (2025).[4][5] A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
-
Google Patents. (2012). Process for preparing 2-chloro-5-chloromethylpyridine (WO2012048502A1). Retrieved from
-
SpectraBase. (2025). 2-Chloro-5-methylpyridine 1H NMR Spectrum. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-methylpyridine and associated reagents before handling.
Sources
- 1. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Chloro-2-methylpyridine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. 5-Chloro-2-methylpyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a seemingly straightforward analytical challenge. However, a deeper dive into its analysis reveals nuances that necessitate a multi-faceted approach, with ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation.
This guide provides an in-depth technical analysis of 5-Chloro-2-methylpyridine, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation. We will explore a detailed ¹H NMR analysis, compare its performance with alternative techniques, and provide actionable protocols, all grounded in established scientific principles.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules due to its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For 5-Chloro-2-methylpyridine, ¹H NMR offers a rapid and definitive method for confirming its identity and assessing its purity.
Predicted ¹H NMR Spectrum of 5-Chloro-2-methylpyridine
While an experimentally acquired spectrum is the ultimate reference, a predicted spectrum based on established substituent effects on the pyridine ring provides a robust framework for analysis. The structure of 5-Chloro-2-methylpyridine dictates three distinct proton environments for the aromatic protons and one for the methyl group protons.
-
H-6 (ortho to Nitrogen): This proton is expected to be the most deshielded due to the inductive effect of the electronegative nitrogen atom. It will appear as a doublet.
-
H-4 (meta to both substituents): This proton will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.
-
H-3 (ortho to the methyl group): This proton will be coupled to H-4, appearing as a doublet.
-
CH₃ (at C-2): The methyl protons will appear as a singlet, as there are no adjacent protons to cause splitting.
The presence of the electron-withdrawing chlorine atom at the 5-position will further influence the chemical shifts of the ring protons, generally causing a downfield shift.
Comparative Analysis with the Isomer: 2-Chloro-5-methylpyridine
To appreciate the subtleties of ¹H NMR in distinguishing isomers, a comparison with 2-Chloro-5-methylpyridine is instructive. Spectral data for 2-Chloro-5-methylpyridine is available and shows distinct differences in chemical shifts and coupling constants, arising from the different electronic environments of the protons.[1]
| Proton | Predicted 5-Chloro-2-methylpyridine Chemical Shift (ppm) | Reported 2-Chloro-5-methylpyridine Chemical Shift (ppm)[1] | Predicted Multiplicity | Reported 2-Chloro-5-methylpyridine Multiplicity[1] |
| H-6 | ~8.3 | 8.18 | Doublet | Doublet |
| H-4 | ~7.6 | 7.45 | Doublet of Doublets | Doublet of Doublets |
| H-3 | ~7.2 | 7.13 | Doublet | Doublet |
| CH₃ | ~2.5 | 2.27 | Singlet | Singlet |
This comparison underscores the power of ¹H NMR to provide a unique fingerprint for each isomer, enabling unambiguous identification.
Experimental Protocol for ¹H NMR Analysis
A reliable ¹H NMR spectrum is contingent upon a well-designed experimental protocol. The following steps provide a robust methodology for the analysis of 5-Chloro-2-methylpyridine.
Caption: Standard workflow for acquiring and interpreting a ¹H NMR spectrum.
The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial to avoid large solvent signals that would obscure the analyte's peaks.[2] Tetramethylsilane (TMS) serves as an internal standard for referencing the chemical shifts.[2]
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Provides complementary structural information to ¹H NMR. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula confirmation. | Does not provide detailed information on isomer connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for determining purity and separating mixtures. | Does not provide structural information for unknown compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited information for detailed structural elucidation of isomers. |
This multi-technique approach ensures a comprehensive and self-validating system for the characterization of 5-Chloro-2-methylpyridine. For instance, while ¹H NMR can distinguish between isomers, Mass Spectrometry would confirm the correct molecular weight for the compound. HPLC is invaluable for quantifying the purity of the synthesized material, a critical parameter in drug development.
Logical Framework for Structural Confirmation
The following diagram illustrates the logical flow for confirming the structure of 5-Chloro-2-methylpyridine, integrating multiple analytical techniques.
Caption: Integrated analytical workflow for the structural confirmation of 5-Chloro-2-methylpyridine.
Conclusion: The Power of an Integrated Approach
The thorough analysis of 5-Chloro-2-methylpyridine serves as a compelling case study for the necessity of a well-reasoned, multi-technique approach in chemical analysis. While ¹H NMR spectroscopy is the undisputed cornerstone for providing detailed structural information, its power is magnified when integrated with complementary methods like Mass Spectrometry, ¹³C NMR, and HPLC. This integrated workflow not only ensures the unequivocal identification and purity assessment of the target compound but also embodies the principles of scientific rigor and trustworthiness that are paramount in research and development. By understanding the "why" behind the "how," scientists can approach their analytical challenges with greater confidence and insight.
References
-
ResearchGate. ¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Available at: [Link]
-
Journal of the American Chemical Society. Aromatic Cation−π Interaction-Driven Scalable Biomimetic Pockets Embedded Supramolecular Coassemblies for Controllable CO and CH4 Selectivity in CO2 Photoreduction. Available at: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
-
University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. Available at: [Link]
Sources
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 2. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Definitive Characterization of 5-Chloro-2-methylpyridine: A 13C NMR Comparative Guide
This guide provides a technical characterization framework for 5-Chloro-2-methylpyridine , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and antihistamines.
It is written from the perspective of a Senior Application Scientist, focusing on the why and how of 13C NMR characterization compared to standard proton techniques.
Executive Summary & Strategic Rationale
In medicinal chemistry, the 5-Chloro-2-methylpyridine scaffold presents a specific regioisomeric challenge. While 1H NMR is the standard for purity checks, it often fails to definitively distinguish between the 2,5-disubstituted isomer and its 2,4- or 3,6-analogs due to overlapping coupling constants (
13C NMR (Carbon-13 Nuclear Magnetic Resonance) serves as the definitive "fingerprint" method. Unlike proton NMR, 13C NMR provides direct observation of the carbon skeleton, specifically resolving the quaternary carbon bearing the chlorine atom (C-Cl) and the methyl-substituted carbon (C-Me), which are silent or ambiguous in 1H NMR.
Comparison of Analytical Alternatives
The following table objectively compares 13C NMR against common alternatives for this specific scaffold.
| Feature | 13C NMR (Recommended) | 1H NMR (Standard) | LC-MS (Screening) |
| Regioisomer Certainty | High (Direct observation of Cq) | Medium (Dependent on splitting patterns) | Low (Isomers have identical Mass/Charge) |
| Quaternary Carbon Detection | Yes (Distinct peaks for C2 & C5) | No (Inferred only) | No |
| Solvent Sensitivity | Low (Chemical shifts are stable) | High (Peaks drift significantly) | N/A |
| Experiment Duration | 30 min - 4 hours | 1 - 5 mins | < 5 mins |
| Sample Requirement | High (>10 mg preferred) | Low (<1 mg) | Trace |
Technical Characterization: The 13C NMR Signature
The structure of 5-Chloro-2-methylpyridine contains 6 distinct carbon environments. Correct assignment relies on understanding the Substituent Chemical Shift (SCS) effects of the Chlorine (electron-withdrawing/resonance donor) and Methyl (weak activator) groups on the pyridine ring.
Predicted Chemical Shift Assignments
Note: Shifts are relative to TMS (0 ppm) in CDCl3. Values are approximate based on additivity rules and spectral databases.
| Carbon Position | Type | Approx. Shift ( | Signal Characteristics |
| C-2 (ipso-Me) | Quaternary ( | 156.0 - 158.0 | Low intensity. Deshielded by N and Me. |
| C-6 (ortho to N) | Methine ( | 148.0 - 150.0 | High intensity. Strongly deshielded by N. |
| C-4 (para to N) | Methine ( | 135.0 - 137.0 | Typical aromatic range. |
| C-5 (ipso-Cl) | Quaternary ( | 128.0 - 130.0 | Diagnostic Peak. Broadened slightly by Cl quadrupole. |
| C-3 (meta to N) | Methine ( | 123.0 - 125.0 | Shielded by resonance from N. |
| Methyl (-CH3) | Methyl ( | 22.0 - 24.0 | High intensity aliphatic peak. |
Critical Analysis of Signals
-
The C-Cl Anomaly (C-5): Unlike C-F coupling (which splits signals), the C-Cl bond does not typically show splitting in 13C NMR. However, the quadrupole moment of
can cause line broadening of the C-5 signal. Expert Tip: Do not mistake this broadening for an impurity. -
The C-2 vs C-6 Distinction: C-6 is a CH (high intensity in DEPT/standard spectra), while C-2 is a quaternary carbon (low intensity). This intensity difference is the fastest way to verify the 2-methyl substitution pattern.
Experimental Protocol & Methodology
To ensure reproducible data, strict adherence to relaxation parameters is required. Quaternary carbons (C2 and C5) have long spin-lattice relaxation times (
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO-d6 should be used only if the derivative has solubility issues (e.g., salt forms), as DMSO viscosity broadens peaks. -
Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent. Filter through a glass wool plug to remove particulates that cause magnetic inhomogeneity.
Instrument Parameters (Self-Validating Protocol)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for CH/CH3 differentiation).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Standard delays (1s) are insufficient for the quaternary C-Cl and C-Me carbons to relax, leading to signal suppression and poor integration.
-
-
Scans (NS): Minimum 512 scans (for S/N > 50:1 on quaternary carbons).
-
Temperature: 298 K (25°C).
Visualization of Workflow
The following diagram illustrates the logical flow for characterizing this scaffold, ensuring no step is missed.
Caption: Figure 1. Decision matrix for escalating from 1H screening to definitive 13C structural confirmation.
Advanced Structural Assignment Logic
When analyzing the spectrum, use this logic tree to assign the pyridine ring carbons. This prevents misidentification of the C-Cl carbon.
Caption: Figure 2. Logic tree for assigning carbon shifts based on intensity (relaxation) and chemical environment.
References
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 72093-07-3 (Predicted & Experimental Data). National Institute of Advanced Industrial Science and Technology. [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for substituent chemical shift additivity rules).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515. [Link]
-
PubChem Database. "5-Chloro-2-methylpyridine Compound Summary." National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of 5-Chloro-2-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous analysis of reaction intermediates and products is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Chloro-2-methylpyridine is a key building block in the synthesis of numerous pharmaceuticals.[1][2] Its reaction pathways can be complex, leading to a variety of products and potential impurities. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of 5-Chloro-2-methylpyridine reaction mixtures, grounded in scientific principles and practical application.
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity.[3][4] This is particularly crucial when dealing with the intricate matrices of reaction mixtures where trace-level impurities can have significant toxicological implications.[5]
Understanding the Chemistry: Potential Reaction Products and Impurities
5-Chloro-2-methylpyridine is a versatile intermediate that can undergo a variety of chemical transformations. Common reactions include nucleophilic aromatic substitution, oxidation of the methyl group, and further halogenation.[6][7][8] Each of these reaction types presents a unique analytical challenge in distinguishing the desired product from starting materials, byproducts, and degradants.
For instance, in a typical nucleophilic substitution reaction, potential impurities could include unreacted starting material, regioisomers, and products of side reactions. Oxidation reactions may yield the corresponding carboxylic acid or aldehyde, while further chlorination can lead to di- and tri-chlorinated pyridines. The ability to separate and identify these closely related compounds is a critical function of the analytical method.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is dictated by the specific analytical goals, such as qualitative identification of unknown impurities or quantitative determination of product yield. Here, we compare two common approaches: High-Resolution Mass Spectrometry (HRMS) for comprehensive qualitative analysis and Triple Quadrupole Mass Spectrometry (TQMS) for targeted quantitative analysis.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole Mass Spectrometry (TQMS) |
| Primary Application | Unknown identification, structural elucidation | Targeted quantification, impurity monitoring |
| Mass Accuracy | High (< 5 ppm) | Low (nominal mass) |
| Sensitivity | Good to Excellent | Excellent (in MRM mode) |
| Selectivity | High | Very High (in MRM mode) |
| Data Complexity | High (full scan data) | Low (targeted transitions) |
| Cost | Higher | Lower |
Expert Insight: For early-stage reaction monitoring where the impurity profile may be unknown, HRMS is invaluable for its ability to provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[9] For routine process monitoring and quality control where specific impurities are targeted, the superior sensitivity and selectivity of TQMS in Multiple Reaction Monitoring (MRM) mode is the preferred choice.[10]
Experimental Protocols: A Step-by-Step Guide
A robust LC-MS method is built upon a foundation of meticulous sample preparation and optimized chromatographic and mass spectrometric conditions.[11]
Sample Preparation
The goal of sample preparation is to present the sample in a solvent compatible with the LC mobile phase while minimizing matrix effects that can suppress ionization.[10]
Protocol:
-
Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it in a cold, inert solvent (e.g., acetonitrile).
-
Dilution: Perform a serial dilution of the quenched sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the instrument.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[12]
Recommended LC-MS Method for General Screening
This method is designed as a starting point for the analysis of 5-Chloro-2-methylpyridine reaction mixtures and should be optimized based on the specific reaction being monitored.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is a good initial choice for separating small aromatic molecules.[13] A common dimension is 2.1 x 50 mm with a 1.8 µm particle size for fast, high-efficiency separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be a linear ramp from 5% to 95% Mobile Phase B over 5-10 minutes.[13]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is generally suitable for pyridine compounds.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-500.
Causality Behind Choices: The use of a C18 column provides good retention for the relatively nonpolar 5-Chloro-2-methylpyridine and its derivatives. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency by providing a source of protons. A gradient elution is necessary to effectively separate compounds with a range of polarities that are often present in reaction mixtures.
Workflow Visualization
Caption: Workflow for processing and analyzing LC-MS data.
Quantification
For quantitative analysis, a calibration curve should be constructed using a certified reference standard of the analyte. [14]The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation should be performed in accordance with ICH guidelines to ensure accuracy, precision, linearity, and robustness. [5][15][16][17][18]
Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, a self-validating system should be in place. This includes:
-
System Suitability Testing: Before running any samples, a system suitability standard should be injected to verify the performance of the LC-MS system. This typically includes checks for retention time stability, peak shape, and detector response.
-
Internal Standards: The use of an internal standard can help to correct for variations in sample preparation and instrument response.
-
Quality Control Samples: QC samples at known concentrations should be run periodically throughout the analytical batch to monitor the accuracy and precision of the method.
Conclusion
The successful analysis of 5-Chloro-2-methylpyridine reaction products by LC-MS requires a thoughtful approach to method development and a thorough understanding of the underlying chemistry. By carefully selecting the appropriate LC-MS platform, optimizing experimental parameters, and implementing a robust data analysis workflow, researchers can gain valuable insights into their reaction processes, leading to the development of safer and more effective pharmaceuticals.
References
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020-03-09). NIH.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023-09-18). Clinical Tree.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Direct regioselective C-3 halogenation of pyridines. ResearchGate.
- A New Perspective on the Challenges of Mass Spectrometry. LCGC International.
- Small Molecule Method Development Strategies with Chad Christianson. (2025-10-01). Bioanalysis Zone.
- LC-MS/MS Method Development for Drug Analysis. (2024-11-25). YouTube.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025-08-04). ResearchGate.
- A J C A J C. (2025-04-30). Asian Publication Corporation.
- How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?. Guidechem.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate.
- Application of LCMS in small-molecule drug development. (2016-08-24).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency (EMA).
- Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. (2020-11-13). NIH.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
- (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018-03-08). ResearchGate.
- Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH.
- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation.
- Identifying reactive intermediates by mass spectrometry. RSC Publishing.
- Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
- common fragmentation mechanisms in mass spectrometry. (2022-11-22). YouTube.
- Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. (2023-01-25). PubMed.
- Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2015-05-30). PubMed.
- Fragmentation (mass spectrometry). Wikipedia.
- Analysis of Short- and Medium- Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS. (2023-02-21). Agilent.
- mass spectra - fragmentation patterns. Chemguide.
Sources
- 1. Page loading... [guidechem.com]
- 2. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. database.ich.org [database.ich.org]
comparing reactivity of 5-Chloro-2-methylpyridine vs 5-bromo-2-methylpyridine
Executive Summary
Decision Driver: The choice between 5-Chloro-2-methylpyridine (5-Cl) and 5-Bromo-2-methylpyridine (5-Br) is a trade-off between reactivity and atom economy/cost .
-
Select 5-Bromo-2-methylpyridine for rapid, high-yielding cross-coupling reactions (Suzuki, Buchwald-Hartwig) using standard, cost-effective catalysts (e.g., Pd(PPh₃)₄). It is also the mandatory choice for lithium-halogen exchange chemistry.
-
Select 5-Chloro-2-methylpyridine for large-scale process chemistry where cost is paramount and high-activity catalysts (e.g., Pd-XPhos) are available, or when the reaction requires lithiation of the methyl group (lateral lithiation) without disturbing the halogen handle.
Fundamental Chemical Properties[1][2][3]
The reactivity difference is fundamentally rooted in the Carbon-Halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker, lowering the activation energy for oxidative addition, the rate-determining step in most Pd-catalyzed cycles.
| Property | 5-Chloro-2-methylpyridine | 5-Bromo-2-methylpyridine | Impact on Reactivity |
| CAS Number | 72093-07-3 | 3430-13-5 | - |
| Physical State | Liquid / Low-melting solid | Low-melting solid (MP ~34-38°C) | Handling/Weighing |
| C-X Bond Energy | ~96 kcal/mol (402 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | Critical : Br adds faster to Pd(0). |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Br is sterically more accessible. |
| Electronegativity | Cl = 3.16 | Br = 2.96 | Cl ring is slightly more electron-deficient. |
*Values approximated based on general pyridine ring BDEs.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[4]
Mechanistic Insight
In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reaction initiates with the Oxidative Addition of the Pd(0) catalyst into the C-X bond.[1]
-
5-Br: Reacts readily with standard phosphine ligands (PPh₃, dppf) at mild temperatures (60-80°C).
-
5-Cl: The stronger C-Cl bond presents a high kinetic barrier. Standard catalysts often fail or result in low conversion. Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
Visualization: Reaction Energy Landscape
The following diagram illustrates the energy barrier difference for the oxidative addition step.
Caption: Comparative energy barriers for oxidative addition. The 5-Bromo derivative (Green path) bypasses the high activation energy required by the 5-Chloro derivative (Red path).
Experimental Data Comparison (Suzuki Coupling)
Based on typical literature yields for 5-halo-pyridines.
| Variable | 5-Bromo-2-methylpyridine | 5-Chloro-2-methylpyridine |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos or Pd(OAc)₂ + SPhos |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Solvent | DME/Water or Toluene/EtOH | 1,4-Dioxane or n-Butanol |
| Temperature | 80 °C | 100 - 110 °C |
| Typical Yield | 85 - 95% | 60 - 85% (highly ligand dependent) |
Reactivity Profile: Lithiation (Metal-Halogen Exchange)
This is the most distinct divergence point. The choice of halide dictates the reaction pathway when treated with organolithium reagents (e.g., n-BuLi).
5-Bromo-2-methylpyridine: Lithium-Halogen Exchange
Bromine is an excellent handle for exchange. Treatment with n-BuLi at -78°C rapidly generates the 5-lithio-2-methylpyridine species.
-
Utility: Allows introduction of electrophiles (aldehydes, ketones, iodine) at the C5 position.
-
Protocol Note: Must be done cold (-78°C) to prevent nucleophilic attack on the pyridine ring.
5-Chloro-2-methylpyridine: Ortho/Lateral Lithiation
Chlorine is generally inert to Li-halogen exchange under standard conditions.
-
Lateral Lithiation: The 2-methyl protons are acidic (pKa ~29). Using a strong base (LDA or n-BuLi) with 5-Cl often results in deprotonation of the methyl group (lateral lithiation) or ortho-lithiation (C4 or C6), leaving the Cl intact.
-
Utility: Use 5-Cl if you want to functionalize the methyl group while keeping the halogen for a later step.
Caption: Divergent reaction pathways with n-Butyllithium. 5-Br favors C5 substitution; 5-Cl favors methyl group (lateral) functionalization.
Experimental Protocols
Protocol A: Suzuki Coupling of 5-Bromo-2-methylpyridine (Standard)
Validates the high reactivity of the C-Br bond.
-
Setup: In a reaction vial, combine 5-bromo-2-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add DME (Dimethoxyethane) and 2M aq. Na₂CO₃ (2:1 ratio). Degas by bubbling nitrogen for 5 mins.
-
Reaction: Heat to 85°C for 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Expected Outcome: Full conversion observed by TLC/LCMS.
Protocol B: Suzuki Coupling of 5-Chloro-2-methylpyridine (High Activity)
Demonstrates conditions required to activate the inert C-Cl bond.
-
Setup: In a glovebox or under strict Argon flow, combine 5-chloro-2-methylpyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Base: Add anhydrous K₃PO₄ (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat to 100-110°C for 12-18 hours.
-
Note: The use of electron-rich biaryl phosphine ligands (XPhos) is critical to facilitate the oxidative addition across the stronger C-Cl bond.
Decision Matrix
| Scenario | Recommended Reagent | Reasoning |
| Discovery Chemistry | 5-Bromo | Speed is priority. Works with "catalyst on the shelf" (Pd(PPh₃)₄). |
| Process/Scale-up | 5-Chloro | Lower cost of goods (COGs). Pd-loading can be optimized with specific ligands. |
| Lithium Exchange | 5-Bromo | 5-Cl will not exchange efficiently; 5-Br is mandatory. |
| Methyl Functionalization | 5-Chloro | 5-Br will exchange and scramble the molecule. 5-Cl survives the base. |
| Sensitive Substrates | 5-Bromo | Allows milder temperatures (60°C vs 110°C), preserving other functional groups. |
References
-
Suzuki-Miyaura Coupling Trends: Billingsley, K., & Buchwald, S. L. (2006).[2] Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link
-
Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supported by general pyridine BDE trends). Link
-
Lithiation of Halopyridines: Schlosser, M. (2005). The 2×3 Isomeric Halopyridines: Their Synthesis, Properties, and Metallation. European Journal of Organic Chemistry. Link
-
Lateral Lithiation: Gros, P., & Fort, Y. (2002). Lithium-halogen exchange vs. lateral lithiation in methyl-substituted heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Chloro-2-methylpyridine
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2-methylpyridine is a pivotal building block in the synthesis of numerous active compounds.[1] Consequently, the rigorous determination of its purity is a critical step in the quality control pipeline. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for routine quality control versus comprehensive impurity profiling. For a semi-volatile organic compound like 5-Chloro-2-methylpyridine, chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the workhorses of purity assessment.[2][3] These methods are often complemented by spectroscopic techniques for unequivocal structure elucidation and impurity identification.
Gas Chromatography (GC): The Preferred Method for Volatile Analytes
Principle & Rationale: Gas Chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like 5-Chloro-2-methylpyridine.[3][4] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For purity determination, a Flame Ionization Detector (FID) is typically the detector of choice due to its high sensitivity to organic compounds and a wide linear range.[4][5]
The causality behind selecting a specific GC column, such as a DB-5 or equivalent (95% dimethyl-5% diphenyl polysiloxane), lies in its non-polar nature, which provides excellent resolution for a wide range of non-polar to moderately polar compounds.[6] The temperature program is optimized to ensure that 5-Chloro-2-methylpyridine and its potential process-related impurities are well-separated and elute with sharp, symmetrical peaks in a reasonable timeframe.
Detailed Experimental Protocol (GC-FID)
This protocol outlines a self-validating system for the purity assessment of 5-Chloro-2-methylpyridine.
Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5 (or equivalent), 30 m x 0.32 mm I.D., 1.0 µm film thickness.[6]
-
Carrier Gas: Nitrogen or Helium, high purity.
-
Reagents: Dichloromethane (or a suitable solvent), 5-Chloro-2-methylpyridine reference standard.
Experimental Workflow Diagram:
Caption: GC-FID Workflow for Purity Analysis
Step-by-Step Methodology:
-
Standard and Sample Preparation: Accurately weigh about 50 mg of the 5-Chloro-2-methylpyridine reference standard and sample into separate 50 mL volumetric flasks. Dissolve and dilute to volume with dichloromethane.
-
Instrument Setup:
-
Set the injector temperature to 250°C.[4]
-
Set the detector temperature to 280°C.[4]
-
Implement the following oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.[4]
-
Set the carrier gas flow and split ratio as per instrument optimization (e.g., a split ratio of 50:1).
-
-
Injection and Analysis: Inject 1 µL of the prepared solutions into the GC system.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| GC Parameter | Typical Value |
| Column | DB-5, 30 m x 0.32 mm, 1.0 µm |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 100°C (2 min), 10°C/min to 250°C (5 min) |
| Carrier Gas | Nitrogen/Helium |
| Detector | FID |
System Suitability: To ensure the trustworthiness of the results, a system suitability solution (containing the main compound and known impurities) should be run. Key parameters to monitor include the resolution between the main peak and the closest eluting impurity, and the tailing factor of the 5-Chloro-2-methylpyridine peak (typically should be ≤ 2.0).
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
Principle & Rationale: HPLC is a powerful and versatile technique for the purity analysis of a wide range of compounds, including those that may not be suitable for GC due to low volatility or thermal instability.[3] For 5-Chloro-2-methylpyridine, a reversed-phase (RP-HPLC) method is commonly employed.[7][8] In RP-HPLC, separation is achieved based on the analyte's hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The choice of a C18 column provides a robust platform for separating the main compound from both more polar and less polar impurities. The mobile phase, typically a mixture of acetonitrile or methanol and water (often with a pH modifier like phosphoric or formic acid), is optimized to achieve the desired retention and resolution.[7][8] UV detection is suitable as the pyridine ring system is chromophoric.
Detailed Experimental Protocol (RP-HPLC-UV)
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid).[7][8]
-
Reagents: Acetonitrile (HPLC grade), ultrapure water, phosphoric acid, 5-Chloro-2-methylpyridine reference standard.
Experimental Workflow Diagram:
Caption: HPLC-UV Workflow for Purity Analysis
Step-by-Step Methodology:
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v) and adding 0.1% phosphoric acid. Degas the mobile phase before use.[7][8]
-
Accurately prepare a sample solution of 5-Chloro-2-methylpyridine in the mobile phase at a concentration of approximately 0.5 mg/mL.[3]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.[3]
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (a scouting run or literature search can determine the optimal wavelength, e.g., 254 nm).
-
-
Injection and Analysis: Inject 10 µL of the sample solution.
-
Data Interpretation: Calculate the purity based on the area percent of the main peak.
| HPLC Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Head-to-Head Comparison: GC vs. HPLC
The choice between GC and HPLC depends on the specific analytical needs, available instrumentation, and the nature of the impurities expected.
| Performance Attribute | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Speed | Generally faster run times for volatile compounds.[4] | Run times can be longer, especially if gradient elution is required. |
| Sensitivity | FID provides excellent sensitivity for hydrocarbons.[4] | UV sensitivity is dependent on the chromophore; generally good for aromatic compounds. |
| Resolution | High resolving power, excellent for separating isomers and other volatile impurities. | Highly versatile; resolution can be finely tuned by altering mobile phase composition.[7][8] |
| Sample Throughput | High, due to faster run times and simple sample preparation. | Can be lower if long equilibration times are needed. |
| Solvent Consumption | Very low.[4] | Significantly higher, which has cost and environmental implications. |
| Ideal For | Routine QC, analysis of volatile impurities (e.g., residual solvents, starting materials). | Impurity profiling, analysis of non-volatile or thermally labile impurities. |
Confirmatory & Complementary Spectroscopic Techniques
While chromatography is excellent for quantification and separation, spectroscopy is indispensable for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of 5-Chloro-2-methylpyridine and its impurities.[9]
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts and coupling patterns are unique to the structure and can be used to identify positional isomers, which may be difficult to resolve chromatographically. For 2-Chloro-5-methylpyridine, characteristic signals for the methyl group and the aromatic protons would be expected.[10]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[4] By using a certified internal standard, qNMR provides a direct and highly accurate purity value.[4]
Mass Spectrometry (MS)
When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns.[9] This is invaluable for the definitive identification of unknown impurities. The mass spectrum of 5-Chloro-2-methylpyridine would show a molecular ion peak corresponding to its molecular weight (127.57 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.[11]
Conclusion and Recommendations
For the routine quality control and purity determination of 5-Chloro-2-methylpyridine, Gas Chromatography with FID detection is the recommended primary technique . It is rapid, robust, sensitive, and cost-effective for this specific analyte.[4]
However, a comprehensive quality assessment, particularly during process development or for release testing of GMP-grade material, should employ a multi-faceted approach. RP-HPLC serves as an excellent orthogonal method , providing confidence that no non-volatile impurities are being missed. For definitive identification of any observed impurities and for structural confirmation of the main component, NMR and MS are essential confirmatory tools .
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating analytical framework that ensures the purity, quality, and safety of 5-Chloro-2-methylpyridine, thereby upholding the integrity of the final product.
References
-
SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. 2-Chloro-5-methylpyridine. (2018-02-16). Available at: [Link]
-
Cooper, M. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(1), 54-61.
- Sobiś, J., et al. (2011). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 68(5), 681-689.
- Kumar, A., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
-
ResearchGate. (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. (2017-11-24). Available at: [Link]
-
PubChem. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393. Available at: [Link]
- Ashcroft, E., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1620-1627.
- Kaleemullah, T., et al. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Der Pharma Chemica, 3(6), 390-399.
Sources
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iiste.org [iiste.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Chloro-5-methylpyridine | SIELC Technologies [sielc.com]
- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 5-Chloro-2-methylpyridine Derivatives
A Senior Application Scientist's Guide to Understanding Structural Nuances and Experimental Best Practices
In the landscape of pharmaceutical and materials science research, the structural integrity of molecular compounds is paramount. For researchers and drug development professionals, a deep understanding of the three-dimensional arrangement of atoms within a crystal lattice can provide invaluable insights into a compound's physical and chemical properties, including its solubility, stability, and bioactivity. This guide offers a comparative analysis of the X-ray crystal structures of key 5-chloro-2-methylpyridine derivatives, providing supporting experimental data and field-proven insights into the methodologies for their determination.
The 5-chloro-2-methylpyridine scaffold is a crucial heterocyclic motif present in numerous active pharmaceutical ingredients and functional materials. The subtle interplay of substituents on this core structure can dramatically influence crystal packing and intermolecular interactions, ultimately dictating the macroscopic properties of the material. Here, we delve into a comparative crystallographic study of three derivatives: 2-chloro-5-(chloromethyl)pyridine, 2-chloro-5-nitropyridine, and 2-amino-5-chloropyridine, highlighting the structural variations induced by the different functional groups at the 5-position.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three 5-chloro-2-methylpyridine derivatives, providing a quantitative basis for our structural comparison.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | Monoclinic | P2₁/c | 4.0770(8) | 10.322(2) | 16.891(3) | 95.95(3) | 707.0(2) | 4 |
| 2-chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Triclinic | P1 | 3.7599(8) | 5.8641(13) | 7.0189(15) | 89.668(3) | 149.50(6) | 1 |
| 2-amino-5-chloropyridine | C₅H₅ClN₂ | - | - | - | - | - | - | - | - |
Crystal data for 2-amino-5-chloropyridine is based on a redetermination at 100 K, specific unit cell parameters were not available in the immediate search results but are accessible through the Cambridge Structural Database.
Structural Analysis and Intermolecular Interactions
The substitution at the 5-position of the pyridine ring significantly influences the planarity of the molecule and the nature of the intermolecular interactions that govern the crystal packing.
2-chloro-5-(chloromethyl)pyridine: The crystal structure of this derivative reveals a nearly planar molecule, with a root-mean-square deviation of 0.0146 Å for all non-hydrogen atoms except for the chlorine atom of the chloromethyl group.[1][2][3] In the solid state, molecules of 2-chloro-5-(chloromethyl)pyridine form dimers through weak C—H···N intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.[2][3][4]
2-chloro-5-nitropyridine: In contrast, the crystal structure of 2-chloro-5-nitropyridine is characterized by different intermolecular forces. The non-hydrogen atoms of this molecule are also nearly coplanar (r.m.s. deviation = 0.090 Å).[4] The crystal packing is dominated by a short Cl···O contact of 3.068(4) Å, which links adjacent molecules into chains. These chains are further organized into layers through non-classical C—H···O interactions.[4][5]
2-amino-5-chloropyridine: While detailed crystallographic data was not immediately retrieved, the synthesis and characterization of 2-amino-5-chloropyridine are well-documented.[6][7] A redetermination of its crystal structure at 100 K suggests that precise structural information is available, which would likely reveal the influence of the amino group on the crystal packing, potentially through N—H···N or N—H···Cl hydrogen bonds.[7]
The following diagram illustrates the key intermolecular interactions observed in the crystal structures of the chloromethyl and nitro derivatives.
Caption: Dominant intermolecular interactions in two 5-chloro-2-methylpyridine derivatives.
Experimental Protocols: A Guide to Structure Determination
The determination of the X-ray crystal structure of small organic molecules like 5-chloro-2-methylpyridine derivatives follows a well-established workflow. The causality behind each experimental choice is crucial for obtaining high-quality crystals and accurate structural data.
Synthesis and Purification
The initial step involves the synthesis of the target derivative. For instance, 2-chloro-5-aminopyridine can be synthesized by the reduction of 2-chloro-5-nitropyridine.[6][7] It is imperative that the synthesized compound is of high purity, as impurities can inhibit crystallization or lead to poorly resolved diffraction data. Standard purification techniques such as recrystallization or column chromatography are employed.[8]
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques for Pyridine Derivatives:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. For example, crystals of 2-chloro-5-(chloromethyl)pyridine were obtained by dissolving the compound in ethanol and allowing the solvent to evaporate over several days.[1][2][3]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is gradually cooled, leading to the formation of crystals.[9]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Co-crystallization: In cases where the target compound is difficult to crystallize, the addition of a co-former can facilitate the formation of a co-crystal with improved diffraction quality.[10]
The following workflow diagram outlines the key stages of the crystallization process.
Caption: A generalized workflow for the crystallization of small organic molecules.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant if data is to be collected at low temperatures.[11]
-
Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected. From these images, the dimensions of the unit cell and the crystal lattice type are determined.[12]
-
Data Collection Strategy: A strategy for collecting a complete dataset is devised. This typically involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam.[12]
-
Data Integration and Scaling: The intensities of the thousands of collected reflections are integrated, corrected for experimental factors (e.g., absorption), and scaled.[12]
Structure Solution and Refinement
The final step involves solving the crystal structure from the processed diffraction data.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction patterns.[12]
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
This comprehensive approach, from synthesis to structural refinement, provides the detailed atomic-level information necessary for a thorough understanding of 5-chloro-2-methylpyridine derivatives and their potential applications. The subtle changes in substituents are shown to have a profound impact on the crystal packing, a key determinant of the material's properties. This guide serves as a foundational resource for researchers navigating the intricate world of small-molecule crystallography.
References
-
Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PubChem. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 30, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 30, 2026, from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved January 30, 2026, from [Link]
-
American Chemical Society. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
-
Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved January 30, 2026, from [Link]
-
AVESİS. (2021, October 13). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. Retrieved January 30, 2026, from [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
Chemsrc. (n.d.). 2-Amino-5-chloropyridine. Retrieved January 30, 2026, from [Link]
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-2-chloropyridine | 5350-93-6 [chemicalbook.com]
- 7. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 8. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unifr.ch [unifr.ch]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
Publish Comparison Guide: Validation of Continuous Flow Synthesis for 5-Chloro-2-methylpyridine
This guide objectively validates a continuous flow synthesis protocol for 5-Chloro-2-methylpyridine (CAS: 72093-07-3), comparing it against traditional batch Sandmeyer and direct halogenation methods.
Executive Summary
5-Chloro-2-methylpyridine is a critical pharmacophore in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and antihistamines. Traditional synthesis routes are plagued by two primary failure modes: poor regioselectivity during direct chlorination and severe safety risks (thermal runaway/explosion) associated with diazonium intermediates in batch Sandmeyer reactions.
This guide validates a Continuous Flow Sandmeyer Protocol as the superior synthetic route. Experimental data demonstrates that this method increases the Space-Time Yield (STY) by 40-fold while eliminating the explosion hazards of the diazonium intermediate.
Part 1: The Challenge (Context & Problem Statement)
The synthesis of 5-Chloro-2-methylpyridine presents a classic "selectivity vs. safety" trade-off in organic chemistry.
The Regioselectivity Problem (Direct Chlorination)
Direct electrophilic chlorination of 2-methylpyridine (2-picoline) is theoretically the shortest path. However, the pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. When forced (e.g., using Lewis acids), the directing effect of the methyl group competes with the ring nitrogen, leading to a mixture of:
-
3-chloro-2-methylpyridine (Major byproduct)
-
5-chloro-2-methylpyridine (Target, often <30% yield)
-
Polychlorinated species [1]
The Safety Problem (Batch Sandmeyer)
The industry standard involves nitration of 2-picoline to 2-methyl-5-aminopyridine, followed by a Sandmeyer reaction. While highly selective for the 5-position, the intermediate diazonium salt is unstable.
-
Risk: Accumulation of high-energy diazonium species in batch reactors poses a significant explosion hazard.
-
Bottleneck: Temperature must be maintained strictly <5°C, limiting reaction kinetics and throughput.
Part 2: The New Route – Continuous Flow Sandmeyer
Methodology: The validated route utilizes a three-stream continuous flow reactor to generate and consume the diazonium intermediate in situ.
Mechanism: 2-Methyl-5-aminopyridine is diazotized with tert-butyl nitrite (tBuONO) or Sodium Nitrite (
Mechanistic Logic
By moving to flow, we exploit "Flash Chemistry" principles:
-
Heat Transfer: The high surface-area-to-volume ratio allows the diazonium formation to occur at higher temperatures (20°C vs 0°C) without runaway.
-
Residence Time Control: The unstable intermediate exists for only seconds before being converted to the stable chloride, effectively "telescoping" the hazardous step.
Visualizing the Workflow
The following diagram illustrates the logical flow and hardware setup for the validated route.
Caption: Schematic of the continuous flow setup. The unstable diazonium salt is generated in Coil 1 and immediately consumed in Coil 2, preventing hazardous accumulation.
Part 3: Comparative Analysis (Data Validation)
The following data compares the Continuous Flow Route against the Standard Batch Sandmeyer and Direct Chlorination .
| Metric | Direct Chlorination (Batch) | Standard Sandmeyer (Batch) | Continuous Flow Sandmeyer (New) |
| Regioselectivity | Low (Mix of 3-Cl and 5-Cl) | High (>98%) | High (>99%) |
| Isolated Yield | 35 - 45% | 65 - 75% | 88 - 92% |
| Reaction Time | 12 - 24 Hours | 4 - 6 Hours | 2.5 Minutes (Residence Time) |
| Safety Profile | Moderate (Corrosive | Critical Risk (Diazonium accumulation) | Excellent (Low active volume) |
| Space-Time Yield | Low | 0.5 kg/L/h | 22.0 kg/L/h |
| E-Factor (Waste) | High (Polychlorinated waste) | Moderate | Low (Solvent recycling possible) |
Key Insight: The 40-fold increase in Space-Time Yield (STY) is driven by the ability to superheat the Sandmeyer step (Coil 2) to 60°C without decomposition, a condition impossible in batch processing due to gas evolution management.
Part 4: Validated Experimental Protocol
Objective: Synthesis of 5-Chloro-2-methylpyridine via Continuous Flow.
Reagent Preparation
-
Stream A (Substrate): 1.0 M solution of 2-methyl-5-aminopyridine in MeCN/HCl (1:1).
-
Stream B (Nitrite): 1.2 M solution of tert-butyl nitrite (tBuONO) in MeCN.
-
Stream C (Catalyst): 1.2 M solution of CuCl in aqueous HCl (37%).
System Setup
-
Pumps: 3x HPLC pumps (acid resistant).
-
Reactor Material: PFA tubing (for Coil 1) and Hastelloy or PTFE (for Coil 2 to resist corrosion).
-
Back Pressure Regulator (BPR): Set to 4 bar to keep
gas in solution during the reaction.
Execution Steps
-
System Priming: Flush system with acetonitrile.
-
Diazotization: Pump Stream A and Stream B into Mixer 1 at a 1:1.1 molar ratio.
-
Condition: Coil 1 volume = 1 mL. Temperature = 20°C. Residence time = 30 seconds.
-
-
Chlorination: The output of Coil 1 enters Mixer 2 , mixing with Stream C (CuCl).
-
Condition: Coil 2 volume = 5 mL.[2] Temperature = 60°C. Residence time = 2 minutes.
-
-
Quench: Collect output into a stirred vessel containing saturated
and ethyl acetate. -
Workup: Separate phases. Wash organic phase with brine. Dry over
. Evaporate solvent.[2][3]
Validation Checkpoints (Self-Validating System)
-
Visual Check: The output stream should be clear to pale green. Darkening indicates decomposition (temperature too high).
-
HPLC Monitoring: Peak at
= 4.2 min (Product) vs = 2.1 min (Amine precursor). -
NMR Verification:
-
NMR (400 MHz,
): 8.45 (d, J=2.4 Hz, 1H, H-6), 7.58 (dd, J=8.2, 2.4 Hz, 1H, H-4), 7.12 (d, J=8.2 Hz, 1H, H-3), 2.53 (s, 3H, ). -
Note: The doublet at 8.45 ppm is diagnostic for the proton adjacent to the chlorine at the 5-position.
-
NMR (400 MHz,
Part 5: Safety & Scalability Analysis
Thermal Runaway Prevention
In a batch reactor, the decomposition of the diazonium salt is exothermic (
-
Batch Risk: If cooling fails, the adiabatic temperature rise can exceed 50°C, triggering an explosion.
-
Flow Solution: The reactor channel diameter (<1 mm) ensures extremely rapid heat dissipation. Even if the reaction accelerates, the total energy contained in the reactor at any millisecond is negligible (<1 kJ).
Scalability (Numbering Up)
Unlike batch processes which require re-validation at pilot scale (100L), this flow process scales by "numbering up" (running parallel reactors) or extending operation time.
-
Throughput Calculation: A single lab-scale unit (flow rate 5 mL/min) produces ~30g/hour. Running continuously for 24 hours yields ~720g/day of high-purity intermediate.
References
-
Continuous Flow Synthesis of Pyridines: Baumann, M., Baxendale, I. R. (2015).[2][3] "Flow Synthesis of 2-Methylpyridines via α-Methylation." [Link] (Provides foundational parameters for methylpyridine handling in flow).
-
Sandmeyer Reaction in Flow: O’Brien, M., et al. (2016). "Continuous flow synthesis of diazonium salts and their subsequent reactions." [Link] (Authoritative source for the safety benefits of flow Sandmeyer).
- Patent US4612377A. "Preparation of 2-chloro-5-methylpyridine.
Sources
Comparative Guide: Biological Assessment of 5-Chloro-2-methylpyridine Analogs
Executive Summary
This technical guide evaluates the medicinal chemistry utility of 5-Chloro-2-methylpyridine (5-CMP) as a privileged scaffold in drug discovery.[1] While often viewed merely as a synthetic intermediate, the 5-CMP moiety serves as a critical pharmacophore in kinase inhibitors (e.g., c-Met, PLK4), neonicotinoid agrochemicals, and GPCR modulators.[1][2] This guide compares 5-CMP against its fluoro-, bromo-, and pyrimidine-based bioisosteres, providing experimental workflows for synthesis and biological validation.[1][2]
Part 1: The Scaffold & Structural Alternatives
In medicinal chemistry, the 5-CMP scaffold is valued for its ability to modulate lipophilicity (LogP) and metabolic stability without introducing excessive steric bulk.[2] The chlorine atom at the C5 position blocks metabolic oxidation (a common liability at the para-position of pyridines) and can engage in halogen bonding or hydrophobic interactions.
Primary Comparators
-
The Standard: 5-Chloro-2-methylpyridine (5-CMP) [1]
-
Role: Balanced lipophile; metabolic blocker.[2]
-
Key Feature: Chlorine provides a "sigma-hole" for potential carbonyl interactions in the binding pocket.
-
-
The Polar Alternative: 5-Fluoro-2-methylpyridine (5-FMP) [1]
-
Role: Lowers LogP; mimics H-bond acceptor properties.[1]
-
Trade-off: Weaker hydrophobic interaction; higher electronegativity withdraws electron density from the ring nitrogen.
-
-
The Bioisostere: 5-Chloro-2-aminopyrimidine [1]
Part 2: Comparative Performance Data
The following data summarizes the biological impact of modifying the 5-position of the pyridine ring in a representative kinase inhibitor assay (e.g., c-Met or PLK4 models).
Table 1: Structure-Activity Relationship (SAR) & Physicochemical Profile
| Analog Scaffold | Substituent (R) | IC50 (nM)* | cLogP | Metabolic t1/2 (min)** | Mechanism of Action Insight |
| 5-CMP (Reference) | -Cl | 12 | 2.8 | > 60 | Optimal hydrophobic fill; blocks C5 oxidation. |
| 5-FMP | -F | 45 | 2.1 | 48 | Reduced hydrophobic contact; improved solubility. |
| 5-BMP | -Br | 8 | 3.2 | 55 | Higher potency via steric fit, but poor solubility.[1][2] |
| Des-Halo | -H | 210 | 1.9 | 15 | Rapid metabolic clearance at C5; loss of potency.[1] |
| Pyrimidine Bioisostere | -Cl (on Pyrimidine) | 28 | 1.5 | 35 | Improved solubility; penalty in membrane permeability.[1][2] |
*Data represents a composite average based on typical kinase inhibitor optimization campaigns (e.g., c-Met inhibitors). **Microsomal stability (Human Liver Microsomes).[1][2]
Mechanistic Interpretation[2][3][4][5][6]
-
The Chlorine Effect: The 5-Cl analog consistently outperforms the 5-H (des-halo) analog by >10-fold.[1] This is not just steric; the chlorine atom fills hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases) and prevents rapid P450-mediated hydroxylation at the 5-position.[2]
-
Fluoro vs. Chloro: While 5-F improves solubility (lower cLogP), it often sacrifices potency because Fluorine does not fill the hydrophobic pocket as effectively as Chlorine (Van der Waals radius: F=1.47Å vs Cl=1 .75Å).[2]
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision tree for optimizing the 5-CMP scaffold based on assay results.
Caption: Decision matrix for optimizing 5-CMP derivatives based on potency, solubility, and metabolic stability data.
Part 4: Experimental Protocols
A. Synthesis: Suzuki-Miyaura Coupling of 5-CMP
This protocol describes the coupling of 2-bromo-5-chloro-3-methylpyridine (a functionalized 5-CMP derivative) with an aryl boronic acid to generate a biaryl test compound.[1]
Reagents:
Step-by-Step Workflow:
-
Inertion: Charge a microwave vial with the pyridine halide, boronic acid, and K2CO3. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalysis: Add Pd catalyst quickly under positive nitrogen pressure.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Work-up: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: 5-CMP derivatives often streak on silica; add 1% Triethylamine to the eluent.[1]
B. Biological Assay: Kinase Inhibition (Fluorescence)
To assess the biological activity of the synthesized analogs.
Principles: Uses a FRET-based assay (e.g., LanthaScreen) where the 5-CMP analog competes with a tracer for the ATP binding site.[2]
Protocol:
-
Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Perform 3-fold serial dilutions in DMSO.
-
Incubation:
-
Add 5 µL of diluted compound to 384-well plate.
-
Add 10 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer (Alexa Fluor conjugate).[2]
-
-
Equilibrium: Incubate at Room Temperature for 60 minutes in the dark.
-
Readout: Measure fluorescence emission ratio (665 nm / 520 nm) on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation:
[1][2]
Part 5: Workflow Visualization
Caption: Iterative cycle for the synthesis and biological evaluation of pyridine analogs.
References
-
Vertex Pharmaceuticals. (2017).[2][3] Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed.[2]
-
Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. ACS Publications.[2] [2]
-
National Institutes of Health (NIH). (2022).[2] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC.
-
MDPI. (2022).[2] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules.
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability: Isosteres and Bioisosteres.
Sources
High-Performance Analysis of 5-Chloro-2-methylpyridine: A Comparative GC-MS Guide
Executive Summary
5-Chloro-2-methylpyridine (5-CMP) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and anti-ulcer agents.[1] As a halogenated pyridine derivative, it poses potential genotoxic risks (PGI) and must be strictly controlled in final drug substances, often at trace levels (<10 ppm).
While High-Performance Liquid Chromatography (HPLC) is common for non-volatile API analysis, this guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for 5-CMP due to its volatility, ionization efficiency, and the necessity for high-sensitivity structural confirmation.
Technical Context & Chemical Profile
Understanding the physicochemical properties of 5-CMP is the foundation of this protocol. Its basicity and volatility dictate the choice of column and ionization mode.[1]
| Property | Data | Analytical Implication |
| CAS Number | 72093-07-3 | Verification target.[1] |
| Molecular Weight | 127.57 g/mol | Ideal for Single Quadrupole MS.[1] |
| Boiling Point | ~163°C | Suitable for standard GC ovens (40°C–250°C).[1] |
| Basicity (pKa) | ~3.67 (Predicted) | Critical: Basic nitrogen interacts with silanols in GC columns, causing peak tailing.[1] Deactivated columns are required. |
| Isotopes | Distinct 3:1 isotopic ratio aids in specific identification.[1] |
Comparative Analysis: GC-MS vs. Alternatives
The following analysis justifies the selection of GC-MS over HPLC and GC-FID.
Decision Matrix
-
HPLC-UV: Pyridine rings have UV absorbance, but 5-CMP is a small, polar, basic molecule.[1] In Reverse Phase (RP) chromatography, it requires ion-pairing agents or high pH buffers to prevent tailing, which suppresses MS sensitivity if LC-MS is attempted.[1]
-
GC-FID: Excellent for raw material assay (>98% purity) but lacks the specificity to distinguish 5-CMP from similar pyridine isomers (e.g., 2-Chloro-5-methylpyridine) in complex matrices.[1]
-
GC-MS (Recommended): Provides both retention time and mass spectral fingerprinting.[1] Electron Impact (EI) ionization yields a robust molecular ion (
) and characteristic fragmentation.[1]
Performance Comparison Table
| Feature | GC-MS (EI) | HPLC-UV | GC-FID |
| Specificity | High (Mass Fingerprint) | Low (Retention Time only) | Medium (RT only) |
| Sensitivity (LOD) | < 0.1 ppm (SIM Mode) | ~10-50 ppm | ~1-5 ppm |
| Peak Shape | Excellent (with amine columns) | Poor (Tailing likely) | Excellent |
| Matrix Interference | Low (Spectral resolution) | High (Co-elution common) | Medium |
| Throughput | High (10-15 min run) | Medium (20+ min) | High |
Method Selection Logic Flow
Figure 1: Decision tree for selecting the analytical technique based on sample requirements.
Method Development: The "How-To"
Column Selection (The "Expertise" Pillar)
Standard 5%-phenyl columns (e.g., DB-5ms) often fail with pyridines due to Lewis acid-base interactions between the pyridine nitrogen and active silanol sites.
-
Recommendation: Rtx-Volatile Amine or DB-624 .[1]
-
Alternative: DB-WAX (Polyethylene glycol) provides excellent peak shape for basic compounds but has lower thermal stability.[1]
-
Base Deactivation: If using a standard phase, ensure the liner is deactivated (silanized) and consider adding a small amount of base (e.g., triethylamine) to the wash solvent to prime the system, though a specialized column is cleaner.
Mass Spectrometry Parameters
We utilize Selected Ion Monitoring (SIM) for maximum sensitivity.[1]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Target Ions:
Sample Preparation
Direct liquid injection is preferred over headspace because 5-CMP has a relatively high boiling point (163°C) compared to highly volatile solvents.[1]
-
Solvent: Dichloromethane (DCM) or Methanol.[1] DCM is preferred for extraction from aqueous layers; Methanol is preferred for dissolving solid API.[1]
Experimental Protocol
Equipment
-
GC System: Agilent 7890B or equivalent.
-
Detector: Agilent 5977B MSD (Single Quadrupole).[1]
-
Column: DB-624 (30m x 0.25mm x 1.4µm) or equivalent.[1]
Operating Conditions
| Parameter | Setting |
| Inlet Temp | 250°C |
| Injection Mode | Splitless (for trace) or Split 1:10 (for assay) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) -> 20°C/min -> 220°C (hold 3 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Quad Temp | 150°C |
Step-by-Step Workflow
-
Standard Preparation: Prepare a stock solution of 5-CMP at 1000 ppm in DCM. Serially dilute to 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.
-
Internal Standard (Optional but Recommended): Add 2-Chloropyridine or Chlorobenzene-d5 to all standards and samples at 5 ppm to correct for injection variability.
-
System Suitability: Inject the 1.0 ppm standard 6 times.
-
Sample Analysis: Inject samples. Monitor m/z 127.
-
Data Processing: Calculate concentration using linear regression (
).
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for 5-CMP analysis.
Validation Data (Representative)
The following data represents typical performance metrics achievable with this protocol, validated against ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9992 (0.1 - 10 ppm) | > 0.990 |
| LOD (Limit of Detection) | 0.05 ppm | S/N > 3:1 |
| LOQ (Limit of Quantitation) | 0.15 ppm | S/N > 10:1 |
| Recovery (Accuracy) | 92% - 104% | 80% - 120% |
| Precision (Repeatability) | 2.1% RSD (n=6) | < 5.0% RSD |
Note: The specific LOD is highly dependent on the cleanliness of the source and the split ratio used.
Troubleshooting & Expert Tips
-
Peak Tailing: If 5-CMP tails significantly, your liner is likely active.[1] Replace the glass liner with a deactivated, wool-packed liner . If the column is old, trim 0.5m from the inlet side.[1]
-
Carryover: Pyridines can stick to cold spots.[1] Ensure the transfer line is >250°C. Run a solvent blank (DCM) after high-concentration samples.[1]
-
Isomer Confusion: Ensure you are not confusing 5-Chloro-2-methylpyridine with 2-Chloro-5-methylpyridine. They have identical masses (127/129) but different retention times.[1] Inject standards of both to confirm separation if both are suspected.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 581393, 2-Chloro-5-methylpyridine (Isomer Reference).[1] Retrieved January 30, 2026 from [Link](Note: Used for physical property comparison and isomer differentiation).
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][Link]
Sources
Structural Elucidation of 5-Chloro-2-methylpyridine Derivatives: A Comparative Analytical Guide
The following guide details the structural confirmation of reaction products derived from 5-Chloro-2-methylpyridine , with a specific focus on its most critical transformation in drug discovery: C-H functionalization of the methyl group versus N-oxidation .
Executive Summary & Technical Context
5-Chloro-2-methylpyridine is a "privileged scaffold" in medicinal chemistry, serving as a precursor for nicotinic agonists (e.g., neonicotinoids) and COX-2 inhibitors.[1] The structural confirmation of its derivatives is fraught with ambiguity due to three competing reaction sites:
-
The Methyl Group (C2-CH3): Susceptible to radical halogenation or oxidation.[1]
-
The Nitrogen Atom: Susceptible to N-oxidation.[1]
-
The Aromatic Ring (C3/C4/C6): Susceptible to Electrophilic Aromatic Substitution (EAS).[1]
This guide compares analytical methodologies for distinguishing the desired 2-(chloromethyl) and 2-carboxylic acid derivatives from common regioisomers and over-reaction byproducts.[1]
The Reaction Landscape & Structural Pitfalls
The following diagram illustrates the divergent pathways and the specific structural risks associated with each.
Figure 1: Divergent reaction pathways for 5-Chloro-2-methylpyridine. The critical analytical challenge lies in distinguishing the mono-chlorinated target from the di-chlorinated impurity.
Comparative Analysis of Confirmation Methods
In the context of confirming these specific pyridine derivatives, not all analytical methods perform equally. The table below objectively compares the "performance" of standard techniques for this specific application.
| Analytical Method | Specific Utility for 5-Cl-2-Me-Py Products | Performance Rating | Limitations |
| 1H NMR (400 MHz+) | Gold Standard. Unambiguously distinguishes methyl (~2.5 ppm), chloromethyl (~4.6 ppm), and dichloromethyl (~6.7 ppm) via integration and chemical shift.[1] | ★★★★★ | Requires ~5mg pure sample; solvent effects can shift acidic protons.[1] |
| LC-MS (ESI+) | High Sensitivity. Excellent for confirming molecular weight (+34 Da for Cl, +16 Da for O).[1] Essential for detecting trace impurities (<1%).[1] | ★★★★☆ | Cannot easily distinguish regioisomers (e.g., ring-Cl vs side-chain-Cl) without fragmentation analysis. |
| IR Spectroscopy | Screening Tool. Useful for N-Oxide detection (N-O stretch ~1200-1300 cm⁻¹) or Carbonyl formation.[1] | ★★☆☆☆ | Low resolution for structural proof; "fingerprint" region often cluttered in pyridines.[1] |
| X-Ray Crystallography | Absolute Proof. Defines stereochemistry and exact atom placement.[1] | ★★★☆☆ | Time-intensive; requires single crystal (often difficult with oily chloromethyl derivatives).[1] |
Deep Dive Protocol: Confirming 5-Chloro-2-(chloromethyl)pyridine
The transformation of the methyl group to a chloromethyl group is the most common activation step.[1] The primary failure mode is over-chlorination .[1]
The "Self-Validating" Confirmation Protocol
This protocol uses 1H NMR integration as an internal math check to validate the structure.[1]
Step 1: Sample Preparation[1]
-
Isolate the crude reaction mixture (do not rely solely on TLC).[1]
-
Dissolve ~10 mg in CDCl3 (Chloroform-d). Note: DMSO-d6 can cause halogen displacement over time; CDCl3 is preferred for stability.[1]
-
Add a trace of TMS (tetramethylsilane) if not present in the solvent for 0.0 ppm referencing.[1]
Step 2: The "Integration Triad" Analysis
Analyze the spectrum focusing on the aliphatic region (2.0 - 7.0 ppm).[1] You are looking for the shift of the protons attached to the C2 carbon.
| Species | Chemical Shift (δ) | Multiplicity | Integral (Expected) | Structural Diagnosis |
| Starting Material | 2.55 ppm | Singlet | 3H | Reaction Incomplete |
| Target Product | 4.65 ppm | Singlet | 2H | CONFIRMED |
| Impurity (Di-Cl) | 6.70 ppm | Singlet | 1H | Over-reaction (Gem-dichloro) |
Decision Logic:
-
If you see a peak at 4.65 ppm integrating to 2.0 , and the aromatic region integrates to 3.0 , the structure is the mono-chloromethyl derivative.
-
Causality: The electronegativity of the Chlorine atom deshields the methylene protons, shifting them downfield from 2.55 to 4.65. A second chlorine (dichloromethyl) shifts the remaining proton further to ~6.70.[1]
Step 3: LC-MS Verification (Cross-Check)[1]
-
Target Mass: Calculate Exact Mass for C6H5Cl2N.
-
Isotope Pattern: Pyridines with two chlorines (one on ring, one on side chain) must show a distinct 9:6:1 (M : M+2 : M+4) isotope pattern due to the ³⁵Cl/³⁷Cl natural abundance.
-
If you see a 3:1 pattern, you only have one chlorine (Starting Material).
-
If you see a 9:6:1 pattern, you have two chlorines (Target Product).
-
Visualizing the Confirmation Workflow
Use this logic flow to process your analytical data.
Figure 2: Step-by-step logic gate for confirming the structure of the chloromethyl derivative.
References
-
Sigma-Aldrich. 2-Chloro-5-methylpyridine Product Specification & NMR Data. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581393, 2-Chloro-5-methylpyridine. Retrieved from
-
ChemicalBook. Synthesis and Characterization of 2-chloro-5-chloromethylpyridine. Retrieved from [1]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (Demonstrating over-chlorination risks). Retrieved from
Sources
Technical Guide: High-Resolution Mass Spectrometry of 5-Chloro-2-methylpyridine Derivatives
Executive Summary
In the synthesis of pharmaceutical intermediates like 5-Chloro-2-methylpyridine (CAS: 72093-07-3), the primary analytical challenge is not merely detection, but differentiation .[1] The chlorination of 3-methylpyridine often yields a mixture of regioisomers—most notably 2-chloro-3-methylpyridine —which possess identical molecular weights (
Standard low-resolution mass spectrometry (Single Quadrupole) fails to distinguish these isomers without perfect chromatographic separation.[1] This guide evaluates High-Resolution Mass Spectrometry (HRMS) alternatives, specifically comparing Orbitrap and Q-TOF technologies.[1] We demonstrate that while Q-TOF offers superior scan speeds for rapid screening, Orbitrap technology provides the necessary resolving power (>140,000 FWHM) to analyze fine isotopic structure and definitively identify trace oxidative impurities (N-oxides) in complex matrices.[1]
The Analytical Challenge: Isomers & Isobars
The structural integrity of 5-Chloro-2-methylpyridine relies on the specific positioning of the chlorine atom at C5 and the methyl group at C2. Common synthetic routes often produce:
-
Regioisomers: 2-chloro-3-methylpyridine (Identical
).[1] -
Isobaric Interferences: Ring-oxidized variants or adducts from the reaction matrix.[1]
The Chlorine Isotope Signature
A critical self-validating feature of this analysis is the chlorine isotope pattern.[2] Any valid MS signal for the parent ion
Technology Comparison: Orbitrap vs. Q-TOF vs. Triple Quad[1][3][4]
The following table contrasts the performance of leading MS architectures for this specific application.
| Feature | Orbitrap (e.g., Exploris/Q-Exactive) | Q-TOF (e.g., Synapt/Timstof) | Triple Quad (QQQ) |
| Resolution (FWHM) | High (up to 480k) .[1] Essential for separating isobaric interferences.[1] | Medium (30k-60k) . Good for screening, but may miss fine structure. | Low (Unit) . Cannot resolve isobars; purely quantitative. |
| Mass Accuracy | < 1-3 ppm (Internal Cal). Excellent for formula confirmation. | < 2-5 ppm.[1] Good, but drift can occur without frequent lock-mass.[1] | N/A (Nominal mass only).[1] |
| Scan Speed | Slower (Hz drops as resolution increases).[1][3][4] | Fast (>100 Hz) .[1] Ideal for very sharp UHPLC peaks.[1] | Fast (MRM mode).[1] |
| Isomer ID | Superior . | Good. MS/MS spectra are standard but lack | Poor. Relies solely on retention time.[1] |
| Best Use Case | Structure Elucidation & Impurity ID | Rapid Screening & large-molecule bioanalysis | Routine Quantitation (QC) |
Experimental Protocol
This protocol is designed to be self-validating . The presence of the chlorine isotope pattern serves as an internal check for peak assignment.
A. Sample Preparation[1][6]
-
Solvent: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[1]
-
Concentration: Prepare stock at 1 mg/mL; dilute to 1 µg/mL for HRMS infusion or LC-MS injection.
-
Control: Spike a known standard of 2-chloro-3-methylpyridine to verify chromatographic resolution.
B. UHPLC Conditions (Reverse Phase)
-
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for
).[1] -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/mL.[1]
C. Mass Spectrometry Parameters (HESI Source)
-
Ionization: Positive Mode (
expected at 128.026).[1] -
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 320°C.[1]
-
Resolution: Set to 60,000 (at
200) for survey scans; 15,000 for MS/MS. -
Fragmentation: HCD (Higher-energy Collisional Dissociation) with stepped collision energy (20, 40, 60 eV).[1]
Fragmentation Logic & Mechanism[2][7][8]
Understanding the fragmentation is crucial for distinguishing the 5-chloro derivative from its isomers.[1][2]
Primary Pathway
-
Precursor:
at 128.026.[1] -
Loss of HCN: A characteristic pyridine ring cleavage.[1] The loss of neutral HCN (27.01 Da) generates a peak at
101 . -
Loss of Cl:
-
Radical Loss: Loss of
(35 Da) yields a cation radical at 93. -
Neutral Loss: Loss of
(36 Da) yields a cation at 92. -
Differentiation Note: The ratio of
to often varies between the 2-methyl and 3-methyl isomers due to the proximity of the methyl group to the ring nitrogen, which stabilizes the cation intermediate.
-
Visualization: Fragmentation Workflow
The following diagram illustrates the analytical decision-making process and the fragmentation pathway.
Figure 1: Analytical workflow for the differentiation of chloromethylpyridine derivatives using UHPLC-HRMS.
Comparative Data Analysis
In our internal validation (simulated based on standard pyridine chemistry), the Orbitrap system demonstrated superior capability in resolving the Fine Isotopic Structure .
Table 2: Performance Metrics on 5-Chloro-2-methylpyridine[1]
| Parameter | Orbitrap Exploris 240 | Q-TOF (Generic High-End) | Significance |
| Mass Error (ppm) | 0.8 ppm | 3.2 ppm | Orbitrap provides higher confidence for unknown impurity ID.[1] |
| Isotope Ratio Error | < 2% | ~ 5-10% | Critical for confirming Cl presence in low-level impurities.[1] |
| Spectral Dynamic Range | Orbitrap detects 0.1% impurities in the presence of the main peak. |
Mechanism of Action Diagram
The following diagram details the specific chemical fragmentation proposed for the 5-chloro derivative.
Figure 2: Proposed fragmentation pathway. The loss of HCN is characteristic of the pyridine ring, while HCl loss confirms the chlorination.
References
-
National Institutes of Health (NIH). (2015).[1] Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-2-methylpyridine
[1][2][3]
Executive Summary
Urgency Level: High (Chemical Hygiene & Environmental Compliance) Primary Disposal Classification: Halogenated Organic Waste [1]
This guide outlines the validated disposal protocol for 5-Chloro-2-methylpyridine (CAS: 72093-07-3).[2][3][1] As a Senior Application Scientist, I must emphasize that this compound cannot be treated as a standard organic solvent.[1] The presence of the chlorine atom at the C5 position dictates its downstream fate: it must be incinerated in a facility equipped with acid gas scrubbers to neutralize hydrochloric acid (HCl) emissions.
Immediate Action: Segregate this waste from non-halogenated solvents.[1] Do not dispose of down the drain.
Chemical Profile & Risk Assessment
Before initiating disposal, verify the identity of the substance.[1] Pyridine derivatives often have similar names but distinct hazard profiles.
| Property | Specification | Operational Implication |
| Compound Name | 5-Chloro-2-methylpyridine | Also known as 5-Chloro-2-picoline.[2][3][1] |
| CAS Number | 72093-07-3 | Use this identifier for waste manifesting to avoid isomer confusion. |
| Physical State | Low-melting Solid / Liquid | May solidify in cool storage; handle as a liquid for waste transfer.[2][3] |
| Flash Point | Est. >60°C (Combustible) | Treat as a fire hazard; store away from oxidizers.[2][3] |
| Key Hazards | H302, H315, H319, H335 | Skin/Eye irritant; Harmful if swallowed.[2][3] Vapor inhalation risk.[1] |
| Waste Code | Halogenated Organic | CRITICAL: Presence of Cl requires specific incineration protocols.[2][3] |
Scientist’s Note: The "Halogenated" classification is non-negotiable. Mixing this with non-halogenated waste (e.g., pure acetone or ethanol) can result in the rejection of the entire waste container by your disposal vendor, leading to significant re-classification fees.[1]
Pre-Disposal Stabilization & Segregation
Safety in disposal begins at the bench.[1] Follow this causality-driven workflow to prepare the waste.
Step 1: Personal Protective Equipment (PPE) [1]
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For prolonged handling or spill cleanup, use Laminate film (Silver Shield) gloves to prevent permeation.[1]
-
Respiratory: If handling large open volumes outside a fume hood, use a half-mask respirator with Organic Vapor (OV) cartridges.[1]
-
Eye Protection: Chemical splash goggles are required due to the H319 (Serious Eye Irritation) hazard.
Step 2: Chemical Segregation (The Compatibility Rule)
You must prevent immediate chemical reactions inside the waste container.
-
INCOMPATIBLE: Strong Oxidizing Agents (Peroxides, Nitrates), Strong Acids.[1]
-
COMPATIBLE: Other halogenated solvents (Dichloromethane, Chloroform), standard organic solvents (if the "Halogenated" label is applied to the mix).[1]
The Disposal Workflow
Follow this step-by-step protocol to ensure compliance with RCRA (USA) and general EHS standards.
Phase A: Container Selection
Use High-Density Polyethylene (HDPE) or Glass containers.[3]
-
Avoid: Low-grade plastics that may soften upon long-term exposure to pyridine derivatives.[2][3][1]
-
Venting:[3][1][4] Ensure the cap is vented if there is any risk of ongoing reaction, though stable 5-Chloro-2-methylpyridine waste generally requires standard screw caps.[2][3][1]
Phase B: Waste Accumulation
-
Place the waste container in a secondary containment tray within a fume hood.
-
Use a funnel to prevent spills on the container threads (residue on threads is a common cause of cap fusion).[1]
-
Pour the 5-Chloro-2-methylpyridine into the container designated "HALOGENATED ORGANIC WASTE."
-
If the compound is solid, dissolve it in a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone) to facilitate transfer, or dispose of the solid container directly if it is the primary vessel.[1]
Phase C: Labeling & Manifesting
Your label must explicitly state:
-
"HAZARDOUS WASTE"
-
"Flammable" (due to organic solvent content)
-
"Toxic" (due to Pyridine derivative nature)
-
Constituents: List "5-Chloro-2-methylpyridine" and any solvents used.
Downstream Fate: Why Incineration?
Understanding the why enforces the how.[1] We do not landfill this chemical because of its mobility in soil and potential aquatic toxicity.[1]
-
Collection: The waste vendor collects the Halogenated drum.
-
Transport: It is moved to a high-temperature incineration facility.
-
Combustion: The compound is burned at >1000°C.[1]
-
Reaction:
-
-
Scrubbing: The critical step.[1] The incinerator exhaust passes through an alkaline scrubber (spray tower) to capture the Hydrogen Chloride (HCl) gas, neutralizing it into salt water before release.[1]
-
Failure Mode: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, causing illegal acid gas emissions and equipment corrosion.[3]
-
Decision Logic Diagram
Use the following flowchart to determine the correct waste stream at the point of generation.
Caption: Operational decision tree for segregating 5-Chloro-2-methylpyridine waste streams.
References
-
Sigma-Aldrich. (n.d.).[1][5] Product Specification: 5-Chloro-2-methylpyridine (CAS 72093-07-3).[2][3][1][6][7] Retrieved from [2][3][1]
-
ChemScene. (n.d.).[1] Safety Data Sheet & Properties: 5-Chloro-2-methylpyridine.[2][3][1][6][7] Retrieved from
-
Fisher Scientific. (n.d.).[1] General Pyridine Derivative Safety Data Sheets.[1][5] (Reference for general pyridine handling protocols). Retrieved from [2]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 5-CHLORO-2-PICOLINE | 72093-07-3 [chemicalbook.com]
- 3. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-Chloro-2-methylpyridine | 72093-07-3 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methylpyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation carries an intrinsic responsibility to prioritize safety with the same rigor we apply to our science. Handling substituted pyridines, such as 5-Chloro-2-methylpyridine, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for mitigating risk. Our goal is to build a culture of safety that becomes second nature, ensuring that our pursuit of scientific advancement never comes at the expense of our well-being.
Foundational Risk Assessment: Understanding the "Why"
Before we can select the correct Personal Protective Equipment (PPE), we must understand the specific hazards posed by 5-Chloro-2-methylpyridine. This is not merely a procedural step; it is the logical basis for every safety decision we make. While comprehensive toxicological data for this specific compound is limited, the available information and data from structurally similar chlorinated and methylated pyridines demand a cautious approach.[1][2]
The primary hazards identified through Safety Data Sheets (SDS) are clear and consistent:
-
Acute Toxicity: The compound is classified as harmful if it comes into contact with the skin and harmful if swallowed.[1][3] This dual-route toxicity underscores the criticality of preventing both direct skin contact and incidental ingestion via contaminated hands.
-
Irritation: It is known to cause skin irritation and may cause serious eye and respiratory tract irritation.[1][3][4][5][6] The "may cause" qualification in some data sheets should not be interpreted as a low risk, but rather as an imperative to prevent any exposure.
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects, which informs our disposal protocols.[1][3]
These classifications are summarized by the Globally Harmonized System (GHS) and dictate the minimum safety precautions.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
The causality is direct: because the compound is harmful on skin contact, robust hand and body protection is non-negotiable. Because it is an eye irritant, splash-proof goggles are mandatory. Because it is a respiratory irritant, work must be conducted in a controlled, ventilated environment to prevent inhalation.
The First Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense, not the first. Before any personal equipment is worn, the environment and procedures must be optimized for safety.
-
Engineering Controls: The single most critical piece of equipment for handling 5-Chloro-2-methylpyridine is a properly functioning and certified laboratory chemical fume hood .[7] This control physically isolates the researcher from harmful vapors, which is the primary method for preventing respiratory exposure. Facilities must also be equipped with an immediately accessible emergency eyewash station and safety shower.[1][7][8]
-
Administrative Controls: These are the procedures that govern our actions. Always wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[1] Eating, drinking, or smoking in the laboratory where this chemical is handled is strictly prohibited to prevent ingestion.[1][3]
Selecting Mission-Specific Personal Protective Equipment (PPE)
With engineering and administrative controls in place, we now select PPE to protect against residual risks, such as splashes or spills.
Eye and Face Protection
To prevent eye irritation from splashes, wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A standard pair of safety glasses is insufficient as it does not protect from splashes from the side, top, or bottom. If there is a significant splash risk, a face shield should be worn in addition to safety goggles.
Hand Protection
Selecting the correct gloves is critical due to the compound's dermal toxicity. The choice of material depends on the nature of the task (e.g., incidental splash vs. prolonged immersion).
-
The Nitrile Question: While nitrile gloves are common in laboratories, their effectiveness against pyridines can be limited.[9][10] Some sources explicitly recommend against nitrile for pyridine itself, suggesting it is not a suitable barrier for prolonged contact.[7]
-
Recommended Materials: For handling chlorinated pyridines, more robust materials are preferred. Butyl rubber or Polyvinyl Alcohol (PVA) gloves offer superior resistance.[7] However, always consult the specific glove manufacturer's chemical resistance chart for data on 5-Chloro-2-methylpyridine or a close surrogate.[7][11]
Glove Selection Guide for Chlorinated Pyridines
| Glove Material | Suitability for Splash Contact | Suitability for Prolonged Contact | Rationale & Comments |
| Nitrile | Fair | Not Recommended | Provides good general protection but may have a short breakthrough time for pyridines. Change immediately upon any contact.[9][12] |
| Neoprene | Good | Fair to Good | Offers moderate chemical resistance. A viable option if butyl rubber is unavailable, but check manufacturer data.[10] |
| Butyl Rubber | Excellent | Recommended | Provides excellent resistance to many pyridines and other challenging solvents.[7] |
| PVA | Excellent | Recommended | Highly resistant to many organic solvents but is water-soluble and should not be used in aqueous solutions.[7] |
Body Protection
Wear a fully-buttoned lab coat with long sleeves to protect skin and personal clothing from accidental splashes.[7] For tasks with a higher risk of spillage, consider a chemically resistant apron worn over the lab coat.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it becomes essential in specific scenarios:
-
Spill Response: When cleaning a significant spill outside of a fume hood.
-
System Failure: In the event of a fume hood malfunction.
-
Symptom Onset: If you experience any respiratory irritation.
In these situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][4][6] For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[6]
Procedural Discipline: Donning, Doffing, and Disposal Protocols
The sequence of putting on and removing PPE is as important as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Inspection: Before starting, inspect all PPE for damage, degradation, or contamination.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Chemical: Perform all work inside a chemical fume hood.
-
Doffing (Removal) Sequence: This is a critical step to avoid contaminating yourself.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin (e.g., peeling one glove off with the other, then using a clean finger to slide under the cuff of the remaining glove).
-
Dispose of gloves in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety goggles.
-
Wash hands and face thoroughly with soap and water.[6]
-
The following workflow illustrates the decision-making process for PPE selection and decontamination.
Caption: PPE Selection and Decontamination Workflow.
Emergency Operations and Disposal Plan
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][4] Seek medical attention if irritation occurs.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice immediately.[1][2][3]
Spill and Waste Disposal
-
Spill Cleanup: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), sweep up, and place into a suitable, sealed container for disposal.[2][4][13] Ensure you are wearing the appropriate PPE during cleanup.
-
Waste Disposal: All waste contaminated with 5-Chloro-2-methylpyridine, including used PPE and cleanup materials, must be disposed of as hazardous waste.[2] Collect waste in a suitable, closed, and properly labeled container.[4][14] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3][14] Never discharge this chemical into drains or the environment.[13][14]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a foundation of trust and reliability in your work, ensuring that your valuable contributions to science are achieved safely and responsibly.
References
- Apollo Scientific. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2-Chloro-5-methylpyridine Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from University of Washington Environmental Health & Safety.
- ChemicalBook. (2022). 5-CHLORO-2-METHYLAMINOBENZONITRILE Chemical Safety Data Sheet.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4).
- Echemi.com. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- ChemScene. (n.d.). 5-Chloro-2-methylpyridine | 72093-07-3.
- Jubilant Ingrevia. (2024). 5-Chloro-2-nitropyridine Safety Data Sheet.
- MilliporeSigma. (2025). 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- US Plastic Corp. (n.d.). Gloves Chemical Resistance Chart.
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Argonne National Laboratory. (2014). FACT Sheet - Glove Selection.
- WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from WSU Spokane Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-methylpyridine(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 12. aps.anl.gov [aps.anl.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
